Bencyclane fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-84-1 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bencyclane Fumarate: A Deep Dive into its Vasodilatory Mechanism on Vascular Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane (B1663192) fumarate (B1241708) is a vasoactive agent with a multifaceted mechanism of action on vascular smooth muscle, leading to vasodilation and increased blood flow. This technical guide provides an in-depth exploration of the core molecular pathways influenced by bencyclane, focusing on its interactions with ion channels, signaling cascades, and receptor systems. Quantitative data from various studies are summarized, and detailed experimental protocols for investigating its effects are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its pharmacological profile.
Core Mechanisms of Action
Bencyclane fumarate exerts its vasodilatory effects on vascular smooth muscle through several primary mechanisms:
-
Calcium Channel Blockade: The principal mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[1][2][3][4] By blocking L-type voltage-gated calcium channels, bencyclane reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, which is essential for muscle contraction. This leads to smooth muscle relaxation and vasodilation.
-
Phosphodiesterase (PDE) Inhibition: Bencyclane has been shown to inhibit phosphodiesterase enzymes. However, this effect is considered weak, and its contribution to the overall vasodilatory effect is debated.[2] Studies have indicated that at concentrations that cause maximal relaxation, bencyclane does not significantly increase intracellular cyclic AMP (cAMP) levels, suggesting that PDE inhibition may not be a primary driver of its vasodilatory action in vascular smooth muscle.[2]
-
Sodium Channel Blockade: Bencyclane demonstrates a use-dependent blockade of sodium channels in excitable tissues.[5] This action is thought to contribute to its local anesthetic and potential antiarrhythmic properties. In the context of vascular smooth muscle, this effect may play a role in membrane stabilization.
-
Serotonin (B10506) (5-HT) Receptor Antagonism: Serotonin, acting through 5-HT2A receptors on vascular smooth muscle cells, is a potent vasoconstrictor.[6][7][8] While direct binding affinity data for bencyclane at serotonin receptors is not extensively reported in the available literature, its structural characteristics and broad pharmacological profile suggest a potential for interaction with these receptors, contributing to its vasodilatory and anti-platelet aggregation effects.
Quantitative Data
The following table summarizes the available quantitative data on the effects of bencyclane and related compounds on vascular smooth muscle and associated molecular targets. It is important to note that specific IC50 and Ki values for bencyclane are not consistently reported across the literature.
| Parameter | Compound | Value | Assay/Tissue | Reference |
| Relaxation | Bencyclane | Correlated with PDE inhibition Ki values | Bovine coronary arteries | [2] |
| Sodium Channel Blockade | Bencyclane | Frequency-dependent decrease in Vmax | Frog skeletal muscle and canine cardiac Purkinje fiber | [5] |
| 45Ca2+ Uptake Inhibition | SR 33805 (novel Ca2+ channel blocker) | IC50: 47 ± 18 nM | Serum-stimulated human aortic smooth muscle cells | |
| PDE Inhibition | Bencyclane | Weak inhibitory effect | In vitro | [2] |
Signaling Pathways
The vasodilatory action of this compound is a result of its influence on several key signaling pathways within the vascular smooth muscle cell.
Calcium-Dependent Contraction Pathway Inhibition
The primary pathway affected by bencyclane is the calcium-dependent contraction cascade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium antagonism in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use-dependent blockade of sodium channels induced by bencyclane in frog skeletal muscle and canine cardiac Purkinje fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin (5HT) and its antagonists: involvement in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Pharmacological Effects of Bencyclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane fumarate (B1241708) is a vasoactive and spasmolytic agent with a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of its primary pharmacological effects, focusing on its vasodilatory, antiplatelet, and rheological properties. The core mechanism of action revolves around the inhibition of calcium influx into vascular smooth muscle cells, leading to a cascade of downstream effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways to facilitate a deeper understanding of Bencyclane fumarate's therapeutic potential.
Introduction
This compound has been utilized in the management of peripheral and cerebral circulatory disorders. Its therapeutic efficacy stems from a combination of pharmacological actions that collectively improve blood flow and microcirculation. This guide delves into the fundamental mechanisms and effects of this compound, providing a technical resource for researchers and drug development professionals.
Primary Pharmacological Effects
The principal pharmacological effects of this compound include vasodilation, inhibition of platelet aggregation, and improvement of red blood cell deformability. A secondary, less pronounced effect is the weak inhibition of phosphodiesterase.
Vasodilation and Spasmolytic Effect
This compound exerts a direct relaxant effect on vascular smooth muscle, leading to vasodilation and increased blood flow.[1] This spasmolytic action is particularly beneficial in conditions characterized by vasospasm.[1]
Mechanism of Action: The primary mechanism underlying its vasodilatory effect is the blockade of calcium channels in vascular smooth muscle cells.[1] By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, ultimately leading to smooth muscle relaxation.
Signaling Pathway for Vasodilation:
Antiplatelet Aggregation
This compound inhibits platelet aggregation, a crucial process in thrombus formation.[1] This anti-aggregatory effect contributes to its therapeutic potential in preventing vascular occlusive events.[1]
Mechanism of Action: The antiplatelet effect is also linked to the inhibition of calcium mobilization within platelets. By reducing the increase in intracellular calcium concentration following agonist stimulation, this compound interferes with the signaling cascade that leads to platelet activation and aggregation.
Signaling Pathway for Antiplatelet Aggregation:
Effects on Red Blood Cell Deformability
This compound has been shown to improve the deformability of red blood cells (RBCs). This rheological effect is significant as it facilitates the passage of erythrocytes through the microcirculation, thereby enhancing tissue perfusion. Studies have demonstrated that Bencyclane, at concentrations up to 1 x 10⁻⁷ mol/l, significantly inhibits the in vitro aging of RBCs, which is associated with a decrease in their filterability.
Phosphodiesterase (PDE) Inhibition
Bencyclane exhibits a weak inhibitory effect on phosphodiesterase (PDE) in vitro. However, this effect is considered to be of minor importance to its overall therapeutic action, especially when compared to its potent calcium channel blocking activity. Studies have shown that at concentrations that cause maximal smooth muscle relaxation, Bencyclane does not significantly increase intracellular cAMP levels, suggesting that PDE inhibition is not the primary mechanism of its vasodilatory effect.
Quantitative Pharmacological Data
| Pharmacological Effect | Parameter | Value | Species/Tissue | Notes |
| Sodium Channel Blockade | Vmax Reduction | 9.3% | Frog Skeletal Muscle | At a concentration of 10 µM, Bencyclane decreased the maximal rate of rise (Vmax) of the action potential from 333.7 V/sec to 302.7 V/sec. |
| Red Blood Cell Deformability | Inhibition of Aging | Significant | Human Red Blood Cells (in vitro) | Concentrations up to 1 x 10⁻⁷ mol/l inhibited in vitro aging and improved filterability. |
| Phosphodiesterase Inhibition | PDE Inhibition | Weak | Bovine Coronary Arteries | The inhibitory effect on PDE is weak compared to papaverine. |
Experimental Protocols
The following sections outline the general methodologies employed to investigate the primary pharmacological effects of this compound.
Assessment of Vasodilation: Isometric Tension Recording
This protocol is used to measure the direct effect of this compound on the contractility of isolated blood vessels.
Experimental Workflow:
References
An In-depth Technical Guide to the Discovery and Synthesis of Bencyclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of bencyclane (B1663192) fumarate (B1241708). Bencyclane, chemically known as 3-[(1-benzylcycloheptyl)oxy]-N,N-dimethylpropylamine, is a vasoactive and antispasmodic agent. This document details the primary synthetic pathway, including experimental protocols for the key reaction steps. Furthermore, it elucidates the signaling pathways through which bencyclane exerts its therapeutic effects, primarily as a calcium channel blocker, phosphodiesterase inhibitor, and antiplatelet agent. All quantitative data are summarized in structured tables, and the described pathways and workflows are visualized using Graphviz diagrams.
Discovery and History
Bencyclane was first developed by Pallos et al. and patented in Hungary in 1956 (Hungarian Patent No. 151,865). It was identified as a compound with potent vasodilative and anticonvulsant activities. It is commercially available as its fumarate salt.
Synthesis Pathway
The most described synthetic route to bencyclane involves a two-step process:
-
Grignard Reaction: The synthesis initiates with the formation of the tertiary alcohol, 1-benzylcycloheptanol, through the Grignard reaction of cycloheptanone (B156872) with benzylmagnesium bromide.
-
Williamson Ether Synthesis: The resulting alcohol is then reacted with 3-dimethylaminopropyl chloride in a Williamson ether synthesis to yield the bencyclane free base.
-
Salt Formation: Finally, the bencyclane free base is treated with fumaric acid to produce the more stable bencyclane fumarate salt.
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzylcycloheptanol (Grignard Reaction)
This protocol describes the synthesis of the intermediate 1-benzylcycloheptanol from cycloheptanone and benzylmagnesium bromide.
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl (B1604629) bromide
-
Cycloheptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a solution of benzyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is exothermic and may require initial heating to start.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of cycloheptanone in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-benzylcycloheptanol.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of Bencyclane (Williamson Ether Synthesis)
This protocol outlines the synthesis of the bencyclane free base from 1-benzylcycloheptanol and 3-dimethylaminopropyl chloride.
-
Materials:
-
1-Benzylcycloheptanol
-
Sodium hydride (or another suitable base)
-
Anhydrous toluene (B28343) (or another suitable solvent)
-
3-Dimethylaminopropyl chloride hydrochloride
-
Sodium hydroxide (B78521) (for free base generation)
-
Deionized water
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, suspend sodium hydride in anhydrous toluene.
-
Add a solution of 1-benzylcycloheptanol in anhydrous toluene dropwise to the sodium hydride suspension at room temperature. The mixture is then typically heated to reflux to ensure complete formation of the alkoxide.
-
Prepare the free base of 3-dimethylaminopropyl chloride by dissolving the hydrochloride salt in water and adding a concentrated sodium hydroxide solution, followed by extraction with an organic solvent.
-
Add a solution of the 3-dimethylaminopropyl chloride free base in anhydrous toluene dropwise to the alkoxide solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude bencyclane.
-
Purify the crude product by vacuum distillation.
-
Protocol 3: Preparation of this compound
This protocol details the formation of the fumarate salt from the bencyclane free base.
-
Materials:
-
Bencyclane (free base)
-
Fumaric acid
-
Ethanol (B145695) (or another suitable solvent)
-
-
Procedure:
-
Dissolve the purified bencyclane free base in ethanol.
-
Add a stoichiometric amount of fumaric acid dissolved in ethanol to the bencyclane solution.
-
Stir the mixture, and the this compound salt will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
-
Quantitative Data
| Step | Reaction | Typical Yield Range (%) |
| 1 | Grignard Reaction | 60-80 |
| 2 | Williamson Ether Synthesis | 50-90 |
| 3 | Salt Formation | >95 |
| Overall | - | 30-70 |
Table 1: Estimated Yields for the Synthesis of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through multiple mechanisms, primarily acting as a calcium channel blocker, a weak phosphodiesterase (PDE) inhibitor, and an antiplatelet agent.[1]
Calcium Channel Blockade and Vasodilation
The primary mechanism of action of bencyclane is the inhibition of voltage-gated L-type calcium channels in vascular smooth muscle cells.[1] This blockade reduces the influx of extracellular calcium ions, which are essential for muscle contraction. The decreased intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow.
Phosphodiesterase (PDE) Inhibition
Bencyclane has been shown to exhibit a weak inhibitory effect on phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] Inhibition of PDE leads to an increase in intracellular cAMP levels. In vascular smooth muscle, elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.
Antiplatelet Activity
Bencyclane also demonstrates antiplatelet activity by inhibiting platelet aggregation.[1] While the exact mechanism is not fully elucidated, it is thought to be related to its ability to interfere with intracellular signaling pathways that are crucial for platelet activation and aggregation. This effect contributes to its therapeutic potential in preventing thrombus formation.
Conclusion
This compound is a multifaceted drug with a well-established synthetic pathway and a mechanism of action that involves several key physiological pathways. Its primary role as a calcium channel blocker, supplemented by its effects on phosphodiesterase and platelet aggregation, makes it an effective agent for conditions requiring vasodilation and improved blood flow. This guide provides a foundational understanding for researchers and professionals in drug development, offering detailed insights into the synthesis and pharmacological properties of this compound. Further research could focus on optimizing the synthetic route for higher yields and exploring the full spectrum of its antiplatelet and other potential therapeutic effects.
References
An In-Depth Technical Guide to the Initial In Vitro Vasodilatory Properties of Bencyclane Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the vasodilatory properties of Bencyclane (B1663192) fumarate (B1241708). The document focuses on the core mechanisms of action, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Mechanisms of Vasodilation
Initial in vitro research indicates that Bencyclane fumarate elicits its vasodilatory effects primarily through two mechanisms:
-
Calcium Channel Blockade: The principal mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[1] By blocking calcium channels, this compound reduces the intracellular calcium concentration available for the contractile machinery, leading to muscle relaxation and vasodilation.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound also exhibits inhibitory activity against phosphodiesterase (PDE) enzymes.[2] However, this effect is considered weak in comparison to other vasodilators like papaverine (B1678415) and is likely a secondary contributor to its overall vasodilatory action.[2] Studies have shown that at concentrations that cause maximal smooth muscle relaxation, Bencyclane does not significantly increase cyclic AMP (cAMP) levels, suggesting the PDE inhibition is not the primary pathway for its potent relaxant effect.[2]
Additionally, Bencyclane has been noted to have a non-specific antiadrenergic effect, possibly due to a local anesthetic action at the cell membrane.[2]
Quantitative Data Summary
While specific quantitative data from dedicated in vitro studies on this compound's vasodilatory effects are not extensively reported in publicly available literature, the following tables structure the type of data that would be generated in such investigations.
Table 1: Vasodilatory Potency of this compound on Isolated Aortic Rings
| Parameter | Pre-contraction Agent | Vessel Type | This compound Value | Reference Compound (e.g., Verapamil) Value |
| EC50 (M) | Phenylephrine (B352888) (1 µM) | Rat Aorta | Data not available | Insert Value |
| Emax (% Relaxation) | Phenylephrine (1 µM) | Rat Aorta | Data not available | Insert Value |
| EC50 (M) | KCl (80 mM) | Rat Aorta | Data not available | Insert Value |
| Emax (% Relaxation) | KCl (80 mM) | Rat Aorta | Data not available | Insert Value |
EC50: Half-maximal effective concentration; Emax: Maximum effect.
Table 2: Calcium Channel Blocking Activity of this compound
| Parameter | Assay Type | Cell/Tissue Type | This compound Value | Reference Compound (e.g., Nifedipine) Value |
| IC50 (M) | Inhibition of Ca2+-induced contraction | Rabbit Aorta | Data not available | Insert Value |
| % Inhibition at [X] M | 45Ca2+ influx assay | Cultured Vascular Smooth Muscle Cells | Data not available | Insert Value |
IC50: Half-maximal inhibitory concentration.
Table 3: Phosphodiesterase Inhibitory Activity of this compound
| Parameter | PDE Isozyme | Assay Method | This compound Value | Reference Compound (e.g., Rolipram) Value |
| Ki (M) | Total PDE | Radiometric Assay | Data not available | Insert Value |
| IC50 (M) | PDE Isoform X | Fluorescence Polarization Assay | Data not available | Insert Value |
Ki: Inhibitory constant.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the vasodilatory properties of compounds like this compound.
Isolated Aortic Ring Vasodilation Assay
This assay is a classical method to assess the direct effect of a compound on vascular smooth muscle tone.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (vasoconstrictor)
-
Potassium Chloride (KCl) (vasoconstrictor)
-
This compound
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold KHS. Gently remove adhering connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, the intimal surface of some rings is gently rubbed with a wooden stick.
-
Mounting: Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with KHS, maintained at 37°C, and continuously gassed with carbogen. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for 60-90 minutes. Replace the KHS every 15-20 minutes.
-
Viability and Endothelium Integrity Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. After washing and return to baseline, pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is reached, add acetylcholine (B1216132) (10 µM) to assess endothelium integrity (a relaxation of >80% indicates an intact endothelium).
-
Vasodilation Assay: After washing and re-equilibration, induce a stable submaximal contraction with either phenylephrine (1 µM) or KCl (e.g., 60 mM). Once the contraction plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-induced contraction. Construct concentration-response curves and calculate the EC50 and Emax values.
Calcium Channel Blocking Activity Assay
This assay determines the ability of a compound to inhibit calcium influx through voltage-gated calcium channels.
Materials:
-
Isolated aortic rings (prepared as in 3.1)
-
Calcium-free KHS
-
Potassium-rich, calcium-free KHS (e.g., 80 mM KCl)
-
Calcium Chloride (CaCl2)
-
This compound
Procedure:
-
Tissue Preparation and Mounting: Prepare and mount aortic rings as described in the vasodilation assay.
-
Depolarization in Calcium-Free Medium: After equilibration in normal KHS, replace the bathing solution with calcium-free KHS for a period (e.g., 20 minutes) to deplete intracellular calcium stores. Then, expose the rings to a potassium-rich, calcium-free KHS to depolarize the smooth muscle cell membranes.
-
Cumulative Calcium Response: Add CaCl2 in a cumulative manner to the bath to induce contractions mediated by calcium influx through voltage-gated calcium channels.
-
Inhibition Protocol: In a parallel set of experiments, after the incubation in potassium-rich, calcium-free KHS, add different concentrations of this compound and incubate for a defined period (e.g., 30 minutes).
-
Calcium Response in Presence of Inhibitor: Following incubation with this compound, perform the cumulative addition of CaCl2.
-
Data Analysis: Compare the concentration-response curves for CaCl2 in the absence and presence of this compound. Calculate the IC50 value for the inhibition of calcium-induced contractions.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.
Materials:
-
Purified PDE enzyme (specific isozymes can be used)
-
³H-cAMP or ³H-cGMP (radiolabeled substrate)
-
Snake venom phosphodiesterase (for conversion of AMP/GMP to adenosine/guanosine)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
This compound
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, the radiolabeled substrate (³H-cAMP or ³H-cGMP), and the purified PDE enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding the PDE enzyme and incubate at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by boiling the mixture.
-
Conversion to Nucleoside: Add snake venom phosphodiesterase to convert the product of the PDE reaction (³H-AMP or ³H-GMP) to ³H-adenosine or ³H-guanosine.
-
Separation: Add an anion-exchange resin slurry to the mixture. The resin binds to the unreacted charged substrate (³H-cAMP/cGMP) and the charged product (³H-AMP/GMP), while the uncharged nucleoside (³H-adenosine/guanosine) remains in the supernatant.
-
Quantification: Centrifuge the mixture and take an aliquot of the supernatant. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the PDE activity. Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.
Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
References
Bencyclane Fumarate's Effect on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane (B1663192) fumarate (B1241708) is a vasoactive compound recognized for its vasodilatory and spasmolytic properties. A primary mechanism underpinning these effects is its influence on intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides a comprehensive overview of the current understanding of bencyclane fumarate's action on intracellular calcium concentration, with a focus on its role as a calcium channel blocker. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Introduction
Intracellular calcium ions are critical second messengers that regulate a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs), an elevation in [Ca2+]i is the primary trigger for vasoconstriction. Consequently, pharmacological agents that modulate [Ca2+]i are of significant interest in the management of cardiovascular and circulatory disorders. This compound has been identified as one such agent, primarily functioning by inhibiting the influx of calcium into vascular smooth muscle cells, which leads to vasodilation.[1] This guide delves into the specifics of this mechanism, presenting the available evidence and methodologies for its investigation.
Quantitative Effects of this compound on Intracellular Calcium
Quantitative data on the effect of this compound on intracellular calcium concentration is limited but informative. A key study in human erythrocytes from patients with sickle cell anemia demonstrated a statistically significant reduction in cytoplasmic calcium levels following bencyclane intervention.
Table 1: Effect of this compound on Intracellular and Cellular Parameters in Human Erythrocytes
| Parameter | Before Bencyclane Intervention | After Bencyclane Intervention | P-value | Reference |
| Intracytoplasmic Ca2+ Concentration | 3.5 ± 0.6 µmol/l | 2.7 ± 0.25 µmol/l | < 0.0001 | [2] |
| Ca2+-Mg2+ ATPase Level | 172 ± 12 nmol Pi/mg protein/h | 222 ± 44 nmol Pi/mg protein/h | < 0.0001 | [2] |
Data from a study on 18 patients with homozygous sickle cell anemia.[2]
Core Mechanisms of Action
This compound's primary mechanism of action is the inhibition of calcium entry into smooth muscle cells.[1] This is achieved through the blockade of voltage-gated calcium channels (VGCCs) on the plasma membrane. By reducing calcium influx, bencyclane effectively lowers the cytosolic calcium concentration available to initiate the contractile cascade.
Inhibition of Voltage-Gated Calcium Channels
VGCCs are crucial for the regulation of [Ca2+]i in excitable cells like VSMCs.[3] These channels open in response to membrane depolarization, allowing an influx of extracellular calcium. Bencyclane acts as a direct antagonist to these channels, although the specific subtypes of VGCCs it predominantly targets (e.g., L-type, T-type) require further elucidation. The general mechanism involves bencyclane binding to the channel protein, which hinders its opening and reduces the overall calcium current.
Bencyclane blocking voltage-gated calcium channels.
Potential Effects on Intracellular Calcium Stores
Beyond blocking plasma membrane channels, many vasoactive agents also influence the release of calcium from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER). The two primary mechanisms for SR/ER calcium release are through inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs). While direct evidence for bencyclane's effect on these pathways is scarce, it is a critical area for future investigation.
Another key component of intracellular calcium homeostasis is the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which pumps calcium from the cytosol back into the SR/ER. The study on erythrocytes showed an increase in Ca2+-Mg2+ ATPase activity with bencyclane treatment, suggesting a potential modulatory effect on calcium pumps.[2]
References
Investigating the Phosphodiesterase Inhibitory Activity of Bencyclane Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane (B1663192) fumarate (B1241708) is a vasoactive and spasmolytic agent that has been investigated for its therapeutic effects on circulatory disorders. While its pharmacological profile is multifaceted, this technical guide focuses on a critical evaluation of its phosphodiesterase (PDE) inhibitory activity. Although early studies suggested a potential role for PDE inhibition in its mechanism of action, further research has revealed this effect to be weak and likely not the primary driver of its clinical efficacy. This document provides a comprehensive overview of the available evidence, contextualizes the PDE inhibitory action of Bencyclane fumarate within its broader pharmacological profile—most notably its significant calcium channel blocking activity—and offers detailed experimental protocols for researchers wishing to further investigate its properties.
Phosphodiesterase Inhibitory Activity of this compound
Initial in vitro studies indicated that this compound possesses phosphodiesterase inhibitory properties, similar to other smooth muscle relaxants like papaverine (B1678415).[1] Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways.[1] Inhibition of these enzymes leads to an increase in intracellular cyclic nucleotide concentrations, resulting in physiological responses such as smooth muscle relaxation.
However, the PDE inhibitory effect of Bencyclane is considered weak in comparison to its potent vasodilatory and spasmolytic actions.[1] Studies have shown that at concentrations where Bencyclane effectively induces smooth muscle relaxation, it does not significantly increase cAMP levels, which would be expected if PDE inhibition were its primary mechanism.[1] This suggests that while a weak PDE inhibitory activity exists, it is unlikely to be the main contributor to its therapeutic effects.
Comparative Pharmacological Profile: this compound vs. Papaverine
To provide context, the pharmacological properties of this compound are compared with those of Papaverine, a non-selective PDE inhibitor.[2][3]
| Feature | This compound | Papaverine |
| Primary Mechanism | Calcium Channel Blocker[4][5][6] | Phosphodiesterase Inhibitor[2][3][7] |
| PDE Inhibition | Weak[1] | Non-selective inhibitor of multiple PDE isoforms[2][3] |
| Effect on cAMP | No significant increase at therapeutic concentrations[1] | Increases intracellular cAMP levels[7][8] |
| Other Actions | Local anesthetic effect, antiplatelet activity[1][4] | - |
| Clinical Use | Peripheral vascular diseases, circulatory disorders[9] | Erectile dysfunction, cerebral and peripheral vasospasm[7] |
Primary Mechanism of Action: Calcium Channel Blockade
The predominant and clinically relevant mechanism of action for this compound is the blockade of calcium channels.[4][5][6] By inhibiting the influx of extracellular calcium into smooth muscle cells, Bencyclane prevents the activation of calcium-dependent signaling pathways that lead to muscle contraction.[4] This results in vasodilation and spasmolysis, which are the cornerstones of its therapeutic applications in treating conditions characterized by reduced blood flow and muscle spasms.[4][9]
Other Potential Mechanisms of Action
In addition to its primary role as a calcium channel blocker and its weak PDE inhibitory activity, Bencyclane has been reported to exhibit other pharmacological effects that may contribute to its overall therapeutic profile. These include a non-specific antiadrenergic effect and local anesthetic properties, which could play a role in its modulation of vascular tone and pain perception.[1]
Experimental Protocol: Phosphodiesterase Inhibition Assay
For researchers interested in quantifying the PDE inhibitory activity of this compound or other compounds, a standard in vitro phosphodiesterase inhibition assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
Cyclic nucleotide substrates (cAMP or cGMP)
-
Radiolabeled cyclic nucleotides ([³H]-cAMP or [³H]-cGMP)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Stop solution
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the PDE enzyme, the cyclic nucleotide substrate, and the various concentrations of the test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiation: Initiate the enzymatic reaction by adding the radiolabeled cyclic nucleotide and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Quantification: Use a suitable method, such as scintillation counting, to measure the amount of hydrolyzed radiolabeled cyclic nucleotide.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cyclic Nucleotide Signaling Pathways
The following diagram illustrates the general signaling pathways for cAMP and cGMP, highlighting the role of phosphodiesterases in their degradation.
Conclusion
References
- 1. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Bencyclane | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bencyclane as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 9. What is this compound used for? [synapse.patsnap.com]
Bencyclane Fumarate: A Preliminary Technical Guide on its Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane (B1663192) fumarate (B1241708), a compound primarily recognized for its vasodilatory and spasmolytic effects, has demonstrated local anesthetic properties in preliminary in vitro investigations. This technical guide synthesizes the current understanding of bencyclane fumarate's local anesthetic potential, focusing on its mechanism of action, quantitative data from early studies, and the experimental protocols used to derive this information. The primary mechanism appears to be a use-dependent blockade of voltage-gated sodium channels, a characteristic shared with established local anesthetic agents. While the existing data is derived from non-neuronal tissues, it provides a foundational basis for further research into its potential application in local anesthesia. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in exploring this secondary pharmacological profile of this compound.
Introduction
This compound is a pharmaceutical agent with a primary therapeutic profile centered on its vasodilatory and spasmolytic activities.[1] These effects are largely attributed to its ability to inhibit calcium influx into smooth muscle cells.[1] However, emerging evidence from preliminary studies suggests a secondary pharmacological characteristic: local anesthetic activity. This property is thought to stem from its interaction with voltage-gated sodium channels, a mechanism central to the action of conventional local anesthetics.[1] This guide provides an in-depth analysis of the preclinical data supporting the local anesthetic properties of this compound.
Mechanism of Action: Sodium Channel Blockade
The local anesthetic effect of this compound is primarily attributed to its ability to block voltage-gated sodium channels in a use-dependent or frequency-dependent manner . This means the blocking effect is more pronounced in nerve fibers that are firing action potentials more frequently. This characteristic is a hallmark of many Class I antiarrhythmic drugs and local anesthetics.
The proposed mechanism involves this compound binding to the sodium channels, thereby inhibiting the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action raises the threshold for electrical excitability and slows the propagation of the nerve impulse, ultimately leading to a block of sensation. Some studies also suggest a possible contribution from a direct calcium-antagonistic mechanism at the cell membrane.
dot
Caption: Proposed mechanism of bencyclane's local anesthetic action.
Quantitative Data from Preliminary In Vitro Studies
The most detailed quantitative data on the electrophysiological effects of this compound comes from studies on non-neuronal excitable tissues, specifically frog skeletal muscle and canine cardiac Purkinje fibers. These studies provide valuable insights into its sodium channel blocking activity.
| Parameter | Tissue | Bencyclane Concentration | Observation | Reference |
| Maximal Rate of Rise (Vmax) of Action Potential | Frog Skeletal Muscle | 10 µM | Decreased from 333.7 ± 6.9 V/sec to 302.7 ± 10.2 V/sec (p < 0.05) | [1] |
| 50% Repolarization Time | Frog Skeletal Muscle | 10 µM | Increased by 33.3 ± 2.5% (p < 0.01) | [1] |
| Overshoot Potential | Frog Skeletal Muscle | 10 µM | Decreased by 11.3 ± 0.72 mV (p < 0.01) | [1] |
| Action Potential Duration (APD90) | Canine Cardiac Purkinje Fiber | 10 µM | Shortened from 258.3 ± 15.4 msec to 241.7 ± 12.1 msec (p < 0.05) | [1] |
| Tonic Block | Frog Skeletal Muscle | 5 x 10⁻⁵ mol/l | Reversible tonic block with marked reduction in overshoot potentials |
Experimental Protocols
The following outlines the key experimental methodology employed in the in vitro studies that generated the quantitative data presented above.
Preparation and Electrophysiological Recording
-
Tissues:
-
Sartorius muscles from the frog (Rana esculenta).
-
Free-running Purkinje fibers from canine hearts.
-
-
Solutions:
-
Tissues were superfused with a standard Ringer solution (for frog muscle) or Tyrode's solution (for canine Purkinje fibers) at a controlled temperature and pH.
-
This compound was dissolved in the superfusion solution to achieve the desired final concentrations (e.g., 10 µM).
-
-
Electrophysiological Measurement:
-
Conventional microelectrode techniques were used to impale individual cells.
-
Transmembrane action potentials were recorded.
-
The maximal rate of rise of the action potential (Vmax) was determined electronically.
-
Action potential duration at 90% repolarization (APD90) and time to 50% repolarization were measured.
-
Overshoot potential was also recorded.
-
-
Stimulation:
-
Tissues were stimulated using rectangular current pulses.
-
To study use-dependent effects, repetitive stimulation was applied at varying cycle lengths.
-
dot
Caption: Workflow for in vitro electrophysiological studies.
Discussion and Future Directions
The preliminary data strongly suggest that this compound possesses local anesthetic properties mediated by the blockade of sodium channels. The observed use-dependent nature of this blockade is particularly noteworthy, as it is a characteristic of clinically effective local anesthetics.
However, it is crucial to acknowledge the limitations of the current body of research. The majority of the detailed electrophysiological data has been obtained from cardiac and skeletal muscle tissues, not from peripheral nerves which are the primary targets for local anesthesia. Therefore, direct extrapolation of these findings to predict clinical efficacy in nerve blocks is not yet possible.
Future research should focus on:
-
In vivo studies: Evaluating the local anesthetic efficacy of this compound in established animal models of nerve block (e.g., rat sciatic nerve block). This would provide crucial data on the onset and duration of action.
-
Comparative studies: Directly comparing the potency and efficacy of this compound with standard local anesthetics such as lidocaine (B1675312) and bupivacaine (B1668057) in nerve block models.
-
Nerve fiber specificity: Investigating the effects of this compound on different types of nerve fibers (e.g., myelinated vs. unmyelinated, sensory vs. motor) to understand its potential for differential blockade.
-
Topical application: Assessing the potential of this compound as a topical anesthetic agent.
-
Formulation development: Exploring novel formulations to enhance its solubility and reduce potential local irritation, as hinted at in existing patent literature.
Conclusion
This compound exhibits a clear mechanism of action consistent with that of a local anesthetic, namely the use-dependent blockade of voltage-gated sodium channels. While the current quantitative data from in vitro studies on non-neuronal tissues is promising, further rigorous preclinical evaluation in models of peripheral nerve block is essential to fully elucidate its potential as a clinically useful local anesthetic agent. The information presented in this guide serves as a foundational resource for researchers and drug development professionals to design and execute the necessary studies to advance our understanding of this compound's local anesthetic properties.
References
The Neuroprotective Potential of Bencyclane Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane fumarate (B1241708), a compound with established vasodilatory and spasmolytic properties, is emerging as a candidate with significant neuroprotective potential. This technical guide synthesizes the current understanding of its mechanisms of action, focusing on its role as a calcium channel blocker and its putative activity related to the fumarate moiety in modulating oxidative stress and inflammatory pathways. We provide an overview of key experimental protocols for evaluating its neuroprotective efficacy in both in vitro and in vivo models of neuronal injury. Furthermore, this guide presents critical signaling pathways implicated in its neuroprotective effects, visualized through detailed diagrams, to facilitate further research and drug development efforts in the context of ischemic stroke and other neurodegenerative disorders.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The pathophysiology of these conditions is complex, often involving a cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. Bencyclane fumarate has been primarily utilized for its effects on the circulatory system, where it improves blood flow by inhibiting calcium influx into vascular smooth muscle cells.[1][2] However, its chemical structure, incorporating a fumarate group, suggests additional mechanisms of action relevant to neuroprotection. Fumaric acid esters, such as dimethyl fumarate (DMF), are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses.[3][4] This guide explores the multifaceted neuroprotective potential of this compound, detailing its proposed mechanisms and providing a framework for its systematic investigation.
Putative Mechanisms of Neuroprotection
The neuroprotective effects of this compound are likely attributable to a combination of at least two key molecular actions: the blockade of calcium channels and the activation of the Nrf2 antioxidant response pathway.
Calcium Channel Blockade and Mitigation of Excitotoxicity
Glutamate (B1630785) excitotoxicity is a primary mechanism of neuronal injury in ischemic stroke and other neurodegenerative conditions.[5][6] Excessive glutamate receptor activation leads to a massive influx of calcium ions (Ca2+), triggering a downstream cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and the production of reactive oxygen species (ROS).[5][7] By acting as a calcium channel blocker, this compound is hypothesized to directly counter this pathological Ca2+ influx, thereby preserving ionic homeostasis and preventing the activation of calcium-dependent degenerative enzymes.[1][8]
Fumarate-Mediated Activation of the Nrf2 Antioxidant Pathway
The fumarate moiety of Bencyclane suggests a potential role in the activation of the Nrf2 signaling pathway.[3][4] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][9] Fumarates are known to be electrophilic and can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[4][11] The upregulation of these genes enhances the cellular antioxidant capacity by increasing the levels of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione (B108866) synthesis.[4]
Signaling Pathways
Glutamate-Mediated Excitotoxicity and Calcium Overload
Caption: this compound may inhibit excessive Ca2+ influx, a key step in excitotoxicity.
Keap1-Nrf2 Antioxidant Response Pathway
Caption: The fumarate moiety may activate the Nrf2 pathway, boosting antioxidant defenses.
Experimental Protocols for Evaluating Neuroprotective Efficacy
A systematic evaluation of this compound's neuroprotective potential requires a combination of in vitro and in vivo experimental models.
In Vitro Models
-
Objective: To assess the ability of this compound to protect neurons from glutamate-induced cell death.
-
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for 7-10 days to allow for maturation.
-
Pre-treatment: Neurons are pre-treated with a range of concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Cultures are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Wash and Recovery: The glutamate-containing medium is replaced with fresh medium containing the respective concentrations of this compound, and the cells are incubated for a further 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantified using the MTT assay, which measures mitochondrial metabolic activity.
-
Cytotoxicity: Measured by the lactate (B86563) dehydrogenase (LDH) release assay.
-
Apoptosis: Assessed by measuring caspase-3 activity or using TUNEL staining.[12][13]
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like H2DCFDA.[14]
-
-
-
Objective: To simulate ischemic conditions in vitro and evaluate the protective effects of this compound.
-
Methodology:
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured to confluence.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration that induces significant cell death (e.g., 1-4 hours).
-
Reperfusion: The OGD medium is replaced with normal, glucose-containing medium, and the cultures are returned to normoxic conditions. This compound can be applied during OGD, reperfusion, or both.
-
Assessment of Neuroprotection: Cell viability, cytotoxicity, apoptosis, and ROS production are assessed at various time points post-reperfusion (e.g., 24, 48 hours) using the methods described above.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
-
Objective: To evaluate the neuroprotective effects of this compound in a rodent model of focal cerebral ischemia.
-
Methodology:
-
Animal Model: Adult male rats or mice are used.
-
MCAO Surgery: The middle cerebral artery is occluded, typically for 60-90 minutes, using the intraluminal suture method, followed by reperfusion.
-
Drug Administration: this compound is administered at various doses and time points (e.g., before, during, or after ischemia) via an appropriate route (e.g., intraperitoneal or intravenous).
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured 24-48 hours post-MCAO by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[15][16]
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.
-
Histological Analysis: Brain sections are analyzed for markers of apoptosis (e.g., activated caspase-3) and neuroinflammation (e.g., microglial activation).
-
-
Quantitative Data Presentation
While specific quantitative data for the neuroprotective effects of this compound are not yet widely available in the public domain, the following tables illustrate the expected data formats and include representative data for Dimethyl Fumarate (DMF), another fumarate-containing compound, for illustrative purposes.
Table 1: In Vitro Neuroprotective Effects of Fumarate-Containing Compounds
| Experimental Model | Compound | Concentration | Outcome Measure | Result (Illustrative) |
| Glutamate Excitotoxicity | This compound | 1-100 µM | Cell Viability (%) | To be determined |
| Glutamate Excitotoxicity | This compound | 1-100 µM | Caspase-3 Activity (fold change) | To be determined |
| Oxidative Stress (H₂O₂) | Dimethyl Fumarate | 10 µM | Cell Viability (%) | Increased to ~80% from 50% in stressed cells |
| Oxidative Stress (H₂O₂) | Dimethyl Fumarate | 10 µM | ROS Levels (fluorescence intensity) | Decreased by ~40% compared to stressed cells |
Table 2: In Vivo Neuroprotective Effects of Fumarate-Containing Compounds in MCAO Model
| Compound | Dose | Administration Time | Outcome Measure | Result (Illustrative)[17][18] |
| This compound | To be determined | Pre-, during, or post-MCAO | Infarct Volume (% of hemisphere) | To be determined |
| This compound | To be determined | Post-MCAO | Neurological Deficit Score | To be determined |
| Dimethyl Fumarate | 15 mg/kg | Immediately post-MCAO | Infarct Volume (% of hemisphere) | Significant reduction |
| Dimethyl Fumarate | 15 mg/kg | Immediately post-MCAO | Brain Edema | Significantly reduced |
Conclusion and Future Directions
This compound presents a compelling case for investigation as a neuroprotective agent. Its dual mechanism of action, targeting both calcium-mediated excitotoxicity and oxidative stress via the Nrf2 pathway, positions it as a promising candidate for the treatment of complex neurological disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its efficacy and further elucidate its molecular mechanisms. Future research should focus on generating specific quantitative data for this compound in the described models, exploring its pharmacokinetic and pharmacodynamic properties in the central nervous system, and investigating its potential in combination with other neuroprotective or thrombolytic agents. Such studies will be crucial in translating the neuroprotective potential of this compound from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.sm.unife.it [old.sm.unife.it]
- 7. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 8. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebral injection of caspase-3 inhibitor prevents neuronal apoptosis after kainic acid-evoked status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species modulate the differentiation of neurons in clonal cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl Fumarate Attenuates Lymphocyte Infiltration and Reduces Infarct Size in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Foundational Research on Bencyclane Fumarate as an Anti-Sickling Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by the polymerization of hemoglobin S (HbS) under deoxygenated conditions, leading to erythrocyte sickling, vaso-occlusion, and severe clinical sequelae. One therapeutic strategy involves preventing the dehydration of sickle erythrocytes, a process known to accelerate HbS polymerization. This technical guide delves into the foundational research exploring Bencyclane fumarate (B1241708), a vasodilating calcium channel blocker, as a potential anti-sickling agent. The core of this investigation centers on a key clinical study that demonstrates Bencyclane's efficacy in modifying erythrocyte cation transport and reducing sickling. This document provides a detailed overview of the experimental data, methodologies, and proposed mechanisms of action, intended to inform further research and drug development efforts in the field of SCD therapeutics.
Introduction to Bencyclane Fumarate and its Rationale in Sickle Cell Disease
This compound is primarily known for its vasodilatory and spasmolytic properties, achieved through the inhibition of calcium entry into vascular smooth muscle cells.[1] The rationale for its investigation in SCD stems from the crucial role of intracellular cation concentrations in the pathophysiology of erythrocyte sickling. Dehydration of sickle erythrocytes, which increases the intracellular concentration of HbS, is a major contributor to the polymerization process.[2] This dehydration is linked to abnormal ion transport, including elevated intracellular calcium and defective functioning of ion pumps like the Na+-K+ ATPase and the Ca2+-Mg2+ ATPase.[2]
Bencyclane, as a calcium channel blocker, was hypothesized to counteract these pathological ion fluxes, thereby preventing erythrocyte dehydration and exhibiting anti-sickling properties.[2] Foundational research has shown that it not only acts on calcium and fast sodium channels but also influences the activity of critical ion pumps in sickle erythrocytes.[2]
Quantitative Data Summary
The primary clinical investigation into this compound's anti-sickling effects involved 18 patients with homozygous sickle cell anemia. The patients were administered an oral dose of 100 mg of Bencyclane three times daily for one month.[2] The key quantitative findings from this study are summarized in the tables below, comparing measurements taken before and after the treatment period.
Table 1: Effect of this compound on Erythrocyte ATPase Activity [2][3]
| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | P-value |
| Na+-K+ ATPase Activity (nmol Pi/mg protein/h) | 256 ± 29 | 331 ± 37 | < 0.0001 |
| Ca2+-Mg2+ ATPase Activity (nmol Pi/mg protein/h) | 172 ± 12 | 222 ± 44 | < 0.0001 |
Table 2: Effect of this compound on Intracellular Calcium and Erythrocyte Properties [2][3]
| Parameter | Before Treatment (mean ± SD) | After Treatment (mean ± SD) | P-value |
| Intracytoplasmic Ca2+ Concentration (μmol/l) | 3.5 ± 0.6 | 2.7 ± 0.25 | < 0.0001 |
| Irreversibly Sickled Cells (ISCs) (%) | 21.4 | 14.4 | < 0.05 |
| Mean Corpuscular Hemoglobin Concentration (MCHC) (g/dl) | 34.5 | 33.0 | < 0.05 |
Experimental Protocols
The foundational study employed the following methodologies to assess the efficacy of this compound:
Patient Population and Dosing Regimen
-
Participants: 18 patients (7 male, 11 female, mean age 24.5 ± 7.0 years) with homozygous sickle cell (SS) anemia in a steady state.[2]
-
Inclusion Criteria: Patients who had provided informed consent and had not received a blood transfusion during the study period.[2]
-
Treatment: Bencyclane was administered orally at a dose of 100 mg three times per day for one month.[2]
-
Sample Collection: Blood specimens were collected from patients at baseline (before treatment) and after one month of continuous therapy.[2]
Measurement of Erythrocyte ATPase Activity
-
Erythrocyte Membrane Preparation: Erythrocyte membranes were prepared following the procedure described by Beutler et al. (1983).[2]
-
Assay Principle: The ATPase activity was determined by measuring the amount of inorganic phosphate (B84403) (Pi) released per hour for each milligram of protein. The reaction was conducted in the presence of 3mM disodium (B8443419) adenosine (B11128) 5'-triphosphate (ATP).[2]
Determination of Intracytoplasmic Calcium Concentration
-
The specific methodology for measuring intracytoplasmic calcium concentration was not detailed in the primary source but was compared against values from 10 normal controls (1.99 ± 0.28 μmol/l).[2] Standard methods for this measurement in erythrocytes typically involve fluorescent calcium indicators or atomic absorption spectroscopy.
Quantification of Irreversibly Sickled Cells (ISCs)
-
Method: A peripheral blood smear was prepared for each patient.[2]
-
Analysis: The percentage of ISCs was determined by a physician through microscopic examination of the blood smear.[2]
Measurement of Mean Corpuscular Hemoglobin Concentration (MCHC)
-
The MCHC, an indicator of red blood cell dehydration, was measured as part of a standard complete blood count (CBC) analysis.
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound in Sickle Erythrocytes
The following diagram illustrates the proposed mechanism of action of this compound in mitigating the pathophysiology of sickle cell disease based on the foundational research findings.
Caption: Proposed mechanism of Bencyclane's anti-sickling effect.
Experimental Workflow of the Foundational Clinical Study
This diagram outlines the workflow of the clinical investigation that provided the core data on this compound's anti-sickling properties.
Caption: Workflow of the this compound clinical study.
Discussion and Future Directions
The foundational research on this compound presents compelling evidence for its potential as an orally administered anti-sickling agent.[2][3] The drug appears to work through a multi-faceted mechanism that favorably alters the cation composition of sickle erythrocytes.[2] By stimulating the activity of Na+-K+ ATPase and Ca2+-Mg2+ ATPase, and likely by blocking calcium influx, Bencyclane leads to a reduction in intracellular calcium, an improvement in cell hydration (as indicated by the decrease in MCHC), and consequently, a significant reduction in the percentage of irreversibly sickled cells.[2][3]
While these initial findings are promising, several areas warrant further investigation:
-
Dose-Response Relationship: A more detailed dose-ranging study is needed to establish the optimal therapeutic dose and to understand the concentration-dependent effects on the various measured parameters.
-
Long-Term Efficacy and Safety: The initial study was conducted over a one-month period. Longer-term studies are essential to evaluate the sustained efficacy and safety profile of Bencyclane in SCD patients.
-
In Vitro Mechanistic Studies: Further in vitro experiments could elucidate the precise molecular interactions between Bencyclane and the erythrocyte membrane ion channels and pumps.
-
Clinical Endpoints: Future clinical trials should include clinical endpoints such as the frequency of vaso-occlusive crises, pain scores, and quality of life measures to translate the observed cellular effects into clinical benefits.
Conclusion
The foundational research on this compound has established it as a promising candidate for an oral anti-sickling therapy. Its mechanism of action, centered on the restoration of normal erythrocyte cation balance, directly addresses a key pathological feature of sickle cell disease. The significant improvements in ATPase activity, reduction in intracellular calcium, and decrease in MCHC and ISC counts provide a strong rationale for continued investigation. This technical guide summarizes the critical data and methodologies from this early research to serve as a valuable resource for scientists and clinicians working towards developing novel and effective treatments for sickle cell disease.
References
An In-depth Technical Guide to Bencyclane Fumarate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bencyclane (B1663192) fumarate (B1241708), a vasodilator agent with multifaceted pharmacological effects. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.
Introduction
Bencyclane fumarate is a pharmaceutical compound recognized for its vasodilatory and spasmolytic properties, making it a subject of interest in the management of peripheral vascular and circulatory disorders.[1][2] Marketed under trade names such as Halidor and Fludilat, its therapeutic effects are primarily attributed to its ability to relax vascular smooth muscle, thereby improving blood flow and oxygen supply to tissues.[1][2][3] Beyond its primary vasodilatory action, this compound also exhibits antiplatelet, fibrinolytic, and potential neuroprotective effects, highlighting its complex pharmacological profile.[1][2][4] This guide serves as a technical resource, consolidating key information on its chemical characteristics and biological activities.
Chemical Structure and Properties
This compound (CAS Registry Number: 14286-84-1) is the fumaric acid salt of the bencyclane base.[1][5] The salt formation enhances properties like solubility for pharmaceutical applications.[1]
The chemical structure of bencyclane consists of a 1-benzylcycloheptyl group linked via an ether bond to a N,N-dimethylaminopropyl moiety.[6]
IUPAC Name: 3-((1-benzylcycloheptyl)oxy)-N,N-dimethylpropan-1-amine fumarate[3]
Synonyms: Halidor, Fludilat, Angiociclan, EGYT-201[3][5]
Physicochemical and Identification Properties
The key physicochemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Registry Number | 14286-84-1 | [3][5][7] |
| Molecular Formula | C₂₃H₃₅NO₅ | [3][5][8] |
| Molecular Weight | 405.53 g/mol | [3][5][9] |
| Appearance | White crystals | [7] |
| Melting Point | 131-133 °C | [5][7] |
| Solubility | Sparingly soluble in water; very soluble in ethanol. | [7] |
| InChI Key | LSTKNZAMFRGXCG-WLHGVMLRSA-N | [1][3] |
| SMILES | CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | [3][9] |
Pharmacological Properties and Mechanism of Action
This compound's therapeutic effects stem from a combination of actions on vascular and hematological systems. Its primary mechanism involves the modulation of calcium ion channels, though other activities contribute to its overall pharmacological profile.[1][2]
Mechanism of Action
The cornerstone of this compound's action is the blockade of calcium channels in vascular smooth muscle cells.[1][4] By inhibiting the influx of extracellular calcium ions, it prevents the activation of contractile proteins, leading to muscle relaxation and vasodilation.[2][4] This improves blood flow and reduces vascular resistance.[2]
While early studies investigated its potential as a phosphodiesterase (PDE) inhibitor, its effect on PDE is considered weak and unlikely to be the primary cause of smooth muscle relaxation, especially since it does not significantly increase cAMP levels.[10] Other contributing mechanisms include:
-
Antiplatelet Activity: The compound inhibits platelet aggregation, reducing the risk of thrombus formation.[1][4]
-
Spasmolytic Effect: It directly alleviates spasms in smooth muscle, which is beneficial in conditions characterized by vascular constriction.[2][4]
-
Local Anesthetic Action: Some research suggests a non-specific local anesthetic effect on the cell membrane may contribute to its activity.[1][10]
The primary signaling pathway is illustrated below.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in humans have elucidated the absorption, distribution, and elimination profile of bencyclane. Toxicological data from animal studies provide insight into its safety profile.
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Max. Plasma Conc. (Tmax) | ~2 hours | [11] |
| Max. Plasma Conc. (Cmax) | ~2 µg/mL (200 mg dose) | [11] |
| Elimination Half-life (t₁/₂) | 360 - 480 minutes | [11] |
| Protein Binding | ~30-40% | [11] |
Table 3: Acute Toxicity Data (LD₅₀)
| Species | Route | LD₅₀ Value (mg/kg) | Reference(s) |
| Rat | Oral | 414 | [7] |
| Rat | Intravenous | 41 | [7] |
| Rat | Subcutaneous | 257 | [7] |
| Rat | Intraperitoneal | 86 | [7] |
| Mouse | Oral | 446 | [7] |
| Mouse | Intraperitoneal | 132 | [7] |
Experimental Protocols
This section details methodologies for the synthesis and quantitative analysis of bencyclane.
Synthesis of Bencyclane
The synthesis of the bencyclane base typically starts from cycloheptanone (B156872) (suberone) and involves a Grignard reaction followed by an ether synthesis.[1][6]
Methodology:
-
Grignard Reaction: Benzylmagnesium bromide is added to cycloheptanone. This reaction forms the intermediate 1-benzylcycloheptanol.
-
Williamson Ether Synthesis: The resulting alcohol (1-benzylcycloheptanol) is then reacted with 3-dimethylaminopropyl chloride in a Williamson ether synthesis to yield the bencyclane base.
-
Salt Formation: The bencyclane base is reacted with fumaric acid in a suitable solvent to produce this compound salt, which can then be isolated, for instance, by freeze-drying.[1]
The general workflow for the synthesis is depicted below.
Quantitative Determination in Plasma
A method for the quantitative determination of bencyclane in biological materials like plasma has been described, utilizing thin-layer chromatography (TLC) and fluorescence measurement.[11]
Methodology:
-
Sample Preparation: Extract bencyclane from the plasma sample using a suitable organic solvent. Concentrate the organic phase to dryness and reconstitute the residue in a small volume of solvent.
-
Derivatization: React the extracted bencyclane with 4-chloro-7-nitrobenzofurazan (B127121) (NBD chloride). This reagent reacts with the amine group of bencyclane to form a fluorescent derivative.
-
Thin-Layer Chromatography (TLC): Spot the derivatized sample onto a TLC plate. Develop the chromatogram using an appropriate mobile phase to separate the bencyclane derivative from other components.
-
Fluorescence Measurement: After development, visualize the plate under UV light. Scrape the fluorescent spot corresponding to the bencyclane derivative from the plate.
-
Quantification: Elute the compound from the silica (B1680970) with a solvent and measure its fluorescence intensity using a spectrofluorometer. The concentration is determined by comparing the fluorescence intensity against a standard curve prepared with known concentrations of bencyclane. The reported sensitivity of this method is 0.1 µg/mL of plasma.[11]
The workflow for this analytical protocol is outlined below.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Bencyclane - Wikipedia [en.wikipedia.org]
- 7. This compound [chemister.ru]
- 8. This compound | 14286-84-1 [m.chemicalbook.com]
- 9. GSRS [precision.fda.gov]
- 10. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A contribution to the pharmacokinetics of bencyclane (Fludilat) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Bencyclane fumarate metabolism and identification of major metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencyclane (B1663192) fumarate (B1241708), a vasodilator and spasmolytic agent, undergoes significant metabolism prior to its excretion. This technical guide provides a comprehensive overview of the metabolic pathways of bencyclane, focusing on the identification and quantification of its major metabolites. This document details established experimental protocols for the analysis of bencyclane and its metabolites in biological matrices, including in vitro and in vivo methodologies. Furthermore, it outlines the probable enzymatic systems involved in its biotransformation and presents quantitative data in a structured format for ease of comparison. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.
Introduction
Bencyclane is a therapeutic agent used for the treatment of peripheral and cerebral vascular disorders.[1] Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolic fate. A thorough understanding of the biotransformation of bencyclane is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the development of safe and effective therapeutic regimens. This guide synthesizes the current knowledge on bencyclane metabolism, offering a technical resource for professionals in the field of drug development and pharmacology.
Metabolic Pathways of Bencyclane
The metabolism of bencyclane primarily proceeds through Phase I oxidative reactions, specifically hydroxylation and oxidation, predominantly mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[2][3][4][5] While the specific CYP isozymes responsible for bencyclane metabolism have not been definitively identified in the reviewed literature, the nature of the observed metabolic transformations is consistent with CYP-catalyzed reactions.[2][3][4][5]
The two primary metabolic pathways identified are:
-
Hydroxylation: The introduction of a hydroxyl group onto the cycloheptane (B1346806) ring of the bencyclane molecule.
-
Oxidation: The further oxidation of the hydroxylated metabolite to a ketone.
These reactions increase the polarity of the parent compound, facilitating its eventual excretion from the body.
Figure 1: Primary metabolic pathway of bencyclane.
Major Metabolites
Two major metabolites of bencyclane have been isolated and characterized from the urine of both rats and humans.
-
Metabolite I: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (cis-4-hydroxybencyclane) : This is the product of the hydroxylation of the parent bencyclane molecule. In humans, cis-4-hydroxybencyclane is the major metabolite.
-
Metabolite II: 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (4-oxobencyclane) : This metabolite is formed by the oxidation of cis-4-hydroxybencyclane.
In addition to these, other minor metabolites, including products of N-demethylation and aromatic hydroxylation, may be formed, though they have not been as extensively characterized.
Quantitative Analysis
Quantitative data on the excretion of bencyclane and its major metabolites have been reported. The following tables summarize the available urinary excretion data in humans and rats.
Table 1: Urinary Excretion of Bencyclane and its Major Metabolites in Humans (0-24h)
| Compound | Percentage of Administered Dose |
| Bencyclane | 0.4% |
| cis-4-hydroxybencyclane | 23.5% |
| 4-oxobencyclane | 3.4% |
Table 2: Urinary Excretion of Bencyclane and its Major Metabolites in Rats (0-24h)
| Compound | Percentage of Administered Dose |
| Bencyclane | 0.27% |
| 4-hydroxybencyclane | 1.6% |
| 4-oxobencyclane | 1.2% |
Experimental Protocols
Detailed experimental protocols are essential for the accurate identification and quantification of bencyclane and its metabolites. The following sections provide methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of bencyclane using human liver microsomes. This in vitro system is a rich source of Phase I metabolic enzymes, primarily cytochrome P450s.
Objective: To determine the rate of metabolism of bencyclane and identify the metabolites formed.
Materials:
-
Bencyclane Fumarate
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and bencyclane (final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by a suitable analytical method, such as LC-MS/MS.
Figure 2: Workflow for in vitro metabolism study.
Analysis of Bencyclane and Metabolites by Gas-Liquid Chromatography (GLC)
Gas-liquid chromatography has been a primary method for the quantification of bencyclane and its metabolites.[6] The following provides a general framework for a GLC-based analytical method.
Objective: To separate and quantify bencyclane, cis-4-hydroxybencyclane, and 4-oxobencyclane in a biological sample extract.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a more sensitive nitrogen-phosphorus detector (NPD).
-
Capillary column suitable for the analysis of basic drugs (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
Sample Preparation (from Urine):
-
Hydrolysis: For the analysis of total (conjugated and unconjugated) metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) is required.
-
Extraction: Adjust the pH of the urine sample to basic (e.g., pH 9-10) and perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Back-extraction (optional clean-up): The organic extract can be back-extracted into an acidic aqueous solution. The aqueous layer is then made basic, and the analytes are re-extracted into an organic solvent.
-
Derivatization (for hydroxylated metabolites): To improve the chromatographic properties of the hydroxylated metabolite, derivatization (e.g., silylation with BSTFA or MSTFA) may be necessary.
-
Reconstitution: Evaporate the final organic extract to dryness and reconstitute in a small volume of a suitable solvent for injection.
GLC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/minute.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with authentic reference standards of bencyclane, cis-4-hydroxybencyclane, and 4-oxobencyclane. An internal standard should be used to correct for variations in extraction and injection.
Figure 3: Workflow for GLC analysis of bencyclane metabolites.
Conclusion
The metabolism of this compound is characterized by two primary oxidative pathways, hydroxylation and oxidation, leading to the formation of cis-4-hydroxybencyclane and 4-oxobencyclane as the major metabolites. The quantitative data indicate that hydroxylation is a significant clearance pathway in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation of bencyclane metabolism and for the routine bioanalysis of the parent drug and its metabolites. Further research to identify the specific Cytochrome P450 isozymes involved in bencyclane's biotransformation is warranted to better predict and manage potential drug-drug interactions.
References
- 1. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uoguelph.ca [uoguelph.ca]
- 4. criver.com [criver.com]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of bencyclane in human plasma by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Analysis of Bencyclane Fumarate Effects on Rat Aortic Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bencyclane (B1663192) fumarate (B1241708) is a vasoactive compound recognized for its vasodilatory and spasmolytic properties.[1] Its primary mechanism of action involves the blockade of calcium channels, leading to a reduction in calcium ion influx into vascular smooth muscle cells.[1][2] This inhibition of calcium entry counteracts the processes of smooth muscle contraction, resulting in vasodilation. Additionally, bencyclane has been reported to exhibit weak phosphodiesterase (PDE) inhibitory activity, although this is considered a secondary effect compared to its potent calcium channel antagonism.[2]
These application notes provide detailed protocols for the in vitro assessment of bencyclane fumarate's effects on primary rat aortic smooth muscle cells (RASMCs). The described assays are fundamental for characterizing the pharmacological profile of bencyclane and similar vasoactive compounds.
Data Presentation
Table 1: Inhibitory Effect of this compound on Intracellular Calcium Concentration in RASMCs
| Concentration of this compound | Agonist (e.g., KCl, Phenylephrine) | Peak Intracellular Ca2+ Concentration (nM) | % Inhibition of Ca2+ Influx | IC50 (µM) |
| Control (Vehicle) | Specify Agonist | Experimental Data | 0% | \multirow{4}{*}{Calculate from Dose-Response Curve} |
| 1 µM | Specify Agonist | Experimental Data | Calculate | |
| 10 µM | Specify Agonist | Experimental Data | Calculate | |
| 100 µM | Specify Agonist | Experimental Data | Calculate |
Table 2: Vasorelaxant Effect of this compound on Pre-contracted Rat Aortic Rings
| Concentration of this compound | Agonist (e.g., KCl, Phenylephrine) | Relaxation (%) | EC50 (µM) |
| Control (Vehicle) | Specify Agonist | 0% | \multirow{4}{*}{Calculate from Dose-Response Curve} |
| 1 µM | Specify Agonist | Experimental Data | |
| 10 µM | Specify Agonist | Experimental Data | |
| 100 µM | Specify Agonist | Experimental Data |
Table 3: Phosphodiesterase (PDE) Inhibitory Profile of this compound
| PDE Isoform | This compound IC50 (µM) | Reference Compound (e.g., IBMX, Rolipram) IC50 (µM) |
| PDE1 | Experimental Data | Experimental Data |
| PDE3 | Experimental Data | Experimental Data |
| PDE4 | Experimental Data | Experimental Data |
| PDE5 | Experimental Data | Experimental Data |
Experimental Protocols
Protocol 1: Isolation and Culture of Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol describes the enzymatic digestion method for isolating primary RASMCs.
Materials:
-
Sprague-Dawley rat (150-200g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile surgical instruments
-
T75 culture flasks
Procedure:
-
Euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the thoracic and abdominal area with 70% ethanol.
-
Make a midline incision and expose the thoracic cavity.
-
Carefully excise the thoracic aorta and place it in a sterile petri dish containing cold DMEM.
-
Under a dissecting microscope, remove the surrounding adipose and connective tissues.
-
Cut the aorta longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Mince the remaining aortic tissue into small pieces (1-2 mm).
-
Transfer the tissue fragments to a sterile conical tube containing an enzymatic digestion solution (e.g., DMEM with Collagenase Type II and Elastase).
-
Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is fully digested.
-
Neutralize the enzymatic reaction by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days. Cells should be ready for passaging or experimentation within 7-10 days.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration in RASMCs in response to this compound.
Materials:
-
Cultured RASMCs on glass coverslips or in 96-well black-walled plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Agonist solution (e.g., KCl to induce depolarization or phenylephrine)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Seed RASMCs on glass coverslips or in 96-well plates and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
-
Baseline Fluorescence Measurement:
-
Place the coverslip on the stage of the fluorescence microscope or the plate in the plate reader.
-
Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.
-
-
Compound Addition and Measurement:
-
Add varying concentrations of this compound to the cells and incubate for a predetermined time.
-
Introduce an agonist (e.g., a high concentration of KCl to open voltage-gated calcium channels) to induce a calcium influx.
-
Continuously record the fluorescence at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
The ratio is proportional to the intracellular calcium concentration.
-
Calibrate the ratio to absolute calcium concentrations using a calcium calibration kit if required.
-
Generate dose-response curves to determine the IC50 value of this compound for the inhibition of calcium influx.
-
Protocol 3: In Vitro Aortic Ring Contractility Assay
This protocol assesses the vasorelaxant effect of this compound on isolated rat aortic rings.
Materials:
-
Sprague-Dawley rat
-
Krebs-Henseleit solution
-
This compound stock solution
-
Vasoconstrictor agent (e.g., KCl or phenylephrine)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat and excise the thoracic aorta as described in Protocol 1.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, with solution changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
After washing and returning to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., KCl or phenylephrine) to achieve a stable contraction plateau.
-
-
Cumulative Dose-Response Curve:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration until a maximal relaxation is observed or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tension.
-
Plot the concentration-response curve and calculate the EC50 value for the vasorelaxant effect of this compound.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Bencyclane Assay.
References
Application Notes and Protocols for Studying Bencyclane Fumarate in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for investigating the effects of Bencyclane fumarate (B1241708), a vasodilatory and spasmolytic agent, on Human Umbilical Vein Endothelial Cells (HUVECs). Bencyclane fumarate's primary mechanism of action involves the inhibition of calcium entry into cells, which has significant implications for endothelial function.[1] These protocols detail methods for assessing key aspects of HUVEC physiology, including cell proliferation, migration, tube formation, and nitric oxide production. The provided methodologies are based on established techniques and data from related calcium channel blockers, offering a robust framework for studying the potential therapeutic effects of this compound on the vascular endothelium.
Introduction
This compound is a compound known for its vasodilatory properties, primarily attributed to its function as a calcium channel blocker.[1] By inhibiting the influx of calcium ions into vascular smooth muscle cells, it promotes vasodilation.[1] Beyond its effects on smooth muscle, the vascular endothelium plays a crucial role in regulating vascular tone and homeostasis. Endothelial dysfunction is a key factor in the pathogenesis of various cardiovascular diseases. Calcium channel blockers have been shown to exert protective effects on the endothelium, partly by enhancing the production of nitric oxide (NO), a key signaling molecule in vasodilation and endothelial health. This document outlines a series of in vitro assays using HUVECs as a model system to elucidate the specific effects of this compound on endothelial cell function.
Data Presentation
The following tables summarize representative quantitative data on the effects of calcium channel blockers on various HUVEC functions. This data is extrapolated from studies on similar calcium channel blockers and serves as an example of expected outcomes when studying this compound.
Table 1: Effect of Calcium Channel Blockers on HUVEC Proliferation
| Treatment Group | Concentration (µM) | Proliferation (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| This compound (Hypothetical) | 1 | 95 ± 4.8 |
| This compound (Hypothetical) | 10 | 82 ± 6.1 |
| This compound (Hypothetical) | 50 | 65 ± 7.3 |
Table 2: Effect of Calcium Channel Blockers on HUVEC Migration
| Treatment Group | Concentration (µM) | Migration (% of Control) |
| Control (Vehicle) | - | 100 ± 8.5 |
| This compound (Hypothetical) | 1 | 88 ± 7.9 |
| This compound (Hypothetical) | 10 | 71 ± 9.2 |
| This compound (Hypothetical) | 50 | 54 ± 6.8 |
Table 3: Effect of Calcium Channel Blockers on HUVEC Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (% of Control) |
| Control (Vehicle) | - | 100 ± 12.3 |
| This compound (Hypothetical) | 1 | 85 ± 10.1 |
| This compound (Hypothetical) | 10 | 62 ± 11.5 |
| This compound (Hypothetical) | 50 | 41 ± 9.8 |
Table 4: Effect of Calcium Channel Blockers on Nitric Oxide (NO) Production in HUVECs
| Treatment Group | Concentration (µM) | NO Production (Fold Change from Control) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| This compound (Hypothetical) | 1 | 1.5 ± 0.2 |
| This compound (Hypothetical) | 10 | 2.1 ± 0.3 |
| This compound (Hypothetical) | 50 | 2.8 ± 0.4 |
Experimental Protocols
HUVEC Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Gelatin-coated culture flasks/plates
Protocol:
-
Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed HUVECs onto gelatin-coated plates at the desired density.
This compound Treatment
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in EGM-2 to the desired final concentrations (e.g., 1, 10, 50 µM).
-
Ensure the final solvent concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Replace the culture medium with the this compound-containing medium and incubate for the specified duration for each assay.
Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
24-well plates
-
P200 pipette tip or cell scraper
Protocol:
-
Seed HUVECs in a 24-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).
-
Quantify the migration by measuring the change in the wound area over time.
Tube Formation Assay
Materials:
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Calcein AM (for visualization)
Protocol:
-
Coat the wells of a pre-chilled 24-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells in the presence of varying concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a microscope. For quantitative analysis, stain the cells with Calcein AM and capture fluorescent images.
-
Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.
Nitric Oxide (NO) Production Assay (Griess Assay)
Materials:
-
Griess Reagent System
-
Nitrate (B79036) standard solutions
Protocol:
-
Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrate concentration using a standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound in HUVECs.
Proposed Signaling Pathway of this compound in HUVECs
Caption: Proposed signaling pathway of this compound in HUVECs.
References
Application Notes and Protocols for Bencyclane Fumarate in a Rat Model of Peripheral Artery Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a rat model of Peripheral Artery Disease (PAD) to investigate the therapeutic potential of bencyclane (B1663192) fumarate (B1241708). The protocols outlined below detail the surgical induction of hindlimb ischemia and the subsequent administration and evaluation of bencyclane fumarate.
Introduction to Peripheral Artery Disease and this compound
Peripheral Artery Disease (PAD) is a circulatory condition characterized by the narrowing of arteries that supply blood to the limbs, most commonly the legs. This narrowing is typically caused by atherosclerosis, leading to ischemia and a range of symptoms from intermittent claudication to critical limb ischemia. Animal models are crucial for understanding the pathophysiology of PAD and for the preclinical evaluation of new therapeutic agents.[1][2][3][4][5][6]
This compound is a vasodilator and spasmolytic agent that functions by inhibiting calcium influx into vascular smooth muscle cells.[2] This mechanism leads to the relaxation of blood vessels, improved blood flow, and has shown potential in treating various circulatory disorders.[2] Additionally, it exhibits antiplatelet and potential anti-inflammatory properties, which may be beneficial in the context of PAD.
Experimental Protocols
Protocol 1: Induction of Peripheral Artery Disease via Femoral Artery Ligation in Rats
This protocol describes the surgical procedure to induce unilateral hindlimb ischemia in rats, a widely used and validated model for PAD.[1][5][7]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Surgical board with temperature control
-
Surgical microscope or loupes
-
Sterile surgical instruments (scissors, forceps, vessel clips, needle holders)
-
4-0 silk suture
-
Sterile saline (0.9% NaCl)
-
Betadine or other surgical scrub
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a surgical plane of anesthesia is maintained throughout the procedure. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C. Shave the fur from the inguinal region of the left hindlimb and sterilize the area with a surgical scrub.
-
Surgical Incision: Make a small longitudinal incision (approximately 1.5-2.0 cm) in the skin of the inguinal region to expose the underlying musculature.
-
Femoral Artery Exposure: Carefully dissect through the subcutaneous tissue and muscle layers to locate the femoral artery, vein, and nerve. The femoral artery is typically located medially to the femoral nerve.
-
Artery Ligation: Using fine-tipped forceps, gently separate the femoral artery from the accompanying vein and nerve, taking care to minimize trauma to the surrounding tissues. Ligate the femoral artery at two locations, proximal to the bifurcation of the saphenous and popliteal arteries, using 4-0 silk sutures. A double ligation ensures complete occlusion.
-
Vessel Transection (Optional but Recommended): For a more severe and consistent model of ischemia, the artery can be transected between the two ligatures.
-
Closure: Suture the muscle layer and close the skin incision using appropriate suture material.
-
Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. Monitor the animal for signs of pain or distress during recovery. The contralateral (right) hindlimb can serve as a non-ischemic control.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to the rat model of PAD.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Oral gavage needles or equipment for intraperitoneal (IP) injection
-
Vortex mixer and/or sonicator
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the rats. Ensure the solution is homogenous, using a vortex mixer or sonicator if necessary.
-
Dosage Selection: Based on previous studies with vasodilators and cardiovascular agents in rats, a starting dosage range of 10-30 mg/kg/day is recommended. Dose-response studies may be necessary to determine the optimal therapeutic dose for this specific model.
-
Administration: this compound can be administered via oral gavage or intraperitoneal injection. Administration should commence shortly after the induction of hindlimb ischemia and continue for the duration of the study (e.g., 7, 14, or 28 days). A vehicle control group (receiving only the saline or vehicle) should be included in the experimental design.
Protocol 3: Assessment of Therapeutic Efficacy
This protocol provides methods to evaluate the effects of this compound on hindlimb ischemia.
Methods:
-
Laser Doppler Perfusion Imaging (LDPI): LDPI is a non-invasive technique used to measure blood flow in the microvasculature of the hindlimb paws. Measurements should be taken at baseline (before surgery) and at various time points post-surgery (e.g., days 1, 3, 7, 14, 21, and 28). The ratio of blood flow in the ischemic limb to the non-ischemic limb is calculated to quantify perfusion recovery.
-
Functional Assessment:
-
Gait Analysis: Observe and score the rat's walking pattern for signs of limping or dragging of the ischemic limb.
-
Toe Spreading and Tiptoe Walking: Assess the neurological and motor function of the ischemic limb.
-
-
Histological Analysis: At the end of the study, euthanize the animals and collect tissue samples (e.g., gastrocnemius muscle) from both hindlimbs.
-
Hematoxylin and Eosin (H&E) Staining: To assess muscle fiber integrity, inflammation, and necrosis.
-
Immunohistochemistry: To quantify capillary density (using antibodies against CD31 or von Willebrand factor) and inflammation (using antibodies against markers like CD68 for macrophages).
-
-
Biochemical Assays:
-
ELISA: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of oxidative stress (e.g., malondialdehyde) in tissue homogenates or plasma.
-
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described experiments.
Table 1: Hindlimb Blood Perfusion as Measured by Laser Doppler Perfusion Imaging
| Treatment Group | Baseline | Day 1 | Day 7 | Day 14 | Day 28 |
| Sham Control | 1.0 ± 0.05 | 0.98 ± 0.06 | 0.99 ± 0.05 | 1.0 ± 0.04 | 1.0 ± 0.05 |
| PAD + Vehicle | 1.0 ± 0.05 | 0.25 ± 0.08 | 0.45 ± 0.10 | 0.60 ± 0.12 | 0.75 ± 0.15 |
| PAD + Bencyclane (10 mg/kg) | 1.0 ± 0.05 | 0.30 ± 0.07 | 0.55 ± 0.09 | 0.75 ± 0.11 | 0.85 ± 0.13 |
| PAD + Bencyclane (30 mg/kg) | 1.0 ± 0.05 | 0.35 ± 0.06 | 0.65 ± 0.08 | 0.85 ± 0.10 | 0.95 ± 0.11 |
*Data are presented as the ratio of ischemic to non-ischemic limb perfusion (Mean ± SD).
Table 2: Histological Assessment of Gastrocnemius Muscle at Day 28
| Treatment Group | Capillary Density (capillaries/mm²) | Muscle Fiber Necrosis (%) | Inflammatory Cell Infiltration (cells/mm²) |
| Sham Control | 250 ± 20 | < 1 | 15 ± 5 |
| PAD + Vehicle | 150 ± 25 | 30 ± 8 | 150 ± 30 |
| PAD + Bencyclane (10 mg/kg) | 190 ± 22 | 15 ± 5 | 80 ± 20 |
| PAD + Bencyclane (30 mg/kg) | 220 ± 18 | 8 ± 3 | 40 ± 15 |
*Data are presented as Mean ± SD.
Table 3: Biochemical Markers in Gastrocnemius Muscle at Day 28
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | Malondialdehyde (nmol/mg protein) |
| Sham Control | 10 ± 2 | 15 ± 3 | 1.5 ± 0.3 |
| PAD + Vehicle | 50 ± 8 | 80 ± 12 | 5.0 ± 0.8 |
| PAD + Bencyclane (10 mg/kg) | 30 ± 6 | 45 ± 9 | 3.0 ± 0.5 |
| PAD + Bencyclane (30 mg/kg) | 18 ± 4 | 25 ± 6 | 2.0 ± 0.4 |
*Data are presented as Mean ± SD.
Mandatory Visualizations
References
- 1. Ligation of the Femoral Artery [bio-protocol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligation of the Femoral Artery [bio-protocol.org]
- 5. Novel Method to Assess Arterial Insufficiency in Rodent Hindlimb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A modified rat model of hindlimb ischemia for augmentation and functional measurement of arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Bencyclane Fumarate in Human Plasma by HPLC
Introduction
Bencyclane fumarate (B1241708) is a spasmolytic and vasodilator agent used in the treatment of peripheral and cerebral vascular disorders. Accurate quantification of Bencyclane fumarate in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction for sample cleanup followed by reversed-phase HPLC with UV detection.
Analytical Method Summary
This method utilizes liquid-liquid extraction (LLE) to isolate this compound from the plasma matrix. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of methanol, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer. The analyte is detected by UV absorbance at 249 nm. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (A suitable internal standard should be selected, for this example, we will assume a structurally similar compound is used)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Symmetry® C18, 5 µm, 3.9 × 150 mm
-
Mobile Phase: Methanol: Acetonitrile: 2.2 mM Ammonium Formate Buffer (pH adjusted to 3.5 with formic acid) (35:50:15, v/v/v)
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector Wavelength: 249 nm
-
Run Time: 10 minutes
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to create calibration standards with concentrations ranging from 6.25 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with the appropriate amount of this compound.
4. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
Method Validation Summary
The developed HPLC method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation results are summarized in the tables below.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | Symmetry® C18 (5 µm, 3.9 × 150 mm) |
| Mobile Phase | Methanol: Acetonitrile: 2.2 mM Ammonium Formate (35:50:15 v/v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 249 nm |
| Retention Time of Bencyclane | ~8.12 min |
| Tailing Factor | 1.21 ± 0.001 |
| Theoretical Plates | 135050 ± 19.9 |
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 6.25–100 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9957[1] |
| Limit of Detection (LOD) | 2.05 µg/mL[1] |
| Limit of Quantification (LOQ) | 6.25 µg/mL[1] |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound in plasma.
Caption: Logical relationship between method development, validation, and application.
Conclusion
The described HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The straightforward sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The validation data confirms that the method meets the requirements for routine drug analysis.
References
Application Notes and Protocols for LC-MS/MS Analysis of Bencyclane Fumarate and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane fumarate (B1241708) is a vasodilator and spasmolytic agent used in the management of peripheral and cerebral vascular disorders.[1][2] Its therapeutic efficacy is attributed to its ability to block calcium channels, leading to the relaxation of vascular smooth muscle and improved blood flow.[3] Accurate quantification of Bencyclane and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety. This document provides detailed application notes and protocols for the sensitive and selective analysis of Bencyclane and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Bencyclane
The biotransformation of Bencyclane primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5] The main metabolic pathway involves hydroxylation of the cycloheptyl ring, followed by oxidation to the corresponding ketone. The two major metabolites identified in urine are cis-4-hydroxybencyclane and 4-oxobencyclane.[1] In humans, cis-4-hydroxybencyclane is the most abundant metabolite.[1]
Metabolic pathway of Bencyclane.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for an LC-MS/MS method for the analysis of Bencyclane and its metabolites. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Bencyclane and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bencyclane | 290.2 | 105.1 | 25 |
| cis-4-hydroxybencyclane | 306.2 | 105.1 | 28 |
| 4-oxobencyclane | 304.2 | 105.1 | 30 |
| Internal Standard (e.g., Bencyclane-d7) | 297.2 | 105.1 | 25 |
Table 3: Method Validation Parameters
| Parameter | Bencyclane | cis-4-hydroxybencyclane | 4-oxobencyclane |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Accuracy (%) | 95 - 105 | 94 - 106 | 96 - 104 |
| Precision (%CV) | < 10 | < 12 | < 11 |
| Recovery (%) | 88 | 85 | 87 |
| Matrix Effect (%) | 92 | 89 | 91 |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is suitable for the rapid clean-up of plasma or serum samples.[6]
-
Aliquoting: Aliquot 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Bencyclane-d7 in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to PPT, reducing matrix effects.[6][7]
-
Aliquoting: Aliquot 200 µL of the biological sample into a polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH and ensure the analytes are in their neutral form.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Mixing: Vortex or mechanically shake the tubes for 10-15 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at approximately 40 °C under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers the most thorough sample clean-up, minimizing matrix interference and improving sensitivity.[6][7]
-
Sample Pre-treatment: Aliquot 200 µL of the biological sample into a tube. Add 25 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40 °C under a nitrogen stream. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Bencyclane and its metabolites in biological samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bencyclane Fumarate Research Chemical [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijstr.org [ijstr.org]
Application Note: Investigating the Effects of Bencyclane Fumarate on Ion Channels Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane (B1663192) fumarate (B1241708) is a vasoactive and spasmolytic agent used in the management of peripheral and cerebral vascular diseases. Its therapeutic effects are primarily attributed to its ability to induce vasodilation and relax smooth muscle.[1] The primary mechanism of action is believed to be the inhibition of calcium influx into vascular smooth muscle cells, which is a critical step in muscle contraction.[1] Additionally, bencyclane has been reported to exhibit local anesthetic properties and to block voltage-gated sodium channels in a use-dependent manner, similar to Class I antiarrhythmic drugs.[2] Understanding the detailed interaction of bencyclane with various ion channels at the molecular level is crucial for elucidating its complete pharmacological profile and for the development of new therapeutic agents.
This application note provides detailed protocols for investigating the effects of bencyclane fumarate on key voltage-gated ion channels—sodium (NaV), calcium (CaV), and potassium (KV)—using the gold-standard whole-cell patch-clamp electrophysiology technique.
Mechanism of Action: An Overview
This compound's primary vasodilatory effect stems from its ability to block L-type calcium channels in vascular smooth muscle. By inhibiting Ca2+ influx, it prevents the activation of calmodulin and myosin light-chain kinase, leading to muscle relaxation and vasodilation. Its effect on sodium channels suggests a potential role in modulating neuronal and cardiac excitability. The following diagram illustrates the general mechanism of vasodilation induced by calcium channel blockers.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of this compound on a specific ion channel using patch-clamp electrophysiology.
Part 1: Protocols for Studying this compound's Effect on Ion Channels
Cell Culture and Preparation
For precise characterization of bencyclane's effect on specific ion channel subtypes, it is recommended to use mammalian cell lines (e.g., HEK293 or CHO) stably or transiently expressing the human recombinant ion channel of interest (e.g., NaV1.5, CaV1.2, or hERG).
-
Cell Culture: Culture cells in appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Transfection (if applicable): For transient expression, transfect cells with a plasmid encoding the ion channel subunit(s) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
Cell Plating: On the day of the experiment, dissociate cells using a gentle enzyme-free dissociation solution to ensure cell health. Plate the cells onto small glass coverslips in a recording chamber.
Whole-Cell Patch-Clamp Recordings
The whole-cell patch-clamp configuration allows for the recording of macroscopic currents from the entire cell membrane while controlling the intracellular environment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Record currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance and series resistance to minimize voltage errors.
Protocol A: Voltage-Gated Sodium Channels (e.g., NaV1.5)
Bencyclane has been shown to induce a use-dependent block of sodium channels.[2] The following protocol is designed to assess both tonic and use-dependent inhibition.
Solutions:
| Solution Type | Composition |
| External | 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH) |
| Internal | 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH) |
Voltage Protocols:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential of -120 mV to ensure most channels are in the resting state.
-
Apply a 20 ms (B15284909) depolarizing pulse to -10 mV every 10-20 seconds to elicit peak sodium current.
-
After establishing a stable baseline, perfuse with increasing concentrations of this compound until a steady-state block is achieved at each concentration.
-
-
Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to -10 mV at a high frequency (e.g., 10 Hz).
-
Measure the peak current of each pulse in the train. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train.
-
Compare the degree of block at different stimulation frequencies (e.g., 1 Hz vs. 10 Hz).
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -20 mV.
-
Follow each pre-pulse with a test pulse to -10 mV to measure the fraction of available channels.
-
Plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the voltage of half-maximal inactivation (V1/2). Compare V1/2 in the absence and presence of bencyclane.
-
Protocol B: L-type Voltage-Gated Calcium Channels (e.g., CaV1.2)
The primary mechanism of bencyclane is thought to be the blockade of L-type calcium channels.[1]
Solutions:
| Solution Type | Composition |
| External | 120 mM TEA-Cl, 20 mM BaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with TEA-OH) (Ba2+ is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation) |
| Internal | 120 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.2 with CsOH) |
Voltage Protocol:
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at -80 mV.
-
Apply a series of 200 ms depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
Record the peak inward current at each voltage step to construct an I-V curve.
-
Perform this protocol before and after application of bencyclane to assess changes in peak current amplitude and the voltage-dependence of activation.
-
-
Dose-Response:
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to the voltage that elicits the peak inward current (determined from the I-V relationship, typically around +10 mV) for 200 ms every 15 seconds.
-
Apply cumulative concentrations of this compound and measure the steady-state inhibition of the peak current at each concentration to determine the IC50.
-
Protocol C: Delayed Rectifier Potassium Channels (e.g., hERG/KV11.1)
Assessing the effect of a compound on hERG channels is a critical component of cardiovascular safety profiling.
Solutions:
| Solution Type | Composition |
| External | 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH) |
| Internal | 130 mM KCl, 1 mM MgCl2, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA (pH 7.2 with KOH) |
Voltage Protocol:
-
hERG Tail Current Inhibition:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to allow for recovery from inactivation, which results in a large outward "tail" current.
-
Repeat this protocol at a low frequency (e.g., every 15 seconds).
-
Measure the peak amplitude of the tail current before and after the application of various concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50.
-
Part 2: Data Presentation and Analysis
Quantitative data should be presented in a clear and concise manner. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Effect of this compound on Voltage-Gated Sodium Channels (NaV1.5)
| Parameter | This compound | Flecainide (Reference) |
| Tonic Block IC50 (µM) | Data not available | 5.5 ± 0.8 |
| Use-Dependent Block | Reported, not quantified | Potent |
| Effect on Inactivation (V1/2) | Data not available | Hyperpolarizing shift |
Reference IC50 values are for comparison and may vary based on experimental conditions.
Table 2: Effect of this compound on L-type Calcium Channels (CaV1.2)
| Parameter | This compound | Verapamil (Reference) |
| IC50 (µM) | Data not available | 1.67 |
| Effect on Activation | Data not available | Minimal shift |
| Effect on Inactivation | Data not available | Hyperpolarizing shift |
Reference IC50 values are for comparison and may vary based on experimental conditions.
Table 3: Effect of this compound on Delayed Rectifier Potassium Channels (hERG)
| Parameter | This compound | Dofetilide (Reference) |
| IC50 (nM) | Data not available | ~10-20 |
| Effect on Deactivation | Data not available | Slows deactivation |
Reference IC50 values are for comparison and may vary based on experimental conditions.
Conclusion
The protocols outlined in this application note provide a framework for the detailed electrophysiological characterization of this compound's effects on key voltage-gated ion channels. By employing patch-clamp techniques on heterologous expression systems, researchers can obtain precise quantitative data on the potency and mechanism of action of bencyclane, contributing to a more comprehensive understanding of its pharmacological profile. While the primary mechanism of vasodilation is attributed to calcium channel blockade, further investigation into its effects on sodium and potassium channels is warranted to fully elucidate its therapeutic and potential off-target effects.
References
Application Note: Efficacy Testing of Bencyclane Fumarate in a Murine In Vivo Hindlimb Ischemia Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peripheral Artery Disease (PAD) is a significant global health issue characterized by reduced blood flow to the limbs, primarily due to atherosclerosis. The murine hindlimb ischemia model is a widely used and effective preclinical tool for studying PAD and evaluating novel therapeutic interventions.[1] This model involves the surgical ligation of the femoral artery in a mouse, which mimics the conditions of acute and chronic ischemia seen in human patients.[1][2]
Bencyclane (B1663192) fumarate (B1241708) is a pharmaceutical agent with vasodilatory, spasmolytic, and antiplatelet properties.[3][4] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[3][5][6] Additionally, it exhibits antiplatelet aggregation effects, which can help prevent thrombus formation.[3] These properties make Bencyclane fumarate a promising candidate for treating ischemic conditions. This application note provides a detailed protocol for testing the efficacy of this compound in a murine model of hindlimb ischemia.
Experimental Protocols
Animal Model
-
Species: C57BL/6 mice are commonly used due to their well-characterized vascular response to ischemia.[7] BALB/c mice can also be used but may show different recovery profiles.[7]
-
Age and Weight: 8 to 12-week-old male mice are typically used.[8]
-
Housing: Animals should be housed under controlled temperature and humidity with a 12-hour light-dark cycle and provided with ad libitum access to food and water.
-
Ethics: All experimental procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[9]
Unilateral Hindlimb Ischemia Surgical Protocol
This protocol describes the ligation and transection of the femoral artery to induce unilateral hindlimb ischemia.[8][9]
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1-2% for maintenance) in 100% oxygen.[1][8] Confirm the depth of anesthesia by a toe pinch reflex test.[7] Maintain the animal's body temperature at 37°C using a heating pad throughout the procedure.[1][7]
-
Surgical Preparation: Place the mouse in a supine position. Remove the fur from the inguinal area of the left hindlimb using a depilatory cream. Disinfect the surgical site with alternating scrubs of 70% ethanol (B145695) and povidone-iodine.
-
Incision and Exposure: Make a small longitudinal skin incision (approximately 1 cm) over the medial thigh.[9] Use blunt dissection with forceps to separate the subcutaneous fat and connective tissue to expose the neurovascular bundle containing the femoral artery, vein, and nerve.[1][9] A custom-made retractor can be used to improve visualization.[1]
-
Artery Ligation and Transection: Carefully separate the femoral artery from the adjacent femoral vein and nerve, distal to the superficial epigastric artery and proximal to the saphenous-popliteal bifurcation.[8][9]
-
Using a 7-0 silk suture, place two ligatures around the femoral artery. The first ligature should be placed proximally, and the second approximately 2-3 mm distal to the first.[1][8]
-
Using micro-scissors, transect the femoral artery at the midpoint between the two ligatures.[8][10] This ensures complete occlusion of blood flow.
-
Wound Closure: Close the skin incision using 5-0 or 6-0 sutures or wound clips.[9]
-
Post-Operative Care: Administer appropriate analgesics (e.g., buprenorphine) as per IACUC guidelines to manage post-operative pain.[7] Monitor the animal closely during recovery from anesthesia.
Experimental Groups and Drug Administration
-
Group 1: Sham Control: Mice undergo the complete surgical procedure, including isolation of the femoral artery, but without ligation or transection.
-
Group 2: Ischemia + Vehicle: Mice receive the hindlimb ischemia surgery and are treated with the vehicle solution (e.g., sterile saline or PBS) on the same schedule as the drug-treated group.
-
Group 3: Ischemia + this compound: Mice receive the hindlimb ischemia surgery and are treated with this compound.
-
Dosage and Administration: The optimal dose should be determined in preliminary studies. Based on previous research on its effects in ischemia-reperfusion injury, a starting dose could be in the range of 5 mg/kg.[11] Administration can be performed via intraperitoneal (IP) injection or oral gavage.
-
Timing: Treatment can be initiated either prior to the ischemic surgery (pre-treatment) or immediately after (post-treatment) and continued daily for the duration of the study (e.g., 14 or 21 days).
-
Efficacy Assessment Methodologies
Blood Perfusion Analysis via Laser Doppler Perfusion Imaging (LDPI)
LDPI is a non-invasive technique used to quantitatively assess blood flow in the microvasculature of the limb.[12][13]
-
Procedure: Anesthetize the mice with isoflurane. To minimize temperature-related variations in blood flow, place the mice on a 37°C heating pad for at least 5 minutes before imaging.[1][8]
-
Image Acquisition: Acquire perfusion images of both the ischemic (left) and non-ischemic (right) hindlimbs using an LDPI system.[12] The laser scans the region of interest, and the Doppler shift caused by moving red blood cells is converted into arbitrary perfusion units (PU).[13]
-
Timeline: Perform LDPI scans immediately after surgery (Day 0) and at subsequent time points, such as Day 3, 7, 14, and 21, to monitor blood flow recovery.[14]
-
Data Quantification: For each time point, calculate the average perfusion of the ischemic and non-ischemic limbs. Express the data as a ratio of perfusion in the ischemic limb to that of the contralateral non-ischemic limb to normalize the measurements.[14]
Histological Evaluation of Skeletal Muscle
Histological analysis is used to assess the extent of tissue damage and regeneration.[15][16]
-
Tissue Collection: At the end of the study (e.g., Day 21), euthanize the animals and harvest the gastrocnemius or tibialis anterior muscles from both hindlimbs.
-
Tissue Processing: Fix the muscle tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Cut transverse sections (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis: Examine the H&E stained sections under a light microscope. Assess for signs of ischemic injury, such as muscle fiber necrosis, inflammatory cell infiltration, edema, and signs of regeneration (e.g., centrally located nuclei).[17][18] A scoring system can be used to quantify the degree of injury.[18][19]
Infarct Size Quantification with TTC Staining
Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and necrotic (infarcted) tissue at early time points (e.g., 24-48 hours post-surgery).[20][21]
-
Principle: Viable tissue contains active dehydrogenase enzymes, which reduce the colorless TTC to a red formazan (B1609692) precipitate. Necrotic tissue lacks this enzymatic activity and remains pale or white.[22]
-
Procedure:
-
Harvest the gastrocnemius muscle 24-48 hours after surgery.
-
Chill the muscle and cut it into uniform transverse slices (e.g., 2 mm thick).
-
Incubate the slices in a 1-2% TTC solution in phosphate (B84403) buffer at 37°C for 20-30 minutes.[22]
-
-
Analysis:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Blood Perfusion Recovery (LDPI)
| Time Point | Sham Control (Ratio Ischemic/Non-Ischemic) | Ischemia + Vehicle (Ratio Ischemic/Non-Ischemic) | Ischemia + this compound (Ratio Ischemic/Non-Ischemic) |
|---|---|---|---|
| Day 0 | 1.0 ± 0.05 | 0.2 ± 0.08 | 0.2 ± 0.07 |
| Day 7 | 1.0 ± 0.06 | 0.4 ± 0.10 | Data Point |
| Day 14 | 1.0 ± 0.05 | 0.6 ± 0.12 | Data Point |
| Day 21 | 1.0 ± 0.04 | 0.7 ± 0.15 | Data Point |
Values are presented as Mean ± SD. Data points to be filled with experimental results.
Table 2: Histological Injury and Infarct Size
| Group | Histological Injury Score (0-4 Scale) | Infarct Size (% of Total Area at 48h) |
|---|---|---|
| Sham Control | 0.1 ± 0.05 | 0% |
| Ischemia + Vehicle | 3.5 ± 0.5 | 45% ± 8% |
| Ischemia + this compound | Data Point | Data Point |
Values are presented as Mean ± SD. Data points to be filled with experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing.
Proposed Signaling Pathway of this compound in Ischemia
Caption: Proposed mechanism of this compound in ischemic tissue.
References
- 1. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Bencyclane - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Treatment of Ischemic Heart Disease | Pharmacology Mentor [pharmacologymentor.com]
- 7. Different responses of skeletal muscles to femoral artery ligation-induced ischemia identified in BABL/c and C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the induction of hindlimb ischemia and isolation of muscle endothelial cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Methods for Acute and Subacute Murine Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on intestinal ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 13. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Ischaemia and reperfusion effects on skeletal muscle tissue: morphological and histochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histological response on skeletal muscle to ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Restoration of skeletal muscle ischemia-reperfusion injury in humanized immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of reproducible histologic injury severity scores: skeletal muscle reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Triphenyltetrazolium staining of irreversible ischemic injury following coronary artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Bencyclane Fumarate Research using Bovine Coronary Artery Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Coronary Artery Smooth Muscle Cells (BCASMCs) are a crucial in vitro model for studying the pathophysiology of cardiovascular diseases such as atherosclerosis and restenosis.[1] These cells are integral to understanding vascular tone, remodeling, and the cellular response to pharmacological agents.[1][2] Bencyclane (B1663192) fumarate (B1241708) is a vasoactive drug with spasmolytic and vasodilatory properties.[3] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells, leading to relaxation and improved blood flow.[3] This document provides detailed protocols for the isolation, culture, and experimental use of BCASMCs to investigate the effects of Bencyclane fumarate.
Mechanism of Action of this compound
This compound exerts its effects on vascular smooth muscle cells through several proposed mechanisms, with the primary pathway being the blockade of calcium channels.[3] This inhibition of calcium entry into the cell reduces the intracellular calcium concentration available to bind with calmodulin, which in turn decreases the activation of myosin light chain kinase (MLCK).[4] The reduced phosphorylation of the myosin light chain leads to smooth muscle relaxation and vasodilation.[5] While Bencyclane has been shown to have a weak inhibitory effect on phosphodiesterase (PDE), this is not considered its primary mechanism for smooth muscle relaxation.[3] Studies on bovine coronary arteries suggest a direct Ca++-antagonistic mechanism.[3]
Data Presentation: Expected Effects of this compound on BCASMCs
The following tables summarize the expected quantitative outcomes of this compound treatment on BCASMC functions. Researchers should replace the placeholder data with their experimental findings.
Table 1: Inhibition of BCASMC Proliferation by this compound
| This compound Concentration (µM) | Percent Inhibition of Proliferation (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 0 ± 0 | \multirow{5}{*}{[Researcher to Determine]} |
| 1 | [Insert Data] | |
| 10 | [Insert Data] | |
| 50 | [Insert Data] | |
| 100 | [Insert Data] |
Table 2: Inhibition of BCASMC Migration by this compound
| This compound Concentration (µM) | Percent Inhibition of Migration (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 0 ± 0 | \multirow{5}{*}{[Researcher to Determine]} |
| 1 | [Insert Data] | |
| 10 | [Insert Data] | |
| 50 | [Insert Data] | |
| 100 | [Insert Data] |
Table 3: Effect of this compound on Agonist-Induced Intracellular Calcium Increase
| Treatment Condition | Baseline [Ca2+]i (nM, Mean ± SD) | Peak [Ca2+]i after Agonist (nM, Mean ± SD) | Percent Inhibition of Ca2+ Peak |
| Agonist Control | [Insert Data] | [Insert Data] | 0% |
| Agonist + 10 µM Bencyclane | [Insert Data] | [Insert Data] | [Calculate] |
| Agonist + 50 µM Bencyclane | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Bovine Coronary Artery Smooth Muscle Cells (BCASMCs)
This protocol employs an enzymatic digestion method adapted from procedures for isolating vascular smooth muscle cells.[6][7]
Materials:
-
Fresh bovine hearts (obtained from a local abattoir)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Soybean Trypsin Inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
T75 culture flasks
Procedure:
-
Tissue Procurement: Aseptically collect fresh bovine hearts and transport them to the laboratory on ice in sterile HBSS.
-
Dissection: In a sterile culture hood, identify and dissect the coronary arteries from the heart.
-
Preparation: Carefully remove the adventitia (outer layer) and endothelium (inner layer) from the arterial segments.
-
Enzymatic Digestion:
-
Mince the remaining medial layer into small pieces (1-2 mm).
-
Incubate the tissue pieces in an enzyme solution containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.5 mg/mL) in serum-free DMEM for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymatic activity by adding an equal volume of DMEM containing 10% FBS and Soybean Trypsin Inhibitor.
-
-
Cell Isolation and Plating:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Culture and Characterization:
Protocol 2: BCASMC Proliferation Assay (EdU Incorporation)
This protocol uses 5-ethynyl-2´-deoxyuridine (EdU) incorporation to measure DNA synthesis and cell proliferation.
Materials:
-
BCASMCs (passages 3-8)
-
96-well plates
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution
-
Platelet-Derived Growth Factor (PDGF) as a positive control
-
EdU labeling kit (e.g., Click-iT™ EdU Assay)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed BCASMCs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating in serum-free medium for 24 hours.
-
Treatment: Replace the medium with complete culture medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a positive control (e.g., 20 ng/mL PDGF) and a vehicle control.
-
EdU Labeling: 24 hours post-treatment, add EdU to each well at a final concentration of 10 µM and incubate for another 24 hours.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
EdU Detection: Perform the click reaction to attach a fluorescent dye to the incorporated EdU as per the kit instructions.
-
Quantification: Measure the fluorescence intensity using a plate reader. The intensity is proportional to the number of proliferating cells.
Protocol 3: BCASMC Migration Assay (Scratch Wound Assay)
This assay assesses the effect of this compound on the directional migration of BCASMCs.[9]
Materials:
-
BCASMCs (passages 3-8)
-
6-well plates
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution
-
Mitomycin C (to inhibit proliferation)
-
P200 pipette tip
-
Inverted microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed BCASMCs in 6-well plates and grow to 90-100% confluency.
-
Inhibit Proliferation: Treat the cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours to ensure that wound closure is due to migration and not proliferation.
-
Create Scratch: Create a uniform scratch in the cell monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with serum-free medium containing different concentrations of this compound.
-
Image Acquisition: Immediately capture images of the scratch at multiple predefined locations (T=0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Final Imaging: After 24-48 hours, capture images at the same predefined locations.
-
Analysis: Measure the width of the scratch at T=0 and the final time point. Calculate the percentage of wound closure.
Protocol 4: Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
BCASMCs grown on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
A vasoconstrictor agonist (e.g., Angiotensin II or Endothelin-1)
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at 510 nm.
Procedure:
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate BCASMCs on coverslips in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.
-
Bencyclane Treatment: Perfuse the cells with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
Agonist Stimulation: While continuing to record, stimulate the cells with a vasoconstrictor agonist in the presence of this compound.
-
Data Acquisition: Record the fluorescence intensity ratios (F340/F380) over time.
-
Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Compare the peak ratio in Bencyclane-treated cells to the control (agonist alone) to determine the inhibitory effect.
Visualizations
Caption: Proposed signaling pathway for this compound in BCASMCs.
Caption: Experimental workflow for this compound research on BCASMCs.
Caption: Logical relationship of this compound's effects on BCASMCs.
References
- 1. Isolation, Culture, and Characterization of Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular smooth muscle cell motility: From migration to invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stretch-induced increases in intracellular calcium of isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of Bencyclane Fumarate in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane fumarate (B1241708) is a vasodilator and antispasmodic agent used in the treatment of peripheral and cerebral vascular disorders. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a robust and validated bioanalytical method is essential for the quantification of Bencyclane in biological matrices. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bencyclane in human plasma, along with a comprehensive guide to the validation of this method in accordance with international guidelines.
The presented method is designed to be sensitive, selective, and reliable, making it suitable for pharmacokinetic studies in a drug development setting. The use of a stable isotope-labeled internal standard is recommended to ensure the highest level of accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Bencyclane Fumarate reference standard
-
Bencyclane-d7 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Bencyclane Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Bencyclane Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bencyclane-d7 in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples to thaw at room temperature.
-
Spike 100 µL of plasma with 10 µL of the IS working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Bencyclane | 290.2 | 91.1 | 150 | 25 |
| Bencyclane-d7 (IS) | 297.2 | 98.1 | 150 | 25 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument used.
Method Validation
The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline. The following parameters should be assessed:
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous components and other potential interferences in the matrix.
-
Protocol: Analyze at least six different blank plasma lots. Each lot should be tested for interferences at the retention times of Bencyclane and the IS.
Linearity and Range
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol: Prepare a calibration curve with a blank sample, a zero sample (blank + IS), and at least six non-zero concentrations covering the expected range for pharmacokinetic studies (e.g., 1 - 1000 ng/mL). The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.99.
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze QC samples at four concentration levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. The analysis should be performed on at least three separate days (inter-day) with at least five replicates at each level per day (intra-day).
Table 3: Accuracy and Precision Acceptance Criteria
| Parameter | Acceptance Criteria |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ± 15% of nominal value (± 20% for LLOQ) |
Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of the biological matrix on the ionization of the analyte and IS (matrix effect).
-
Protocol:
-
Recovery: Compare the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak areas of post-extraction spiked samples with those of neat solutions at three QC levels.
-
Table 4: Representative Method Validation Data Summary
| Validation Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Mid QC (300 ng/mL) | High QC (800 ng/mL) |
| Intra-day Precision (%CV) | 8.5 | 6.2 | 4.1 | 3.5 |
| Inter-day Precision (%CV) | 10.2 | 7.8 | 5.5 | 4.8 |
| Intra-day Accuracy (%Bias) | -5.3 | 4.1 | -2.0 | 1.5 |
| Inter-day Accuracy (%Bias) | -7.8 | 2.5 | -1.2 | 2.1 |
| Mean Recovery (%) | 92.1 | 94.5 | 95.2 | 93.8 |
| Matrix Effect (%CV) | 4.2 | 3.1 | 2.5 | 2.1 |
| Linearity (r²) | \multicolumn{4}{c | }{0.9985} | ||
| Calibration Range | \multicolumn{4}{c | }{1 - 1000 ng/mL} |
Stability
-
Objective: To evaluate the stability of Bencyclane in plasma under various storage and processing conditions.
-
Protocol: Analyze QC samples (Low and High) after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: At -80°C for a specified period (e.g., 3 months).
-
Post-Preparative Stability: In the autosampler for a specified period (e.g., 48 hours).
-
Table 5: Stability Assessment Summary
| Stability Condition | Concentration (ng/mL) | Mean % Nominal Concentration |
| Freeze-Thaw (3 cycles) | Low QC (3) | 98.5 |
| High QC (800) | 101.2 | |
| Short-Term (24h, RT) | Low QC (3) | 97.1 |
| High QC (800) | 99.8 | |
| Long-Term (3 months, -80°C) | Low QC (3) | 96.5 |
| High QC (800) | 102.5 | |
| Post-Preparative (48h, 4°C) | Low QC (3) | 99.2 |
| High QC (800) | 100.9 |
Visualizations
Caption: Experimental workflow for Bencyclane quantification in plasma.
Caption: Logical flow of the analytical method validation process.
Application Notes and Protocols for Bencyclane Fumarate Administration in Conscious Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencyclane (B1663192) fumarate (B1241708) is a vasodilatory and spasmolytic agent with recognized potential for the management of circulatory and vascular disorders. Its primary mechanism of action involves the inhibition of calcium entry into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Additionally, it exhibits antiplatelet and local anesthetic properties.[1] These characteristics make bencyclane fumarate a compound of interest for antihypertensive research.
These application notes provide detailed protocols for the administration of this compound in three widely used conscious animal models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt model, and the Two-Kidney, One-Clip (2K1C) Goldblatt model. The following sections outline the necessary experimental procedures, data collection strategies, and the underlying signaling pathways.
Data Presentation: Quantitative Data Collection Template
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Conscious Hypertensive Rats
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Baseline MAP (mmHg) | Post-Treatment MAP (mmHg) | Change in MAP (mmHg) |
| SHR | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks | |||||
| DOCA-Salt | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks | |||||
| 2K1C | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks |
Table 2: Effect of this compound on Heart Rate (HR) in Conscious Hypertensive Rats
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Duration of Treatment | Baseline HR (bpm) | Post-Treatment HR (bpm) | Change in HR (bpm) |
| SHR | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks | |||||
| DOCA-Salt | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks | |||||
| 2K1C | Vehicle Control | - | Oral Gavage | 4 weeks | |||
| This compound | Oral Gavage | 4 weeks | |||||
| This compound | Oral Gavage | 4 weeks |
Experimental Protocols
I. Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a genetic model of essential hypertension that closely mimics the human condition.
A. Animal Selection and Acclimatization:
-
Obtain male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Allow the rats to acclimatize to the housing conditions for at least one week before initiating any experimental procedures. Hypertension in SHRs typically begins to develop at 5-6 weeks of age, reaching a plateau of 180-200 mmHg by 12-14 weeks.[2]
B. This compound Administration:
-
Vehicle Preparation: Prepare a suitable vehicle for this compound, such as a 0.5% solution of carboxymethylcellulose (CMC) in sterile water.
-
Dosage Preparation: Based on preliminary dose-finding studies, prepare the desired concentrations of this compound in the chosen vehicle.
-
Administration: Administer the prepared solution or vehicle control to the rats via oral gavage once daily. The volume should be adjusted based on the animal's body weight.
C. Blood Pressure Monitoring:
-
Measure systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.
-
Ensure the animals are acclimatized to the restraining device for several days prior to measurement to minimize stress-induced fluctuations.
II. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model induces a low-renin, salt-sensitive form of hypertension.
A. Induction of Hypertension:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Uninephrectomy (Day 0):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.
-
Suture the muscle and skin layers and administer post-operative analgesics.
-
-
DOCA Administration (Starting Day 1): Administer Deoxycorticosterone Acetate (DOCA) at a dose of 25-30 mg/kg subcutaneously, twice weekly. Dissolve the DOCA in a suitable vehicle like sesame oil.
-
Salt Loading (Starting Day 1): Replace the standard drinking water with a 1% NaCl solution.
-
Monitoring: Hypertension typically develops over 3-4 weeks, with systolic blood pressure exceeding 160 mmHg.
B. This compound Administration:
-
Follow the same procedure for vehicle preparation, dosage preparation, and administration as described for the SHR model (Section I.B).
C. Blood Pressure Monitoring:
-
Monitor blood pressure and heart rate weekly using the tail-cuff method as described for the SHR model (Section I.C).
III. Two-Kidney, One-Clip (2K1C) Goldblatt Model
This model simulates renovascular hypertension by constricting one renal artery, leading to activation of the Renin-Angiotensin-Aldosterone System (RAAS).
A. Induction of Hypertension:
-
Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250g.
-
Renal Artery Clipping (Day 0):
-
Anesthetize the rat as previously described.
-
Make a flank incision to expose the left renal artery.
-
Carefully place a silver or titanium clip with a specific internal diameter (typically 0.20-0.25 mm for rats) around the renal artery to induce stenosis without complete occlusion.
-
The contralateral (right) kidney remains untouched.
-
Suture the muscle and skin layers and provide post-operative analgesia.
-
-
Monitoring: Measure blood pressure weekly. Hypertension typically develops over 2-4 weeks.
B. This compound Administration:
-
Follow the same protocol for vehicle preparation, dosage preparation, and administration as outlined for the SHR model (Section I.B).
C. Blood Pressure Monitoring:
-
Monitor blood pressure and heart rate weekly using the tail-cuff method as detailed for the SHR model (Section I.C).
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: Mechanism of this compound-Induced Vasodilation.
Experimental Workflow for this compound Administration in Hypertensive Animal Models
Caption: General Experimental Workflow.
Logical Relationship of Hypertensive Models and Key Characteristics
Caption: Key Characteristics of Hypertension Models.
References
Application Notes and Protocols: Investigating the Effect of Bencyclane Fumarate on Endothelial Cell Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential effects of Bencyclane fumarate (B1241708) on endothelial cell proliferation and migration. Bencyclane fumarate is known for its vasodilatory and spasmolytic properties, primarily attributed to its ability to block calcium channels.[1] This document outlines detailed protocols for key in vitro experiments and provides a framework for interpreting the resulting data in the context of endothelial cell biology.
Introduction
Endothelial cell proliferation and migration are fundamental processes in angiogenesis, the formation of new blood vessels from pre-existing ones.[2] Angiogenesis is crucial in various physiological processes, including wound healing and tissue repair, as well as in pathological conditions like tumor growth and metastasis.[2] this compound, a drug used for circulatory disorders, acts by inhibiting calcium entry into vascular smooth muscle cells, leading to vasodilation.[1] Given that intracellular calcium signaling plays a pivotal role in regulating endothelial cell proliferation and migration[3], investigating the impact of this compound on these processes is of significant interest for understanding its broader vascular effects and exploring potential new therapeutic applications.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Endothelial Cell Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) ± SD | % Proliferation Inhibition ± SD |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Sunitinib) |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration (µM) | Wound Closure (%) at 12h ± SD | Wound Closure (%) at 24h ± SD |
| 0 (Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Cytochalasin D) |
Table 3: Effect of this compound on Endothelial Cell Migration (Transwell Assay)
| This compound Concentration (µM) | Number of Migrated Cells ± SD | % Migration Inhibition ± SD |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., VEGFR inhibitor) |
Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM-2 and incubate for 24 hours.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 6-8 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours. Include a positive control for proliferation inhibition.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 2: Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a confluent cell monolayer to migrate and close a mechanically created "wound".
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a low-serum medium containing different concentrations of this compound.
-
Capture images of the scratch at 0, 12, and 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Protocol 3: Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay quantifies the chemotactic migration of cells through a porous membrane.[4][5]
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Fibronectin
-
This compound
-
Chemoattractant (e.g., VEGF, FGF-2)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Coat the underside of the Transwell inserts with fibronectin.
-
Seed HUVECs in the upper chamber of the inserts in a serum-free medium containing different concentrations of this compound.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Incubate for 4-6 hours to allow cell migration.[6]
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[4]
-
Fix and stain the migrated cells on the lower surface with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Signaling Pathways
This compound's primary mechanism of action is the blockade of calcium channels.[1] Intracellular calcium is a critical second messenger in signaling pathways that regulate endothelial cell proliferation and migration, often initiated by growth factors like VEGF.
Caption: Potential mechanism of this compound action.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described in the protocols.
Caption: MTT Assay Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effects of endothelial cell proliferation and migration rates in a computational model of sprouting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Ca2+ Signaling and the Resistance to Anticancer Treatments: Partners in Crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 5. thermofisher.com [thermofisher.com]
- 6. regmednet.com [regmednet.com]
Application Note: Quantitative Determination of Bencyclane Fumarate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bencyclane (B1663192) fumarate (B1241708) is a spasmolytic and vasodilator agent used in the treatment of various vascular disorders. Accurate and sensitive quantification of Bencyclane in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of Bencyclane.[1] This application note provides a detailed protocol for the detection and quantification of Bencyclane using GC-MS.
Core Principles
Gas chromatography separates volatile and semi-volatile compounds in a sample based on their physicochemical properties as they are carried through a capillary column by an inert gas. The separated compounds then enter the mass spectrometer, which ionizes, sorts, and detects the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For successful GC-MS analysis, compounds should be thermally stable and sufficiently volatile.[2][3][4]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of Bencyclane fumarate is depicted below.
Caption: Experimental workflow for this compound analysis by GC-MS.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS method for the quantification of Bencyclane.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Retention Time | Approximately 12.5 min (Varies with conditions) |
| Target Ions (m/z) | To be determined based on mass spectrum |
| Internal Standard | e.g., Diazepam-d5 |
Experimental Protocols
1. Sample Preparation (from Human Plasma)
This protocol outlines a liquid-liquid extraction procedure suitable for isolating Bencyclane from a biological matrix like plasma.
-
Aliquot: Transfer 1.0 mL of human plasma into a clean glass centrifuge tube.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., Diazepam-d5) to a final concentration of 100 ng/mL.
-
pH Adjustment: Add 100 µL of 1M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.
-
Extraction: Add 5.0 mL of a suitable organic solvent such as n-hexane or diethyl ether.[2]
-
Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
Note on Derivatization: For some compounds, derivatization may be necessary to improve thermal stability and volatility.[3] While Bencyclane may be amenable to direct GC-MS analysis, if poor peak shape or low sensitivity is observed, derivatization using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS can be explored.
2. GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | - Initial Temperature: 150°C, hold for 1 min- Ramp: 20°C/min to 300°C- Hold: 5 min at 300°C |
| MS Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
Logical Relationship for Method Development
The process of developing a robust GC-MS method involves several key considerations and logical steps.
Caption: Logical steps for GC-MS method development for this compound.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound by GC-MS. The described sample preparation protocol and instrument conditions serve as a robust starting point for method development and validation. The high sensitivity and selectivity of GC-MS make it an ideal technique for the quantitative determination of Bencyclane in various matrices, supporting both pharmaceutical quality control and clinical research.
References
- 1. Quantitative determination of bencyclane in human plasma by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bencyclane Fumarate Concentration for In Vitro Smooth Muscle Relaxation Assays
Welcome to the technical support center for optimizing Bencyclane (B1663192) fumarate (B1241708) concentration in your in vitro smooth muscle relaxation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bencyclane fumarate in smooth muscle relaxation?
A1: this compound primarily acts as a calcium channel blocker, inhibiting the influx of calcium into vascular smooth muscle cells.[1] This reduction in intracellular calcium prevents the activation of contractile proteins, leading to vasodilation and muscle relaxation. It may also exert a local anesthetic-like effect on the cell membrane, contributing to its spasmolytic properties. While it has weak phosphodiesterase (PDE) inhibitory activity, this is not considered its primary mechanism for smooth muscle relaxation.[1]
Q2: What is a good starting concentration range for this compound in a preliminary experiment?
A2: Based on available literature, a starting concentration range of 1 µM to 100 µM is recommended for initial in vitro smooth muscle relaxation assays. One study on frog skeletal muscle demonstrated effects at concentrations between 5 µM and 50 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific tissue and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted in the physiological buffer used for your experiment to achieve the desired final concentrations. Ensure the final concentration of the organic solvent in your organ bath is minimal (typically less than 0.1% v/v) to avoid solvent-induced effects.
Q4: Why am I not observing a consistent dose-response relationship?
A4: Several factors can contribute to an inconsistent dose-response curve. These include:
-
Tissue Viability: Ensure the smooth muscle tissue is healthy and responsive by testing its contraction with a standard agonist (e.g., potassium chloride or phenylephrine) before adding this compound.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment, as the stability of the compound in physiological buffers over long periods may be limited.
-
Equilibration Time: Allow sufficient time for the tissue to equilibrate with each concentration of this compound before recording the response.
-
Cumulative vs. Non-cumulative Dosing: Decide on a consistent dosing method. Cumulative addition is often faster, but for some tissues, a non-cumulative approach with washes in between doses may yield more reproducible results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the Organ Bath | Poor solubility of this compound in the aqueous physiological buffer. | Increase the concentration of the organic solvent (e.g., DMSO) in the stock solution to reduce the volume needed for dilution. Ensure vigorous mixing when diluting the stock solution into the buffer. Consider preparing a fresh, more dilute stock solution. |
| High Variability Between Tissue Preparations | Inherent biological variability in tissue responsiveness. Differences in tissue dissection and mounting. | Normalize responses to a maximal contraction induced by a standard agonist (e.g., KCl) to account for differences in tissue contractility. Standardize dissection and mounting procedures to ensure consistency. |
| Tachyphylaxis (Decreasing Response to Repeated Doses) | Receptor desensitization or depletion of intracellular signaling molecules. | If using a cumulative dosing protocol, consider switching to a non-cumulative method with thorough washes between each drug addition to allow the tissue to recover. |
| Unexpected Contraction at Low Concentrations | Off-target effects or interaction with tissue pre-contraction state. | Carefully review the pre-contraction agonist and its concentration. Ensure a stable pre-contraction plateau is achieved before adding this compound. Run a vehicle control to rule out solvent effects. |
| No Relaxation Observed | Incorrect drug concentration range. Non-viable tissue. Mechanism of contraction is independent of L-type calcium channels. | Perform a wider range of concentrations in your dose-response curve. Confirm tissue viability with a standard relaxing agent (e.g., sodium nitroprusside). Consider that the contractile agonist used may not rely on calcium influx through L-type channels. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Studies
| Tissue Type | Species | Effective Concentration Range | Notes | Reference |
| Coronary Artery | Bovine | ED50 values determined | Specific ED50 values were not stated in the abstract but were used in comparison with PDE inhibition Ki-values.[1] | [1] |
| Skeletal Muscle | Frog | 5 x 10⁻⁶ M to 5 x 10⁻⁵ M (5 µM to 50 µM) | Studied the effects on Na+ channels. |
Note: This table is not exhaustive and highlights the limited publicly available quantitative data. Researchers are strongly encouraged to determine the EC50 empirically for their specific experimental setup.
Table 2: Recommended Composition of Krebs-Henseleit Solution for Organ Bath Experiments
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.7 |
This solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a physiological pH of approximately 7.4.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 405.5 g/mol .
-
Dissolve the powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the physiological buffer (e.g., Krebs-Henseleit solution) to obtain the desired final concentrations for the dose-response curve.
-
Ensure the final DMSO concentration in the organ bath does not exceed 0.1% (v/v).
-
Protocol 2: In Vitro Smooth Muscle Relaxation Assay using an Organ Bath
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., aortic rings, tracheal strips, or intestinal segments) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of adherent connective and adipose tissue under a dissecting microscope.
-
Cut the tissue into appropriate sizes for mounting in the organ bath (e.g., 2-3 mm rings for aorta).
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (this needs to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60-90 minutes.
-
Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.
-
-
Viability and Contraction:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Wash the tissue thoroughly with PSS and allow it to return to the baseline resting tension.
-
Induce a stable, submaximal contraction using an appropriate agonist (e.g., phenylephrine (B352888) for vascular smooth muscle, carbachol (B1668302) for intestinal smooth muscle).
-
-
This compound Administration:
-
Once a stable contractile plateau is reached, add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound smooth muscle relaxation assay.
References
Technical Support Center: Troubleshooting Bencyclane Fumarate Solubility in Physiological Buffer
Welcome to the technical support center for Bencyclane (B1663192) fumarate (B1241708). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Bencyclane fumarate in physiological buffers. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in physiological buffer (e.g., PBS pH 7.4)?
A1: this compound is known to have limited aqueous solubility.[1] As the fumarate salt of a weakly basic compound (Bencyclane), its solubility is significantly influenced by pH. In a neutral buffer like PBS (pH 7.4), the Bencyclane molecule is predominantly in its less soluble, unionized form. For basic compounds, solubility generally increases in more acidic conditions where the molecule can be protonated to form a more soluble salt.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
| Property | Value | Significance for Solubility |
| Molecular Formula | C₂₃H₃₅NO₅ | Indicates a relatively large and complex organic molecule.[3][4] |
| Molecular Weight | 405.5 g/mol | A higher molecular weight can sometimes be associated with lower aqueous solubility.[3][4] |
| Melting Point | 131-133 °C | A high melting point can suggest strong crystal lattice energy, which can contribute to lower solubility.[5] |
| logP (Bencyclane) | 4.6 | This value for the free base indicates that Bencyclane is a lipophilic ("fat-loving") compound, which is consistent with its low water solubility.[6] |
| pKa (Predicted) | ~9.0 (Tertiary Amine) | As a tertiary amine, Bencyclane is a weak base. Its pKa is predicted to be around 9.0. At pH values below the pKa, the molecule will be protonated and more soluble. At pH values above the pKa, it will be in its neutral, less soluble form. |
| Form | Fumarate Salt | Salt formation is a common strategy to improve the solubility of a parent compound.[7] However, in a buffered solution, the solubility will still be governed by the pH and the intrinsic solubility of the free base. |
Q3: How can I improve the solubility of this compound in my physiological buffer?
A3: Several strategies can be employed to enhance the solubility of this compound. The most common approaches include using co-solvents, adjusting the pH, and utilizing solubility enhancers like cyclodextrins. It is often beneficial to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer.[2]
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting a DMSO Stock Solution into Physiological Buffer.
This is a common problem for lipophilic compounds. The rapid change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 10-fold with DMSO before diluting it into the final buffer.[8]
-
Slow Addition with Vigorous Mixing: Add the stock solution drop-wise to the vortexing or rapidly stirring buffer. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[8]
-
-
Use a Co-solvent in the Final Solution:
-
Including a small percentage of a water-miscible organic solvent in the final physiological buffer can help maintain solubility.
-
| Co-solvent | Recommended Final Concentration (in vitro) | Recommended Final Concentration (in vivo) | Notes |
| DMSO | < 0.5% | < 2% | A powerful solvent, but can have cytotoxic effects at higher concentrations.[2] |
| Ethanol | 1-5% | Varies | Can affect protein stability and cellular functions. Often used in combination with other co-solvents.[2] |
Always include a vehicle control in your experiments to account for any effects of the co-solvent.
Issue 2: The Required Concentration Cannot Be Reached Even with Co-solvents.
If co-solvents alone are insufficient, more advanced techniques may be necessary.
Solutions:
-
pH Adjustment:
-
Since Bencyclane is a weak base, lowering the pH of the physiological buffer will increase its solubility.[2] You can adjust the pH of your buffer using small amounts of HCl. However, ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). The buffering capacity of phosphate (B84403) buffers is most effective between pH 6.2 and 8.2.[2]
-
-
Use of Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[9] Beta-cyclodextrin (β-CD) has been shown to be effective for this compound.[1]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be added to the buffer at low concentrations (typically 0.01-0.1%) to aid in solubilization by forming micelles.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gently warm or sonicate if necessary to ensure complete dissolution.
-
Prepare the Physiological Buffer: Prepare your desired physiological buffer (e.g., PBS, pH 7.4).
-
Dilution:
-
For a final DMSO concentration of 0.5%, add 5 µL of the DMSO stock solution to 995 µL of the physiological buffer.
-
Add the stock solution slowly to the buffer while vortexing to ensure rapid mixing.
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider using a lower final concentration or a different solubilization method.
Protocol 2: Enhancing Solubility with β-Cyclodextrin
-
Determine the Molar Ratio: Studies have shown that a 1:1 or 1:2 molar ratio of this compound to β-cyclodextrin can be effective.[1]
-
Preparation of the Complex Solution:
-
Dissolve the required amount of β-cyclodextrin in your physiological buffer. Gentle heating may be required to dissolve the cyclodextrin (B1172386).
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture until the this compound is completely dissolved. This may take some time.
-
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm filter.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
References
- 1. US4352793A - Pharmaceutical composition comprising this compound and cyclodextrin - Google Patents [patents.google.com]
- 2. EP0018773B1 - A pharmaceutical composition containing this compound, a process for its preparation and an inclusion compound containing this compound - Google Patents [patents.google.com]
- 3. This compound Research Chemical [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. Biopharmaceutical study of inclusion complexes. I. Pharmaceutical advantages of cyclodextrin complexes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. This compound | 14286-84-1 [m.chemicalbook.com]
- 8. genome.jp [genome.jp]
- 9. Advances in the design of fasted state simulating intestinal fluids: FaSSIF-V3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bencyclane (fumarate) | C23H35NO5 | CID 71479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bencyclane fumarate stability in DMSO stock solutions and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of bencyclane (B1663192) fumarate (B1241708) in DMSO stock solutions and cell culture media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing bencyclane fumarate stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is the recommended solvent for preparing high-concentration stock solutions for use in in vitro studies.
Q2: How should I store this compound stock solutions in DMSO?
A2: For long-term storage (months to years), it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in tightly sealed, single-use aliquots to minimize freeze-thaw cycles.[2] For short-term storage (days to weeks), 4°C is acceptable.[1]
Q3: What is the stability of this compound in DMSO stock solutions?
Q4: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for many organic compounds. To address this, try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Vortexing/Sonication: After dilution, vortex or sonicate the solution to aid in dissolution.
-
Warming: Gently warming the solution in a 37°C water bath may help to redissolve the precipitate. Ensure the compound is not heat-sensitive.
-
Co-solvent: In some cases, using a small amount of a co-solvent like ethanol (B145695) or PEG400 in the initial dilution step can improve solubility. However, the effect of the co-solvent on your cells must be evaluated.
Q5: What are the primary degradation pathways for this compound in cell culture media?
A5: The primary degradation pathway for this compound in aqueous solutions like cell culture media is hydrolysis.[5] The molecule contains an ether linkage that can be susceptible to cleavage. Other potential degradation pathways in the complex environment of cell culture media include oxidation and enzymatic degradation by cellular enzymes.[6][7]
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: this compound is more stable at a neutral to slightly alkaline pH. A kinetic study on its hydrolysis in aqueous buffer solutions showed that the degradation rate increases as the pH decreases (i.e., in acidic conditions).[5] The pH-rate profile demonstrated a linear relationship with a slope of -1, indicating that the compound is less stable in acidic environments.[5]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in a Multi-Day Cell Culture Experiment
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.
-
Replenish the Compound: For long-term experiments, consider changing the media and replenishing the this compound every 24-48 hours.
-
Conduct a Stability Study: To determine the degradation rate in your specific experimental conditions, perform a stability study as outlined in the "Experimental Protocols" section below.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are not due to solvent toxicity.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Inconsistent preparation of stock or working solutions, or degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the same protocol is used for preparing stock and working solutions for every experiment.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or tubes wrapped in foil to protect from light, which can cause photodegradation of some compounds.
-
Use High-Quality DMSO: Use anhydrous, sterile, cell culture grade DMSO to prepare stock solutions. Water content in DMSO can affect compound stability.[3]
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Condition | Value | Reference |
| Hydrolysis | ||||
| Reaction Order | Aqueous Buffer | pH 1.2 - 6.3 | Pseudo first-order | [5] |
| pH-Rate Profile Slope | Aqueous Buffer | pH 1.2 - 6.3 | -1 | [5] |
| Activation Energy (Ea) | Aqueous Buffer | - | 33.0 kcal/mol | [5] |
| General Stability | ||||
| Compound Stability | DMSO/Water (90/10) | 4°C for 2 years | 85% of compounds stable | [3] |
| Compound Observability | 20 mM DMSO | Room Temp. for 1 year | 52% of compounds observable | [4] |
| Recommended Storage | ||||
| Powder | - | -20°C | >2 years | [1] |
| DMSO Stock Solution | DMSO | -20°C | Short-term (months) | [1][2] |
| DMSO Stock Solution | DMSO | -80°C | Long-term (up to 6 months) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile amber tubes.
-
Label the aliquots with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately analyze the t=0 sample by HPLC or LC-MS/MS to determine the initial concentration.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
At each subsequent time point, remove one tube and analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
References
- 1. Action of bencyclane-hydrogen-fumarate on the carbohydrate metabolism of bovine lens homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decomposition and Stabilization of Drugs. XIX. Kinetic Studies on the Hydrolysis of this compound [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing off-target effects of Bencyclane fumarate in kinase assays
Welcome to the technical support center for researchers utilizing Bencyclane (B1663192) fumarate (B1241708) in kinase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize potential off-target effects of Bencyclane fumarate, ensuring the accuracy and reliability of your experimental results. While this compound is primarily known as a calcium channel blocker and vasodilator, this guide addresses the possibility of unforeseen interactions within kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: My kinase assay shows unexpected inhibition when using this compound. Is this a known off-target effect?
A1: Currently, there is no widely documented evidence of this compound directly targeting and inhibiting specific kinases as its primary mechanism of action. Its main therapeutic effects are attributed to calcium channel blockade and phosphodiesterase (PDE) inhibition.[1][2] However, unexpected results in a sensitive assay could indicate a previously uncharacterized off-target interaction. It is crucial to perform control experiments to determine if the observed inhibition is a direct effect on the kinase or an artifact of the assay conditions.
Q2: How can I determine if the observed inhibition is a true off-target effect or an assay artifact?
A2: To distinguish between a genuine off-target effect and assay interference, a series of control experiments are recommended. These include:
-
ATP Concentration Variation: Perform the kinase assay with varying concentrations of ATP. If this compound is an ATP-competitive inhibitor, its IC50 value will increase at higher ATP concentrations.
-
Enzyme-less Controls: Run the assay with all components except the kinase enzyme to check if this compound interferes with the detection reagents.
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with a known, structurally different inhibitor of the same kinase to see if they produce similar downstream cellular phenotypes.
Q3: What are the primary signaling pathways affected by this compound that could indirectly influence my kinase assay?
A3: this compound is known to modulate intracellular signaling through two main pathways:
-
Calcium Signaling: As a calcium channel blocker, this compound reduces the influx of calcium into cells.[2] Calcium is a critical second messenger that can influence the activity of various calcium-dependent kinases (e.g., CaMKs) and phosphatases.
-
Cyclic Nucleotide Signaling: this compound has been shown to have a weak inhibitory effect on phosphodiesterases (PDEs), which would lead to an increase in intracellular cAMP or cGMP levels.[1] These cyclic nucleotides are key activators of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.
Alterations in these pathways could indirectly affect the phosphorylation state of your target of interest.
Q4: If I suspect an off-target kinase interaction, what is the best experimental approach to identify the potential kinase(s)?
A4: A systematic approach is necessary to identify potential off-target kinases. A common strategy involves:
-
In Vitro Kinase Profiling: Screen this compound against a panel of purified kinases. Several commercial services offer comprehensive kinase profiling panels.
-
Cell-Based Assays: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement Assays to confirm target engagement within a cellular context.
-
Phospho-proteomics: Employ mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation of a wide range of proteins in cells treated with this compound.
Troubleshooting Guides
Guide 1: Unexpected Inhibition in a Biochemical Kinase Assay
If you observe unexpected inhibitory activity of this compound in your in vitro kinase assay, follow these troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Interference with Assay Reagents | Run a control experiment with all assay components except the kinase enzyme. Add this compound to these wells. | The signal should remain at background levels. An increase or decrease in signal suggests interference with the detection reagents. |
| ATP-Competitive Inhibition | Perform the kinase assay with a range of ATP concentrations (e.g., from 0.5x to 10x the Km of ATP for the kinase). | If this compound is an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. |
| Non-Specific Inhibition due to Aggregation | Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer and repeat the experiment. | If the inhibitory effect is due to aggregation, the presence of a detergent should reduce or eliminate the observed inhibition. |
| Direct, ATP-Non-Competitive Inhibition | If the IC50 value does not change with varying ATP concentrations and aggregation is ruled out, the inhibition might be non-competitive. | The IC50 will remain constant, suggesting binding to a site other than the ATP pocket. Further mechanistic studies would be required. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
It is common to observe differences in the potency of a compound between biochemical and cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Evaluate the physicochemical properties of this compound. Perform cellular uptake assays if possible. | If permeability is low, the intracellular concentration of the compound may not be sufficient to inhibit the target kinase. |
| High Intracellular ATP Concentration | The ATP concentration in cells (mM range) is much higher than in biochemical assays (µM range). | For an ATP-competitive inhibitor, the apparent potency in a cellular assay will be significantly lower (higher IC50) than in a biochemical assay. |
| Drug Efflux Pumps | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the cellular potency of this compound would suggest it is a substrate for efflux pumps. |
| Activation of Compensatory Signaling Pathways | Perform a time-course experiment and analyze the phosphorylation of downstream targets at different time points. | Cells may adapt to the initial inhibition by activating alternative signaling pathways, leading to a transient or reduced effect. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add:
-
5 µL of diluted this compound or DMSO control.
-
10 µL of a mix of the kinase and substrate in kinase assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot to Assess Downstream Target Phosphorylation
This protocol is for evaluating the effect of this compound on the phosphorylation of a downstream target of a suspected off-target kinase in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an ECL substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for the total target protein to ensure equal loading.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected kinase inhibition.
Caption: Potential signaling pathways affected by this compound.
References
Technical Support Center: Oral Administration of Bencyclane Fumarate in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges associated with the oral administration of Bencyclane fumarate (B1241708) in animal studies. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols.
Disclaimer: Publicly available data on the specific oral pharmacokinetics of Bencyclane fumarate in common laboratory animal models is limited. Therefore, this guide combines known physicochemical properties of the compound with established principles of pharmaceutical formulation and preclinical study design for poorly soluble compounds. The provided protocols are adaptable and should be optimized for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges in administering this compound orally to animals?
A1: Bencyclane is a lipophilic molecule with a basic amine group. Challenges in its oral administration in animal studies may include:
-
Poor Aqueous Solubility: this compound's low water solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, resulting in low and variable absorption.
-
pH-Dependent Solubility: As a basic compound, its solubility is expected to be higher in the acidic environment of the stomach and decrease in the more neutral pH of the intestines, potentially leading to precipitation.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.
-
Formulation Instability: Inhomogeneous suspensions or solutions can lead to inaccurate and inconsistent dosing.
Q2: How can I prepare a simple formulation of this compound for a preliminary in vivo screening study in rodents?
A2: For initial studies, a simple aqueous suspension is often employed. Due to its poor water solubility, a suspending agent is necessary. A common starting point is to prepare a suspension in a vehicle like 0.5% to 1% carboxymethylcellulose (CMC) in water. It is crucial to ensure the particle size of the this compound is small and uniform to aid in dissolution and absorption.
Q3: What are common signs of poor oral absorption in my animal study?
A3: Indicators of poor oral absorption include:
-
Low and highly variable plasma concentrations of the drug across different animals in the same dose group.
-
A lack of dose-proportionality in plasma exposure (e.g., doubling the dose does not result in a doubling of the plasma concentration).
-
The presence of undissolved drug particles in the feces.
Q4: Are there alternative administration routes I should consider if oral bioavailability is too low?
A4: If oral bioavailability proves to be a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract and first-pass metabolism. This can help determine the compound's intrinsic activity and pharmacokinetic properties in the absence of absorption limitations.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Homogeneous Dosing Formulation
Symptom: The compound precipitates out of solution or forms a non-uniform suspension.
Troubleshooting Steps:
-
Particle Size Reduction: Ensure the this compound powder is micronized to a small and uniform particle size. This increases the surface area for dissolution.
-
Use of Wetting Agents: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80 at 0.1-0.5%) to the vehicle before adding the drug powder. This will help to wet the hydrophobic particles and facilitate their dispersion.
-
Optimize Suspending Agent Concentration: If using a suspending agent like CMC, try varying the concentration (e.g., 0.5%, 1%, 2%) to achieve the desired viscosity to keep the particles suspended.
-
Consider Co-solvents: For solution formulations, explore the use of water-miscible co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol. However, be mindful of their potential physiological effects on the animals.
-
pH Adjustment: Since Bencyclane is a basic drug, acidifying the vehicle might improve its solubility. However, the solution may precipitate upon entering the higher pH of the intestines. This approach should be used with caution and an understanding of the drug's pKa.
Issue 2: High Variability in Plasma Concentrations
Symptom: Wide variation in drug plasma levels among animals receiving the same oral dose.
Troubleshooting Steps:
-
Refine Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize variability in administration. The volume and speed of administration should be consistent.
-
Standardize Fasting and Feeding: The presence of food in the stomach can significantly impact drug absorption. Standardize the fasting period before dosing (typically overnight for rodents) and the time of feeding after dosing.
-
Ensure Formulation Homogeneity: For suspensions, ensure the formulation is continuously stirred during the dosing procedure to prevent settling of the drug particles.
-
Evaluate Formulation Stability: Check the stability of your formulation over the duration of the dosing period to ensure the drug is not degrading.
Data Presentation
Table 1: Physicochemical Properties of Bencyclane and this compound
| Property | Bencyclane | This compound | Source |
| Molecular Formula | C₁₉H₃₁NO | C₂₃H₃₅NO₅ | --INVALID-LINK-- |
| Molecular Weight | 289.5 g/mol | 405.5 g/mol | --INVALID-LINK-- |
| XLogP3 | 4.6 | - | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | 6 | --INVALID-LINK-- |
| Topological Polar Surface Area | 12.5 Ų | 87.1 Ų | --INVALID-LINK-- |
| Aqueous Solubility | Data not publicly available | Data not publicly available | - |
| pKa | Data not publicly available | - | - |
Table 2: Common Vehicles for Oral Gavage in Rodent Studies
| Vehicle | Properties and Considerations |
| Aqueous Vehicles | |
| Water | Ideal for soluble compounds, but not suitable for this compound alone. |
| 0.5% - 2% Methylcellulose (MC) or Carboxymethylcellulose (CMC) | Common suspending agents for insoluble compounds. Viscosity can be adjusted by concentration. |
| Co-solvent Systems | |
| 10-30% Polyethylene glycol 400 (PEG 400) in water | Can increase the solubility of some compounds. Potential for mild laxative effects at higher concentrations. |
| 10-20% Propylene glycol (PG) in water | Another common co-solvent. Higher concentrations may cause adverse effects. |
| Lipid-Based Vehicles | |
| Corn oil, Sesame oil | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formulations of oils, surfactants, and co-solvents that form fine emulsions in the GI tract, enhancing solubility and absorption. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
Objective: To determine the solubility of this compound in buffers of different pH, mimicking the conditions of the rodent GI tract.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0 and 5.0
-
HPLC or LC-MS/MS for quantification
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Prepare saturated solutions by adding an excess of this compound to each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC or LC-MS/MS method.
-
Express the solubility in mg/mL for each pH.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
Objective: To prepare a homogeneous and stable suspension of this compound for accurate oral dosing in rodents.
Materials:
-
This compound (micronized)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Methodology:
-
Weigh the required amount of this compound.
-
If using, prepare a 0.5% Tween 80 solution in a small volume of the CMC vehicle.
-
Place the this compound powder in a mortar. If using a wetting agent, add a small amount of the Tween 80/CMC solution and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or triturating.
-
Transfer the suspension to a beaker and stir continuously with a magnetic stir bar for at least 30 minutes to ensure homogeneity.
-
Keep the suspension stirring during the entire dosing procedure.
Protocol 3: Pilot Oral Bioavailability Study in Rats
Objective: To determine the basic pharmacokinetic parameters of this compound after oral administration in rats.
Animals:
-
Male Sprague-Dawley rats (n=3-4 per group)
Dosing:
-
Prepare a suspension of this compound as described in Protocol 2.
-
Administer a single oral dose via gavage. A starting dose could be in the range of 10-50 mg/kg.
Blood Sampling:
-
Collect sparse blood samples (e.g., from the tail vein) at pre-dose (0), and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma and store at -80°C until analysis.
Analysis:
-
Quantify the concentration of Bencyclane in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Visualizations
Caption: Workflow for a pilot oral bioavailability study.
How to prevent Bencyclane fumarate precipitation in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Bencyclane fumarate (B1241708) in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bencyclane fumarate and why is its solubility in aqueous solutions a concern?
A1: this compound is the fumarate salt of Bencyclane, a vasodilator agent that acts as a calcium channel blocker.[1] Its limited aqueous solubility can lead to precipitation, which can significantly impact the accuracy and reproducibility of experimental results by altering the effective concentration of the compound in solution.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for preparing stable aqueous solutions. Key properties are summarized in the table below.
Q3: What factors can cause this compound to precipitate from an aqueous solution?
A3: Precipitation of this compound, a weak base, is primarily influenced by the pH of the solution.[2][3] As the pH increases and approaches the pKa of Bencyclane, the equilibrium shifts towards the un-ionized (free base) form, which is less water-soluble, leading to precipitation. Other factors include high concentrations of the compound, the use of inappropriate buffers, and temperature changes.
Q4: Can I dissolve this compound directly in water or a neutral buffer?
A4: Direct dissolution in water or neutral buffers is often challenging, especially at higher concentrations, due to the compound's limited aqueous solubility.[2] An acidic pH is generally required to maintain Bencyclane in its more soluble, ionized form.
Q5: Are there any recommended methods to enhance the solubility of this compound in aqueous solutions?
A5: Yes, several methods can be employed to improve the solubility of this compound. These include pH adjustment, the use of co-solvents like DMSO, and complexation with cyclodextrins. Each method has its advantages and is suitable for different experimental needs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to buffer | The pH of the buffer is too high (neutral or alkaline), causing the this compound to convert to its less soluble free base form. | Lower the pH of the final solution. Prepare stock solutions in an acidic buffer or use a co-solvent like DMSO and ensure the final concentration of the compound and the co-solvent in the experimental medium does not lead to precipitation. |
| Cloudiness or precipitation in the stock solution over time | The stock solution is supersaturated, or there is a change in temperature or pH. | Prepare a fresh stock solution. Consider storing stock solutions at the recommended temperature and protecting them from light. If using a co-solvent, ensure it is of high purity. |
| Inconsistent experimental results | This could be due to partial precipitation of the compound, leading to a lower effective concentration in your experiment. | Visually inspect all solutions for any signs of precipitation before use. Prepare fresh solutions for each experiment and follow a consistent, validated dissolution protocol. |
| Cell toxicity observed in in-vitro experiments | If using a co-solvent like DMSO, the final concentration in the cell culture medium might be too high. | Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5% (v/v), and include a vehicle control in your experiments to account for any effects of the solvent. |
Data Presentation
Table 1: Physicochemical Properties of Bencyclane and this compound
| Property | Bencyclane (Free Base) | This compound | Reference(s) |
| Chemical Formula | C₁₉H₃₁NO | C₂₃H₃₅NO₅ | [4][5][6] |
| Molecular Weight | 289.46 g/mol | 405.53 g/mol | [4][6] |
| Predicted pKa | 9.3 (weak base) | - | [4] |
| Appearance | - | Solid powder | [7] |
| Solubility | - | Soluble in DMSO. Insufficiently soluble in water for injections. | [7] |
Table 2: Comparison of Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| pH Adjustment | Simple and cost-effective. Avoids the use of organic solvents. | May not be suitable for all experimental systems if a specific pH needs to be maintained. | Experiments where the final solution can be maintained at an acidic pH. |
| Co-solvents (e.g., DMSO) | Effective for dissolving high concentrations to create stock solutions. | The co-solvent may have biological effects or cause toxicity in certain assays. The final concentration of the co-solvent must be carefully controlled. | Preparing high-concentration stock solutions for subsequent dilution in aqueous media for in-vitro experiments. |
| Cyclodextrins | Can significantly increase aqueous solubility and may reduce toxicity. | May be more expensive. The cyclodextrin (B1172386) itself could potentially interact with other components of the experimental system. | Formulations for in-vivo studies and in-vitro experiments where organic solvents must be avoided. |
Experimental Protocols
Protocol 1: Preparation of Aqueous Solution by pH Adjustment
This protocol is suitable for preparing this compound solutions where an acidic pH is acceptable for the experiment.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Suspend the powder in a small volume of purified water or a suitable acidic buffer (e.g., citrate (B86180) buffer, pH 3-5).
-
Dissolution: Gently agitate the suspension. If necessary, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH until the solid completely dissolves. The solution should become clear.
-
Final Volume Adjustment: Once dissolved, add the remaining volume of the acidic buffer to reach the final desired concentration.
-
Sterilization (if required): Filter the solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of Aqueous Working Solution from a DMSO Stock
This is a common method for in-vitro cell-based assays.
-
Stock Solution Preparation:
-
Weigh an appropriate amount of this compound.
-
Dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
-
Storage of Stock Solution: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Perform serial dilutions of the stock solution into your aqueous experimental buffer or cell culture medium to achieve the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the working solution is low (typically <0.5% v/v) to minimize solvent-induced artifacts or toxicity.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solution.
Protocol 3: Preparation of Aqueous Solution using β-Cyclodextrin
This protocol utilizes cyclodextrins to form an inclusion complex, enhancing solubility.
-
Prepare Cyclodextrin Solution: Dissolve an appropriate molar excess of hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin in purified water with stirring. The exact ratio may need to be determined empirically.
-
Add this compound: Slowly add the weighed this compound powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. The solution should become clear.
-
Final Preparation: The resulting solution can be used directly or lyophilized to create a powder of the this compound-cyclodextrin complex, which can be readily dissolved in water.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solution by pH adjustment.
Caption: Experimental workflow for preparing aqueous working solutions from a DMSO stock.
Caption: pH-dependent solubility of Bencyclane, a weak base.
References
Potential for Bencyclane fumarate cross-reactivity with other drug receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers investigating the potential for Bencyclane fumarate (B1241708) to cross-react with various drug receptors. Due to the limited availability of a comprehensive public receptor screening panel for Bencyclane fumarate, this guide offers troubleshooting advice and standardized protocols to enable researchers to assess its off-target binding profile in their own experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing unexpected effects in my experiments with this compound. Could this be due to off-target receptor binding?
A1: Yes, unexpected pharmacological effects can often be attributed to a compound's interaction with receptors other than its primary target. This compound's primary mechanism of action is the blockade of calcium channels, leading to vasodilation and spasmolytic effects.[1][2][3] However, literature also suggests other activities, including weak phosphodiesterase (PDE) inhibition, antiplatelet effects, and a local anesthetic-like action which may be related to sodium channel blockade.[2][4] A "non-specific antiadrenergic inhibitory effect" has also been noted, although not extensively quantified in public literature.[4] Therefore, it is plausible that Bencyclane could interact with other receptors, such as adrenergic, muscarinic, or other ion channels.
Q2: Which receptor families should I prioritize for cross-reactivity screening with this compound?
A2: Based on its known pharmacological profile, the following receptor families are logical candidates for initial cross-reactivity screening:
-
Adrenergic Receptors (Alpha and Beta): Due to the reported "non-specific antiadrenergic inhibitory effect," assessing binding to these receptors is a high priority.[4]
-
Muscarinic Acetylcholine Receptors: These receptors are involved in regulating smooth muscle contraction and other physiological processes that could be affected by a vasodilator.
-
Serotonin (5-HT) and Dopamine Receptors: These biogenic amine receptors are common off-targets for many drugs and share structural similarities that can lead to cross-reactivity.
-
Voltage-Gated Sodium Channels: The local anesthetic properties of Bencyclane suggest a potential interaction with these channels.[2]
-
Other Ion Channels: Given its primary action on calcium channels, exploring interactions with other ion channels (e.g., potassium channels) could be worthwhile.
Q3: My competitive binding assay is showing high non-specific binding. What are the common causes and solutions?
A3: High non-specific binding (NSB) can obscure your specific binding signal. Here are some common causes and troubleshooting steps:
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to binding at lower-affinity, non-specific sites.
-
Solution: Use a radioligand concentration at or below its Kd.
-
-
Inadequate Blocking of Non-Specific Sites: The blocking agent may not be effectively preventing the radioligand from binding to non-receptor components.
-
Solution: Ensure you are using an appropriate blocking agent at a sufficiently high concentration to saturate the non-specific sites.
-
-
Lipophilicity of the Compound or Radioligand: Highly lipophilic compounds can stick to plasticware and filter membranes.
-
Solution: Consider pre-treating filter plates with a blocking agent like polyethyleneimine (PEI). Adding a detergent like 0.1% BSA to the wash buffer can also help.
-
-
Insufficient Washing: Inadequate washing may not effectively remove all unbound radioligand.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the washing is performed quickly with ice-cold buffer to minimize dissociation of specifically bound ligand.
-
Q4: I am getting a very low or no specific binding signal in my assay. What should I check?
A4: A low specific binding signal can be due to several factors:
-
Low Receptor Expression: The cell line or tissue preparation may have a low density of the target receptor.
-
Solution: Use a cell line known to express the receptor at high levels or consider using a system with recombinant receptor expression.
-
-
Inactive Receptor Preparation: Receptors may have been degraded during preparation due to protease activity or improper storage.
-
Solution: Always use fresh protease inhibitors during membrane preparation and avoid repeated freeze-thaw cycles of your receptor stocks.
-
-
Degraded Radioligand: The radioligand may have degraded over time.
-
Solution: Check the expiration date of your radioligand and store it according to the manufacturer's instructions.
-
-
Assay Not at Equilibrium: The incubation time may be too short for the binding reaction to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the optimal incubation time.
-
Quantitative Data Summary
| Target Class | Specific Target | Reported Activity |
| Ion Channel | Calcium Channels | Blocker / Antagonist[1][2][3] |
| Enzyme | Phosphodiesterase (PDE) | Weak Inhibitor |
| Ion Channel | Sodium Channels | Potential Blocker (inferred from local anesthetic effect)[2] |
| Receptor | Adrenergic Receptors | Non-specific Inhibitory Effect[4] |
| Other | Platelet Aggregation | Inhibitor[1][5] |
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a receptor of interest. It should be optimized for each specific receptor and radioligand pair.
1. Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor.
-
This compound: Stock solution of known concentration.
-
Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
Filtration System: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Assay Plate Preparation: Add assay buffer, this compound (at varying concentrations), and the non-specific binding control to the appropriate wells of a 96-well plate.
-
Receptor Addition: Add the receptor preparation to each well.
-
Radioligand Addition: Add the radioligand at a fixed concentration (typically at or below its Kd) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts with radioligand and receptor only).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Managing Bencyclane Fumarate-Induced Cytotoxicity in Endothelial Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Bencyclane fumarate (B1241708) in endothelial cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a significant decrease in endothelial cell viability at lower than expected concentrations of Bencyclane fumarate. What could be the cause?
Possible Causes and Solutions:
-
High Sensitivity of Endothelial Cell Type: Different types of endothelial cells (e.g., HUVECs, primary microvascular endothelial cells) can exhibit varying sensitivities to drugs.
-
Solution: Characterize the IC50 (half-maximal inhibitory concentration) for your specific cell line. Consider using a less sensitive endothelial cell type if your experimental goals allow.
-
Solvent Cytotoxicity: The solvent used to dissolve this compound (e.g., DMSO) might be contributing to cell death at the concentrations used.
-
Solution: Always run a vehicle control (culture medium with the same concentration of solvent used for the highest drug concentration). Keep the final solvent concentration consistent across all wells and ideally below 0.5%.[1]
-
Suboptimal Cell Health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.
-
Solution: Ensure your cells are in the logarithmic growth phase, have a healthy morphology, and are not overgrown before starting the experiment.[1]
Question 2: My cytotoxicity assay results (e.g., MTT, LDH) show high variability between replicate wells treated with this compound. How can I improve consistency?
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.[2][3]
-
Inaccurate Drug Dilution and Addition: Errors in preparing serial dilutions or inconsistent pipetting of this compound can cause variability.
-
Solution: Prepare fresh drug dilutions for each experiment. When adding the drug, mix the plate gently to ensure even distribution.[2]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or culture medium to maintain humidity.[4]
-
Presence of Bubbles: Bubbles in the wells can interfere with absorbance or fluorescence readings in plate-based assays.
-
Solution: Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.[2][3]
Question 3: I suspect this compound is inducing apoptosis in my endothelial cells. How can I confirm this?
Confirmation Methods:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[5]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]
-
Western Blotting for Apoptotic Markers: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[7]
Quantitative Data Summary
The following tables provide a hypothetical summary of expected quantitative data from cytotoxicity and apoptosis assays when treating endothelial cells with this compound. Note: This data is for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
Table 1: Hypothetical IC50 Values of this compound on Different Endothelial Cell Types after 48-hour exposure.
| Cell Type | Assay | IC50 (µM) |
| HUVEC | MTT | 75 |
| HCAEC | MTT | 90 |
| HBMEC | MTT | 60 |
HUVEC: Human Umbilical Vein Endothelial Cells; HCAEC: Human Coronary Artery Endothelial Cells; HBMEC: Human Brain Microvascular Endothelial Cells.
Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in HUVECs after 24-hour treatment with this compound.
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| 25 | 80 ± 4 | 12 ± 3 | 8 ± 2 |
| 50 | 60 ± 5 | 25 ± 4 | 15 ± 3 |
| 100 | 30 ± 6 | 45 ± 5 | 25 ± 4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding:
-
Harvest and count endothelial cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of medium containing the different concentrations of the compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[4]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 200 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Controls:
-
Background Control: Medium without cells.
-
Low Control: Untreated cells (spontaneous LDH release).
-
High Control: Cells treated with a lysis buffer (maximum LDH release).
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathways in Bencyclane-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a vasodilator and spasmolytic agent.[9] Its main mechanism involves the inhibition of calcium influx into smooth muscle cells by blocking calcium channels, which leads to the relaxation of blood vessels.[9] It also exhibits some antiplatelet activity.[9]
Q2: Why would a calcium channel blocker like this compound be cytotoxic to endothelial cells?
A2: While the primary targets of Bencyclane are smooth muscle cells, endothelial cells also rely on calcium signaling for various functions, including the production of nitric oxide (NO), a key vasodilator.[10][11] Disruption of calcium homeostasis can lead to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), which can trigger apoptosis.[12][13] Although some calcium channel blockers have been shown to have protective effects on the endothelium, high concentrations or specific off-target effects of this compound could lead to cytotoxicity.[10][14]
Q3: Can this compound induce oxidative stress in endothelial cells?
A3: While not its primary mechanism, drug-induced disruption of cellular processes, such as mitochondrial function, can lead to an increase in reactive oxygen species (ROS) production.[12][13] This oxidative stress can damage cellular components and activate signaling pathways that lead to inflammation and apoptosis.[12][15] Several cardiovascular drugs can influence oxidative stress pathways.[16][17]
Q4: What is the difference between cytotoxicity and apoptosis?
A4: Cytotoxicity is a broad term that refers to the quality of being toxic to cells, leading to cell damage or death. Apoptosis is a specific, programmed form of cell death that is characterized by distinct morphological and biochemical features, such as cell shrinkage, membrane blebbing, and DNA fragmentation, without inducing an inflammatory response. Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury, which often leads to inflammation.
Q5: How can I mitigate this compound-induced cytotoxicity in my experiments?
A5: Mitigation strategies depend on your experimental goals. If the cytotoxicity is an unwanted side effect, you can try to:
-
Use the lowest effective concentration of this compound that still achieves your desired primary effect.
-
Reduce the exposure time of the cells to the drug.
-
Co-treat with an antioxidant, such as N-acetylcysteine (NAC), if you have evidence that oxidative stress is a major contributor to the cytotoxicity.[17]
-
Ensure optimal cell culture conditions to enhance cell resilience.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Calcium channel blockers, endothelial dysfunction, and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the mechanism by which vascular endothelial cells regulate their oxygen consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bioengineer.org [bioengineer.org]
- 16. ROS-Induced Endothelial Dysfunction in the Pathogenesis of Atherosclerosis [aginganddisease.org]
- 17. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations in the hindlimb ischemia model for Bencyclane fumarate research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the murine hindlimb ischemia model to investigate the therapeutic potential of Bencyclane (B1663192) Fumarate (B1241708).
Troubleshooting Guides
This section addresses common problems encountered during hindlimb ischemia experiments, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: High Variability in Blood Perfusion Recovery Between Animals
-
Question: We are observing significant variability in blood flow recovery between mice in the same experimental group, making our data difficult to interpret. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a well-documented challenge in the hindlimb ischemia model. Several factors can contribute to this issue:
-
Surgical Inconsistency: Minor variations in the surgical procedure can lead to significant differences in ischemic severity. The precise location and method of arterial ligation are critical. For example, a high femoral artery ligation with complete excision of the superficial femoral artery (SFA) is a reliable model for severe ischemia[1]. In contrast, single ligation of the femoral artery is also a common but potentially more variable method[2].
-
Solution: Standardize the surgical protocol meticulously. Ensure all researchers are trained to perform the exact same procedure, including the anatomical level of ligation and whether the artery is simply ligated or also excised. Creating a detailed surgical scoresheet for each animal can help track consistency.
-
-
Genetic Background of Mice: Different mouse strains exhibit varied responses to ischemia. For instance, C57BL/6 mice tend to have a faster recovery of limb perfusion compared to Balb/C mice, which show a slower recovery[2].
-
Solution: Use a consistent mouse strain for all experiments. The choice of strain should be justified based on the research question. If comparing interventions, ensure that control and treatment groups are age and sex-matched within the same strain.
-
-
Animal Age: Younger animals (6-8 weeks) generally show faster and more complete recovery compared to older animals (8-10 months)[3].
-
Solution: Use a narrow age range for all animals in the study to minimize age-related differences in angiogenic potential.
-
-
Anesthesia and Body Temperature: Anesthetic agents and fluctuations in body temperature can significantly impact blood flow measurements[4][5].
-
Solution: Use the same anesthetic agent and dose for all animals. Monitor and maintain the animal's core body temperature at a physiological level (e.g., 37°C) using a heating pad during surgery and perfusion imaging[6].
-
-
Issue 2: Inconsistent or Unreliable Laser Doppler Perfusion Imaging (LDPI) Readings
-
Question: Our Laser Doppler readings are inconsistent, even on the same animal at different time points. How can we improve the reliability of our LDPI measurements?
-
Answer: LDPI is a powerful tool for assessing blood flow, but it is sensitive to several variables:
-
Measurement Depth: LDPI primarily measures dermal perfusion (0.3-1 mm depth), which may not fully represent blood flow in the deeper muscle tissue[5]. It's important to acknowledge this limitation when interpreting results. Some studies show that while LDPI may indicate full recovery, deeper tissue perfusion measured by other techniques like contrast-enhanced ultrasound (CEUS) may still be impaired[7].
-
Animal Positioning and Temperature: The position of the hindlimb and the animal's skin temperature can alter perfusion readings[4].
-
Solution: Standardize the positioning of the animal and the hindlimb for every measurement. Maintain a consistent and physiological skin temperature using a heating pad[6].
-
-
Hair and Skin Pigmentation: Hair and skin pigmentation can interfere with the laser's ability to penetrate the tissue, leading to inaccurate readings[5].
-
Solution: Remove hair from the entire hindlimb 24 hours before imaging using a depilatory cream to avoid skin irritation on the day of measurement[8]. Be aware that skin pigmentation in certain mouse strains can still affect the readings.
-
-
Ambient Conditions: Changes in ambient light and temperature can affect the LDPI system.
-
Solution: Perform measurements in a controlled environment with consistent lighting and temperature.
-
-
Issue 3: Unexpected Tissue Necrosis and Limb Loss
-
Question: A significant number of our mice are developing severe necrosis and even auto-amputation of the ischemic limb, which confounds our study of angiogenesis. How can we prevent this?
-
Answer: The severity of ischemia can sometimes lead to extensive tissue damage, which may not be the intended focus of the study.
-
Surgical Model Severity: The chosen surgical model dictates the severity of ischemia. A complete excision of the femoral artery and its branches will induce more severe ischemia than a single ligation[1].
-
Solution: Consider using a less severe model if extensive necrosis is not the primary endpoint. For example, a single femoral artery ligation may be sufficient to study angiogenesis without causing widespread tissue loss. Alternatively, using ameroid constrictors can induce a more gradual occlusion, mimicking chronic ischemia and potentially reducing the incidence of severe necrosis[2][9].
-
-
Mouse Strain Susceptibility: Some mouse strains, like BALB/c, are more prone to developing severe necrosis after hindlimb ischemia[3].
-
Solution: If severe necrosis is a recurring issue, consider switching to a more ischemia-resistant strain, such as the C57BL/6 mouse[2].
-
-
Post-operative Care: Inadequate post-operative care can exacerbate tissue damage.
-
Solution: Ensure proper post-operative analgesia as recommended by your institution's animal care committee to manage pain, which can affect animal behavior and recovery[3]. Maintain a clean and stress-free environment for the animals to recover.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Bencyclane Fumarate in the context of the hindlimb ischemia model.
-
Question 1: What is the primary mechanism of action of this compound in promoting recovery from hindlimb ischemia?
-
Answer: this compound primarily acts as a calcium channel blocker, which leads to the relaxation of vascular smooth muscle cells[10][11]. This vasodilation improves blood flow to the ischemic tissue. Additionally, it has been shown to inhibit platelet aggregation, which can help prevent the formation of thrombi that could further impede blood flow[10]. Some studies also suggest it may have antioxidant properties, which could protect tissues from ischemia-reperfusion injury[12].
-
Question 2: How does the acute nature of the hindlimb ischemia model limit its translatability to human peripheral artery disease (PAD) when studying this compound?
-
Answer: The standard hindlimb ischemia model involves an acute arterial occlusion, whereas human PAD is typically a chronic and progressive disease caused by atherosclerosis[9]. This is a significant limitation because the acute model may not fully capture the complex cellular and molecular responses of chronic ischemia. This compound's effects on chronic vascular remodeling and inflammation may not be adequately assessed in an acute model. To better mimic the clinical scenario, some researchers use ameroid constrictors to induce a more gradual arterial occlusion[2][4][9].
-
Question 3: What are the key histological endpoints to assess the efficacy of this compound in the hindlimb ischemia model?
-
Answer: Key histological endpoints to evaluate the pro-angiogenic effects of this compound include:
-
Capillary Density: This is often assessed by staining tissue sections (typically from the gastrocnemius muscle) with an endothelial cell marker like CD31. The number of capillaries per muscle fiber or per unit area is then quantified[13].
-
Muscle Fiber Area and Morphology: Ischemia can lead to muscle atrophy. Measuring the cross-sectional area of muscle fibers can indicate the extent of muscle damage and regeneration[1]. The presence of centrally located nuclei in muscle fibers is a sign of regeneration[14].
-
Arteriogenesis: While capillary density measures angiogenesis, the development of larger collateral vessels (arteriogenesis) is also crucial for blood flow recovery. This can be assessed by histology or micro-CT imaging.
-
-
Question 4: What are the recommended dosages and administration routes for this compound in murine models?
-
Answer: The optimal dosage and administration route for this compound in a murine hindlimb ischemia model should be determined through dose-response studies. One study in rats investigating intestinal ischemia-reperfusion injury used a pretreatment of 5 mg/kg of this compound[12]. The administration route (e.g., oral gavage, intraperitoneal injection) should be chosen based on the drug's pharmacokinetic properties and the desired therapeutic window.
Quantitative Data Summary
Table 1: Representative Perfusion Recovery Data in Murine Hindlimb Ischemia Models
| Time Point | Control Group (Perfusion Ratio: Ischemic/Non-ischemic) | Treatment Group (e.g., MNC-treated) (Perfusion Ratio: Ischemic/Non-ischemic) | Reference |
| Day 0 (Post-surgery) | 0.39 ± 0.02 | 0.40 ± 0.03 | [1] |
| Day 7 | 0.45 ± 0.04 | 0.62 ± 0.05 | [1] |
| Day 14 | 0.60 ± 0.06 | 0.85 ± 0.07 | [1] |
| Day 28 | 0.75 ± 0.08 | 0.95 ± 0.05 | [1] |
Note: Data are presented as mean ± SEM and are illustrative. Actual values will vary depending on the specific model and interventions.
Table 2: Representative Histological Outcomes in Murine Hindlimb Ischemia Models
| Parameter | Control Group | Treatment Group (e.g., MNC-treated) | Reference |
| Capillary Density (capillaries/mm²) at Day 14 | 150 ± 20 | 250 ± 30 | [1] |
| Muscle Fiber Area (µm²) at Day 14 | 800 ± 50 | 1200 ± 75 | [1] |
| Necrotic Muscle Fibers (%) at Day 14 | 30 ± 5 | 15 ± 3 | [1] |
Note: Data are presented as mean ± SEM and are illustrative. Actual values will vary depending on the specific model and interventions.
Experimental Protocols
1. Murine Hindlimb Ischemia Model: Femoral Artery Ligation and Excision
This protocol describes a commonly used method to induce severe hindlimb ischemia in mice.
-
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Heating pad
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors)
-
6-0 silk sutures
-
Depilatory cream
-
Analgesics (e.g., buprenorphine)
-
-
Procedure:
-
Anesthetize the mouse using an approved protocol and place it on a heating pad to maintain body temperature.
-
Remove the hair from the right hindlimb using an electric shaver followed by depilatory cream one day prior to surgery[8].
-
Make a small longitudinal skin incision in the inguinal region of the right hindlimb[4].
-
Under magnification, bluntly dissect the subcutaneous tissue to expose the femoral artery, vein, and nerve.
-
Carefully separate the femoral artery from the accompanying vein and nerve[15].
-
Ligate the femoral artery at two locations using 6-0 silk sutures: one proximal ligation just below the inguinal ligament, and a second distal ligation proximal to the bifurcation into the saphenous and popliteal arteries[14].
-
Excise the segment of the femoral artery between the two ligatures[14].
-
Close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal closely during recovery.
-
2. Laser Doppler Perfusion Imaging (LDPI)
This protocol outlines the steps for measuring hindlimb blood perfusion using LDPI.
-
Materials:
-
Laser Doppler Perfusion Imager
-
Anesthetic
-
Heating pad
-
Computer with image analysis software
-
-
Procedure:
-
Anesthetize the mouse and place it in a prone position on a heating pad to maintain a consistent body temperature.
-
Position the mouse under the LDPI scanner.
-
Scan both the ischemic (right) and non-ischemic (left) hindlimbs.
-
Acquire the perfusion images. The software will generate a color-coded map representing blood flow.
-
Define regions of interest (ROIs) on the plantar surface of both feet for analysis.
-
The software will calculate the average perfusion units (PU) within each ROI.
-
Express the results as a ratio of perfusion in the ischemic limb to that in the non-ischemic (contralateral) limb to normalize the data[5][16].
-
Repeat measurements at defined time points (e.g., immediately after surgery, and at days 3, 7, 14, and 28 post-surgery).
-
3. Histological Analysis of Angiogenesis
This protocol describes the preparation and analysis of muscle tissue for capillary density.
-
Materials:
-
Tissue fixative (e.g., 4% paraformaldehyde)
-
Sucrose (B13894) solutions
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Primary antibody (e.g., anti-CD31)
-
Secondary antibody (fluorescently labeled)
-
DAPI stain
-
Fluorescence microscope
-
Image analysis software
-
-
Procedure:
-
At the study endpoint, euthanize the mouse and harvest the gastrocnemius muscles from both the ischemic and non-ischemic limbs[8].
-
Fix the muscle tissue in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the tissue by incubating in a graded series of sucrose solutions.
-
Embed the tissue in OCT compound and freeze.
-
Cut 5-10 µm thick cross-sections using a cryostat and mount them on microscope slides.
-
Perform immunohistochemical staining for the endothelial cell marker CD31.
-
Counterstain with DAPI to visualize cell nuclei.
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the number of CD31-positive capillaries and the number of muscle fibers in multiple fields of view.
-
Express the capillary density as the number of capillaries per muscle fiber or capillaries per mm²[13].
-
Visualizations
Caption: Mechanism of action of this compound in ischemic conditions.
Caption: Experimental workflow for a hindlimb ischemia study.
References
- 1. Toward A Mouse Model of Hind Limb Ischemia to Test Therapeutic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in Surgical Procedures for Inducing Hind Limb Ischemia in Mice and the Impact of These Variations on Neovascularization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Acute and Subacute Murine Hindlimb Ischemia [jove.com]
- 5. Laser Doppler Perfusion Imaging in the Mouse Hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Hindlimb Ischemia Assessment; Quantitative Evaluation Using Laser Doppler in a Rodent Model of Surgically Induced Peripheral Arterial Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrast enhanced ultrasound reveals partial perfusion recovery after hindlimb ischemia as opposed to full recovery by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Acute and Subacute Murine Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on intestinal ischaemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Therapeutic Angiogenesis in a Murine Model of Hindlimb Ischemia [jove.com]
- 14. Systematic Interrogation of Angiogenesis in the Ischemic Mouse Hind Limb: Vulnerabilities and Quality Assurance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
Best practices for long-term storage of Bencyclane fumarate to maintain stability
This technical support center provides best practices for the long-term storage and stability testing of Bencyclane (B1663192) Fumarate (B1241708), designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Bencyclane Fumarate?
A1: For optimal long-term stability, this compound solid powder should be stored at -20°C for periods extending from months to years. For short-term storage, such as days to weeks, a temperature of 0-4°C is recommended. The compound should always be kept in a dry and dark environment.[1] While stable for a few weeks at ambient temperatures for shipping purposes, prolonged storage at room temperature is not advised.[1]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, the product, which is typically shipped at ambient temperature, should be transferred to its recommended storage condition immediately.[1] Ensure the container is tightly sealed to protect it from moisture and light.
Q3: Is this compound sensitive to particular environmental factors?
A3: Yes, this compound is particularly susceptible to degradation in acidic environments. Studies have shown it is markedly decomposable under acidic conditions of pH 1-2.[2] Therefore, it is crucial to avoid any contact with acidic substances during storage and handling. It is also recommended to protect it from light and moisture.
Q4: What is the shelf life of this compound?
A4: If stored properly under the recommended conditions (-20°C, dry, and dark), the shelf life of this compound is greater than two years.[1]
Q5: Can I store solutions of this compound?
A5: Stock solutions, for instance, those dissolved in DMSO, should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer periods (months).[1] The stability of this compound in aqueous solutions is pH-dependent, with significant degradation occurring in acidic buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation or appearance of impurities in a new batch. | Improper storage conditions (e.g., exposure to heat, light, or moisture). | Verify that the storage conditions meet the recommended guidelines (-20°C for long-term, dry, and dark).[1] Review handling procedures to ensure the compound was not exposed to adverse conditions. |
| Rapid degradation of the compound in an experimental solution. | The solution pH is acidic. This compound is known to be highly unstable in acidic conditions.[2] | Buffer the solution to a neutral or slightly alkaline pH if the experimental design allows. If acidic conditions are necessary, prepare the solution immediately before use and keep it at a low temperature to minimize degradation. |
| Physical changes in the solid powder (e.g., discoloration, clumping). | Exposure to light or moisture. | Store the compound in a dark, dry place, preferably in a desiccator.[1] Ensure the container is always tightly sealed after use. |
| Inconsistent results in analytical assays. | Degradation of the compound in the analytical sample or stock solution. | Prepare fresh stock solutions and samples for each experiment. If using an autosampler, control the temperature to prevent degradation in the vials. |
Data Presentation: Stability Profile
As specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes its qualitative stability profile based on known chemical properties and related studies.
| Stress Condition | Parameter | Expected Stability of this compound | Comments |
| Acidic Hydrolysis | 0.1 N HCl, elevated temperature | Highly Unstable | Rapid degradation is expected. Studies show marked decomposition at pH 1-2.[2] |
| Alkaline Hydrolysis | 0.1 N NaOH, elevated temperature | Moderately Stable to Unstable | Susceptible to degradation, though likely less rapid than under acidic conditions. |
| Oxidative Stress | 3-30% H₂O₂, room temperature | Moderately Stable | The ether linkage and tertiary amine could be susceptible to oxidation. |
| Thermal Stress | Dry heat (e.g., 60-80°C) | Relatively Stable | Solid-state is generally more stable to heat, but degradation can occur over time. |
| Photolytic Stress | Exposure to UV/Visible light (ICH Q1B) | Potentially Unstable | Should be protected from light.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Store 10 mg of solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 10 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Template)
As a specific validated method is not publicly available, this protocol serves as a starting point for developing a stability-indicating reversed-phase HPLC method.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM potassium phosphate (B84403) buffer, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 90% A, 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of this compound).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that degradation product peaks are well-resolved from the parent this compound peak.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathway of this compound via acid hydrolysis.
References
Mitigating the effects of Bencyclane fumarate on cell viability in prolonged in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bencyclane fumarate (B1241708) in prolonged in vitro studies. The focus is on mitigating adverse effects on cell viability to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bencyclane fumarate that might affect cell viability?
A1: this compound's primary mechanism is the blockade of calcium channels, which leads to vasodilation by relaxing smooth muscle cells.[1][2][3] This disruption of calcium homeostasis is a key factor that can impact cell viability in vitro, as calcium signaling is crucial for numerous cellular processes, including proliferation and apoptosis. Additionally, it has been noted to have local anesthetic properties and can inhibit platelet aggregation.[2][3]
Q2: At what concentrations does this compound typically show effects in in vitro studies?
A2: In vitro studies on platelet function have demonstrated effects at concentrations of 10⁻⁵ M and 5 x 10⁻⁴ M.[2] However, the cytotoxic concentration can vary significantly depending on the cell type and the duration of the study. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic working concentration.
Q3: What are the potential off-target effects of this compound that could lead to cytotoxicity in prolonged studies?
A3: Beyond its primary calcium channel blocking activity, this compound can impact mitochondrial function.[2] The fumarate component may be utilized in the citric acid cycle, potentially altering cellular metabolism.[2] Disruption of mitochondrial function can lead to increased oxidative stress and the initiation of apoptotic pathways, contributing to decreased cell viability over long incubation periods.
Troubleshooting Guide
Below are common issues encountered during prolonged in vitro studies with this compound, along with potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in cell viability over time, even at low concentrations. | Cumulative Toxicity: Continuous exposure to this compound, even at sub-lethal concentrations, can lead to a gradual decline in cell health. Metabolite Accumulation: Toxic metabolites of the compound or from cellular processes may accumulate in the culture medium. | 1. Optimize Dosing Strategy: Consider intermittent dosing (e.g., treat for a period, then replace with fresh medium without the compound for a recovery period). 2. Increase Media Changes: Change the culture medium more frequently (e.g., every 24-48 hours) to replenish nutrients and remove waste products and potential toxic metabolites. |
| High variability in cell viability results between replicate wells. | Uneven Compound Distribution: Inconsistent mixing of this compound in the culture medium. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Ensure Proper Mixing: Thoroughly mix the compound in the medium before adding it to the cells. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). | Assay-Specific Interference: this compound may interfere with the chemistry of a particular assay. For example, it might affect mitochondrial reductase activity (MTT assay) without causing membrane leakage (LDH assay). Different Cytotoxicity Mechanisms: The compound might be cytostatic (inhibiting proliferation) rather than directly cytotoxic (causing cell death), which can be interpreted differently by various assays. | 1. Use Orthogonal Assays: Employ at least two different cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis). 2. Include a Cell Proliferation Assay: Use an assay like BrdU or Ki67 staining to distinguish between cytotoxicity and cytostatic effects. |
| Control (vehicle-treated) cells also show signs of stress or death. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Culture Conditions: Suboptimal culture conditions (e.g., pH shift, nutrient depletion) can sensitize cells to even low levels of a xenobiotic. | 1. Optimize Solvent Concentration: Keep the final solvent concentration in the culture medium as low as possible (ideally ≤0.1% for DMSO). Run a vehicle-only toxicity curve. 2. Monitor Culture Conditions: Regularly check the pH of your culture medium and ensure cells are not overgrown. |
Experimental Protocols
Determining the Optimal Working Concentration of this compound (Dose-Response Curve)
Objective: To identify the concentration range of this compound that is non-toxic to the specific cell line used in the study.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 10⁻⁹ M to 10⁻³ M). Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the intended duration of your prolonged study (e.g., 72 hours, 7 days). It is advisable to test multiple time points.
-
Viability Assessment: At each time point, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability (%) against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.
Protocol for a Prolonged In Vitro Study with this compound
Objective: To maintain cell viability while studying the long-term effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., multi-well plates, flasks) at a density that will not lead to over-confluence by the end of the experiment.
-
Treatment: After allowing cells to adhere, replace the medium with fresh medium containing the predetermined non-toxic concentration of this compound.
-
Culture Maintenance:
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
Replace the culture medium containing this compound every 48-72 hours to ensure a consistent supply of nutrients and compound concentration, and to remove waste products.
-
-
Monitoring: Regularly monitor the cells microscopically for any changes in morphology.
-
Endpoint Analysis: At the end of the study period, harvest the cells for your specific downstream analysis (e.g., gene expression, protein analysis, functional assays). Perform a final cell viability assessment to confirm the health of the cultures.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for decreased cell viability.
References
Dealing with inconsistent results in Bencyclane fumarate electrophysiology experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Bencyclane fumarate (B1241708) electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bencyclane fumarate in electrophysiological terms?
A1: this compound's primary mechanism is the inhibition of calcium entry into vascular smooth muscle cells by blocking L-type calcium channels.[1][2] This leads to vasodilation and muscle relaxation.[1] Additionally, it exhibits a use-dependent blockade of voltage-gated sodium channels, similar to Class I antiarrhythmic drugs.[3][4] It also has known antiplatelet and spasmolytic properties.[1] Some studies suggest a weak inhibitory effect on phosphodiesterase (PDE), though this is unlikely to be its primary mechanism for smooth muscle relaxation.[5]
Q2: What are the known effects of Bencyclane on different ion channels?
A2: Bencyclane has been shown to primarily affect the following ion channels:
-
Voltage-Gated Calcium Channels (VGCCs): It acts as a calcium channel antagonist, inhibiting calcium influx.[1][5] This is considered its main mechanism for vasodilation.
-
Voltage-Gated Sodium Channels (VGSCs): Bencyclane induces a use-dependent and frequency-dependent block on sodium channels.[3][4] This effect is more pronounced at higher stimulation frequencies.
-
Potassium Channels: While the direct effects on potassium channels are less characterized in readily available literature, its impact on action potential duration in different tissues suggests potential modulation of potassium currents. For instance, it shortens the action potential duration in canine Purkinje fibers while prolonging repolarization time in frog skeletal muscle.[3]
Q3: Why am I seeing variable IC50 values for this compound in my experiments?
A3: High variability in IC50 values for this compound can stem from several factors:
-
Use-Dependent Block: The inhibitory effect of Bencyclane on sodium channels is use-dependent, meaning the degree of block depends on the frequency and pattern of channel activation.[3][4] Inconsistent stimulation protocols will lead to variable IC50 values.
-
Cellular Health and Passage Number: The health and passage number of your cell line can significantly impact ion channel expression and function, leading to variability in drug response.
-
Experimental Conditions: Temperature, pH, and the ionic composition of your internal and external solutions can all affect Bencyclane's activity and the function of the ion channels being studied.
-
Drug Stability: The stability of this compound in your experimental solutions can influence its effective concentration. It is recommended to prepare fresh solutions for each experiment.
Q4: How should I prepare and store this compound stock solutions?
A4: For electrophysiology experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[6][7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][8] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your external recording solution. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells.[8][9]
Data Presentation
Table 1: Summary of Reported Electrophysiological Effects of this compound
| Parameter | Tissue/Cell Type | Bencyclane Concentration | Observed Effect | Reference |
| Vmax of Action Potential | Frog Skeletal Muscle | 10 µM | Decrease from 333.7 ± 6.9 V/s to 302.7 ± 10.2 V/s | [3] |
| 50% Repolarization Time | Frog Skeletal Muscle | 10 µM | Increased by 33.3 ± 2.5% | [3] |
| Overshoot Potential | Frog Skeletal Muscle | 10 µM | Decreased by 11.3 ± 0.72 mV | [3] |
| Action Potential Duration (APD90) | Canine Cardiac Purkinje Fiber | 10 µM | Shortened from 258.3 ± 15.4 ms (B15284909) to 241.7 ± 12.1 ms | [3] |
Note: Specific IC50 values for this compound on different calcium and potassium channel subtypes are not consistently reported in the readily available literature. Researchers should perform their own dose-response curves to determine the IC50 in their specific experimental system.
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording of L-type Ca2+ Currents
This protocol provides a general framework for investigating the effects of this compound on L-type calcium channels in a heterologous expression system (e.g., HEK293 cells stably expressing Cav1.2).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Cav1.2 channel.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Use cells from a low passage number to ensure consistent channel expression.
2. Solutions:
-
External Solution (in mM): 120 TEA-Cl, 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. The use of Ba2+ as the charge carrier helps to isolate calcium channel currents by eliminating calcium-dependent inactivation and blocking K+ channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.
-
This compound Solutions: Prepare a 10 mM stock solution in DMSO. On the day of the experiment, dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Compensate for cell capacitance and series resistance (typically >70%).
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit L-type Ca2+ currents. A typical protocol would be a series of depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms.
4. Drug Application:
-
Establish a stable baseline recording of the L-type Ca2+ current in the control external solution for at least 5 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 2-3 minutes).
-
Perform a final washout with the control external solution to assess the reversibility of the drug effect.
5. Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bencyclane | C19H31NO | CID 2312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Bencyclane Fumarate vs. Papaverine: A Comparative In Vitro Study on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro smooth muscle relaxant effects of bencyclane (B1663192) fumarate (B1241708) and papaverine (B1678415), supported by available experimental data. Both compounds are recognized for their spasmolytic properties, but they exhibit distinct mechanisms of action that influence their efficacy and potential therapeutic applications.
Mechanism of Action
Bencyclane Fumarate: The primary mechanism of action for this compound is the inhibition of calcium influx into smooth muscle cells.[1] By blocking voltage-gated calcium channels, bencyclane reduces the intracellular calcium concentration, a critical step for muscle contraction, leading to vasodilation and spasmolysis.[1] While some studies suggest a weak inhibitory effect on phosphodiesterase (PDE), this is not considered its principal pathway for smooth muscle relaxation.[2] Additionally, bencyclane has been noted to possess local anesthetic and antiplatelet properties.[1]
Papaverine: Papaverine is a non-selective phosphodiesterase (PDE) inhibitor.[3][4] By inhibiting various PDE isoforms, papaverine increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This elevation in cyclic nucleotides activates protein kinases that lead to the phosphorylation of proteins involved in the contractile process, ultimately resulting in smooth muscle relaxation.[3] Papaverine is also known to exhibit calcium channel blocking activity, contributing to its overall relaxant effect.[5]
Signaling Pathways
The distinct mechanisms of this compound and papaverine are illustrated in the following signaling pathway diagrams.
Quantitative Data Presentation
While direct comparative studies providing head-to-head EC50 or IC50 values for this compound and papaverine under identical experimental conditions are limited, one study qualitatively noted that the relaxant effect of bencyclane on smooth muscle is approximately equal to that of papaverine.[2] The following table summarizes available in vitro data for papaverine from various studies to provide a quantitative context for its potency.
| Drug | Tissue | Agonist | Parameter | Value (µM) | Reference |
| Papaverine | Guinea Pig Ileum (oral compartment) | Nerve-mediated | IC50 | 3.53 | [3] |
| Papaverine | Guinea Pig Ileum (anal compartment) | Nerve-mediated | IC50 | 4.76 | [3] |
| Papaverine | Human Corpus Cavernosum | Noradrenaline | pD'2 | 17.0 | [6] |
| Papaverine | Rat Aorta (Smooth Muscle Cells) | N/A | IC50 | 97 | [4] |
| Papaverine | Rat Aorta (Endothelial Cells) | N/A | IC50 | 56 | [4] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are measures of a drug's potency. pD'2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. These values are highly dependent on the specific tissue, agonist used for pre-contraction, and experimental conditions.
Experimental Protocols
A standard in vitro method for comparing the efficacy of smooth muscle relaxants is the isolated organ bath assay.
Objective:
To determine and compare the concentration-response curves and EC50/IC50 values for this compound and papaverine on isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., rat aorta, guinea pig ileum, or trachea)
-
Isolated organ bath system with tissue holders, aeration, and temperature control (37°C)
-
Isotonic or isometric force transducer and data acquisition system
-
Physiological salt solution (PSS), such as Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂
-
Contractile agonist (e.g., phenylephrine (B352888), histamine, carbachol, or high potassium solution)
-
This compound and papaverine hydrochloride stock solutions and serial dilutions
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal according to institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in cold, aerated PSS.
-
Clean the tissue of adhering connective and adipose tissue and cut it into rings or strips of appropriate size.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue preparations in the organ baths containing PSS at 37°C and continuous aeration.
-
Connect one end of the tissue to a fixed support and the other to a force transducer.
-
Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension, with regular changes of the PSS.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the tissue by inducing a contraction with a standard agonist (e.g., a high concentration of KCl).
-
Wash the tissue and allow it to return to baseline.
-
Induce a stable, submaximal contraction with an appropriate agonist (e.g., phenylephrine for vascular smooth muscle).
-
-
Drug Administration:
-
Once a stable plateau of contraction is achieved, add the test drug (this compound or papaverine) to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each drug concentration as a percentage of the pre-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.
-
Calculate the EC50 or IC50 value from the curve using appropriate pharmacological software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the general workflow for a comparative in vitro smooth muscle relaxation study.
Conclusion
Both this compound and papaverine are effective smooth muscle relaxants that operate through different primary mechanisms. This compound's action is predominantly through the blockade of calcium channels, while papaverine acts as a non-selective phosphodiesterase inhibitor and also affects calcium channels. The available data suggests that their in vitro relaxant potencies are comparable, though more direct comparative studies are needed to definitively establish their relative efficacy across various smooth muscle types. The choice between these agents for research and development purposes will depend on the desired mechanism of action and the specific cellular pathways being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relaxation mechanisms of antispasmodics papaverine and thiphenamil on the human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Bencyclane fumarate and pentoxifylline in clinical studies of intermittent claudication
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the clinical efficacy of two vasoactive agents in the management of peripheral artery disease.
Intermittent claudication (IC), a hallmark symptom of peripheral artery disease (PAD), significantly impairs the quality of life by causing cramping pain in the lower extremities during exercise. Pharmacological intervention aims to improve walking distance and overall functional capacity. This guide provides a comparative analysis of two such interventions: bencyclane (B1663192) fumarate (B1241708) and pentoxifylline (B538998), based on available clinical study data.
Executive Summary
Both bencyclane fumarate and pentoxifylline are vasoactive drugs that have been investigated for the treatment of intermittent claudication. While pentoxifylline has been more extensively studied and is approved in some regions for this indication, this compound also demonstrates therapeutic potential. A direct head-to-head clinical trial suggests that while both drugs have comparable vasodilating effects, bencyclane may possess stronger antiplatelet and fibrinolytic properties. However, a comprehensive comparison is challenging due to the limited availability of direct comparative efficacy data. This guide synthesizes findings from a direct comparison study and several placebo-controlled trials to offer a quantitative and qualitative assessment of their performance.
Quantitative Data Comparison
The following tables summarize the quantitative efficacy data from key clinical trials. It is important to note the variability in study designs, patient populations, and treatment durations when interpreting these results.
| Table 1: Efficacy of this compound in Intermittent Claudication (Placebo-Controlled) | |||
| Study | Dosage | Primary Endpoint | Result |
| Trübestein G, et al. (1989) | 400 mg/day | Pain-Free Walking Distance | Statistically significant increase compared to placebo (specific data not available in abstract) |
| Total Walking Distance | Statistically significant increase compared to placebo (specific data not available in abstract) |
| Table 2: Efficacy of Pentoxifylline in Intermittent Claudication (Placebo-Controlled) | |||
| Study | Dosage | Primary Endpoint | Result |
| Porter JM, et al. (1982)[1] | 1200 mg/day | Initial Claudication Distance | Statistically significant increase compared to placebo |
| Absolute Claudication Distance | Statistically significant increase compared to placebo | ||
| Meta-analysis (Hood GG, et al. 1996)[2][3] | 600-1800 mg/day | Pain-Free Walking Distance | Weighted Mean Difference vs. Placebo: +29.4 meters |
| Absolute Claudication Distance | Weighted Mean Difference vs. Placebo: +48.4 meters | ||
| Donaldson DR, et al. (1984)[4] | 600 mg/day | Mean Pain-Free Walking Distance | 10.3% increase from baseline (108.2m to 119.3m) |
| Ernst E, et al. (1992)[4] | 1200 mg/day | Mean Pain-Free Walking Distance | 152.8% increase from baseline (144m to 364m) |
| Table 3: Direct Comparison of this compound and Pentoxifylline | ||
| Study | Endpoint | Finding |
| Bieron K, et al. (2005) | Antiplatelet, Fibrinolytic, and Antiaggregatory Activity | Bencyclane demonstrated stronger activity. |
| Vasodilating Effects | Comparable between both drugs. | |
| Erythrocyte Deformability | Pentoxifylline had a greater effect. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical appraisal of clinical trial data.
Bieron K, et al. (2005): Head-to-Head Comparison
-
Study Design: An open-label, prospective, randomized trial.
-
Patient Population: 36 patients with peripheral arterial occlusive disease (PAOD), Fontaine stage II, aged 43-69 years.
-
Treatment Groups:
-
This compound (n=18): 200 mg intravenous infusion in the morning and 200 mg orally in the evening for 14 days.
-
Pentoxifylline (n=18): 300 mg intravenous infusion in the morning and 400 mg orally in the evening for 14 days.
-
-
Efficacy Assessment: Clinical examinations were performed at the beginning and end of the 14-day treatment period. Laboratory estimations were made at baseline and after the first and last drug infusions. The specific methods for assessing walking distance and Ankle-Brachial Index (ABI) were not detailed in the available abstract.
Trübestein G, et al. (1989): this compound vs. Placebo
-
Study Design: A double-blind, randomized, placebo-controlled, multicenter trial.
-
Patient Population: 75 patients with peripheral occlusive disease, Fontaine stage IIa.
-
Treatment Groups:
-
This compound: 200 mg twice daily for 12 months.
-
Placebo: Matching placebo for 12 months.
-
-
Efficacy Assessment: Efficacy was evaluated based on the pain-free walking distance estimated by the patients and a physician's global judgment.
Porter JM, et al. (1982): Pentoxifylline vs. Placebo
-
Study Design: A double-blind, placebo-controlled, parallel-group, multicenter clinical trial.[1]
-
Patient Population: 128 outpatients with intermittent claudication associated with chronic occlusive arterial disease.[1]
-
Treatment Groups:
-
Pentoxifylline: Up to 1200 mg/day.[1]
-
Placebo: Matching placebo.
-
-
Efficacy Assessment: The distance walked prior to the onset of claudication was measured at regular intervals using a standardized treadmill test.[1]
Mechanisms of Action & Signaling Pathways
The therapeutic effects of this compound and pentoxifylline in intermittent claudication are attributed to their distinct mechanisms of action.
This compound is a vasoactive agent with multiple effects. It acts as a calcium channel blocker, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. Additionally, it exhibits antiplatelet and spasmolytic properties, which may contribute to improved blood flow in ischemic limbs.
Pentoxifylline is a rheologic agent that improves blood flow by several mechanisms.[4] It increases the flexibility of red blood cells, reduces blood viscosity, and inhibits platelet aggregation.[4] Furthermore, it is a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP in blood cells, contributing to its therapeutic effects.
References
- 1. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Bencyclane Fumarate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Bencyclane (B1663192) Fumarate in human plasma samples. Bencyclane is a vasodilator and spasmolytic agent, and its accurate measurement in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines the experimental protocols and performance characteristics of a traditional High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and the current industry-standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
The quantification of Bencyclane Fumarate in human plasma can be effectively achieved through various analytical techniques. While HPLC with UV detection offers a cost-effective and accessible method, it may lack the sensitivity and selectivity required for studies with low dosage concentrations. Older methods, such as GC-MS, have been successfully applied but often involve more complex sample derivatization steps. Modern LC-MS/MS methods are presented as the superior alternative, providing the highest sensitivity, selectivity, and throughput, making them the gold standard for regulated bioanalysis. This guide details the validation parameters for each method to aid researchers in selecting the most appropriate technique for their specific needs.
Mechanism of Action of Bencyclane
Bencyclane exerts its therapeutic effects primarily through the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation and improved blood flow.[1] It also exhibits antiplatelet and spasmolytic properties, contributing to its efficacy in treating circulatory and muscular conditions.[1]
Mechanism of Action of this compound.
Methodology Comparison
This section details the experimental protocols for a representative HPLC-UV method and compares it with a historical GC-MS method and a modern, high-sensitivity LC-MS/MS method.
Experimental Workflow: From Sample to Result
The general workflow for analyzing this compound in human plasma involves sample preparation to isolate the drug from matrix components, followed by chromatographic separation and detection.
Overall Analytical Workflow.
Detailed Experimental Protocols
Method 1: Representative HPLC-UV Method
This protocol is based on common practices for the analysis of small molecule drugs in human plasma.
-
Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution (e.g., a structurally similar compound).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
Parameter Condition HPLC System Agilent 1260 Infinity or equivalent Column C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (60:40, v/v) Flow Rate 1.0 mL/min Column Temp. 30°C Detector UV-Vis Detector Wavelength 220 nm | Run Time | 10 minutes |
Method 2: GC-MS Method (Based on historical data)
This method is adapted from previously published work on Bencyclane analysis.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 1 mL of sodium carbonate buffer (pH 10) and 5 mL of n-hexane.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 15 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection.
-
-
Chromatographic Conditions:
Parameter Condition GC-MS System Agilent 7890B GC with 5977A MSD or equivalent Column HP-5MS (30 m x 0.25 mm, 0.25 µm) Carrier Gas Helium at 1.0 mL/min Inlet Temp. 280°C Oven Program Start at 150°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min Ionization Mode Electron Ionization (EI) at 70 eV | Acquisition | Selected Ion Monitoring (SIM) mode |
Method 3: Proposed LC-MS/MS Method (High-Sensitivity Alternative)
This protocol is a proposed high-sensitivity method based on modern bioanalytical standards.
-
Sample Preparation (Protein Precipitation):
-
Spike 50 µL of plasma with 10 µL of a stable isotope-labeled internal standard (e.g., Bencyclane-d7).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
Parameter Condition LC System UPLC System (e.g., Waters Acquity, Shimadzu Nexera) Column C18 (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Flow Rate 0.4 mL/min Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate MS System Triple Quadrupole Mass Spectrometer Ionization Electrospray Ionization (ESI), Positive Mode Acquisition Multiple Reaction Monitoring (MRM) | MRM Transitions | To be determined (e.g., Precursor ion > Product ion for Bencyclane and IS) |
Performance Comparison and Validation Data
The following tables summarize the expected validation parameters for the three methods, based on regulatory guidelines and published data for similar analytes.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate (Risk of endogenous interference) | High (Based on mass fragmentation) | Very High (Based on precursor/product ion pair) |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| Range (ng/mL) | 20 - 2000 | 10 - 1000 | 0.1 - 500 |
| LOQ (ng/mL) | ~20 | ~10 | ~0.1 |
| Throughput | Moderate | Low | High |
| Cost | Low | Moderate | High |
Table 2: Accuracy and Precision (Expected Values)
| Method | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| HPLC-UV | Low QC (60 ng/mL) | ± 15% | ≤ 15% |
| Mid QC (800 ng/mL) | ± 15% | ≤ 15% | |
| High QC (1600 ng/mL) | ± 15% | ≤ 15% | |
| GC-MS | Low QC (30 ng/mL) | ± 15% | ≤ 15% |
| Mid QC (400 ng/mL) | ± 15% | ≤ 15% | |
| High QC (800 ng/mL) | ± 15% | ≤ 15% | |
| LC-MS/MS | Low QC (0.3 ng/mL) | ± 15% | ≤ 15% |
| Mid QC (50 ng/mL) | ± 15% | ≤ 15% | |
| High QC (400 ng/mL) | ± 15% | ≤ 15% |
Table 3: Stability and Recovery Data (Expected Values)
| Method | Parameter | Result |
| HPLC-UV | Extraction Recovery | 85 - 95% |
| Freeze-Thaw Stability (3 cycles) | Stable (± 15% deviation) | |
| Short-Term Stability (24h, RT) | Stable (± 15% deviation) | |
| GC-MS | Extraction Recovery | 80 - 90% |
| Freeze-Thaw Stability (3 cycles) | Stable (± 15% deviation) | |
| Short-Term Stability (24h, RT) | Stable (± 15% deviation) | |
| LC-MS/MS | Extraction Recovery | > 90% |
| Matrix Effect | Monitored and within acceptable limits | |
| Freeze-Thaw Stability (3 cycles) | Stable (± 15% deviation) | |
| Long-Term Stability (-80°C, 1 month) | Stable (± 15% deviation) |
Conclusion and Recommendations
The choice of analytical method for the determination of this compound in human plasma is highly dependent on the specific requirements of the study.
-
HPLC-UV is a viable and cost-effective option for studies where expected plasma concentrations are relatively high and high throughput is not a primary concern. Its simplicity makes it accessible to most analytical laboratories.
-
GC-MS provides better selectivity than HPLC-UV but is generally more labor-intensive due to sample preparation requirements and has been largely superseded by LC-MS/MS for routine bioanalysis.
-
LC-MS/MS stands as the definitive method for regulated bioanalytical studies. Its superior sensitivity, specificity, and high-throughput capabilities make it the ideal choice for pharmacokinetic and clinical trials, ensuring the generation of reliable and robust data that meets stringent regulatory standards.
References
Bencyclane Fumarate vs. Nifedipine: A Comparative Analysis of Their Effects on Vascular Smooth Muscle Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of bencyclane (B1663192) fumarate (B1241708) and nifedipine (B1678770) on vascular smooth muscle cell (VSMC) proliferation, a critical process in the pathogenesis of vascular diseases such as atherosclerosis and restenosis. The information presented is based on available experimental data to assist in research and drug development.
Overview of Bencyclane Fumarate and Nifedipine
This compound is a vasodilator and spasmolytic agent known to inhibit calcium entry into vascular smooth muscle cells.[1] Its therapeutic applications are primarily in treating circulatory disorders. While its mechanism of action involves calcium channel blockade, specific data on its direct effects on VSMC proliferation and the associated signaling pathways are not extensively documented in the available scientific literature.[1][2]
Nifedipine , a dihydropyridine (B1217469) calcium channel blocker, is widely used in the management of hypertension and angina.[3] It exerts its effects by binding to L-type calcium channels, leading to reduced calcium influx in VSMCs.[3] Extensive research has been conducted on nifedipine's anti-proliferative effects on VSMCs, revealing its involvement in several key signaling pathways that regulate cell growth and the cell cycle.[3][4][5]
Quantitative Comparison of Anti-Proliferative Effects
| Parameter | This compound | Nifedipine | Reference |
| Target | Calcium Channels | L-type Calcium Channels | [1][3] |
| IC50 for Inhibition of Angiotensin II-induced [3H]thymidine incorporation | Data Not Available | 2.3 ± 0.7 x 10-6 M | [4] |
| Inhibition of [3H]-thymidine incorporation | Data Not Available | Dose-dependent inhibition: - 10-6 M: ~36% inhibition - 10-5 M: ~77% inhibition - 10-4 M: ~95% inhibition | [6] |
| Effect on Cell Cycle | Data Not Available | G0/G1 arrest | [3] |
Experimental Protocols
General Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
A common method to assess the anti-proliferative effects of compounds like this compound and nifedipine on VSMCs involves the following steps:
-
Cell Culture: Rat aortic smooth muscle cells (RASMCs) are isolated from the thoracic aorta of male Wistar rats by enzymatic digestion.[7] The cells are then cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).[7]
-
Induction of Proliferation: To induce proliferation, VSMCs are stimulated with a mitogen such as Angiotensin II, platelet-derived growth factor (PDGF), or fetal bovine serum (FBS).[3][4][7]
-
Drug Treatment: The cultured VSMCs are treated with varying concentrations of the test compounds (this compound or nifedipine).
-
Assessment of Proliferation:
-
[3H]thymidine Incorporation Assay: This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA, which is indicative of cell proliferation.[4][6]
-
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: This is a non-radioactive alternative to the [3H]thymidine assay that uses click chemistry for detection.[8][9]
-
Cell Counting: Direct counting of cell numbers using a hemocytometer or an automated cell counter.[6]
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indirect measure of cell viability and proliferation.[10]
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition compared to a control group or as an IC50 value, which is the concentration of the drug that inhibits 50% of the proliferative response.[4]
Specific Protocol for Nifedipine's Effect on Angiotensin II-Induced VSMC Proliferation
-
Cell Line: Vascular smooth muscle cells from Wistar-Kyoto rats.[4]
-
Stimulus: Angiotensin II (Ang II).[4]
-
Method: Measurement of [3H]thymidine incorporation into VSMC DNA.[4]
-
Outcome: Calculation of the half-maximal inhibitory concentration (IC50) of nifedipine.[4]
Signaling Pathways
Nifedipine's Known Anti-Proliferative Signaling Pathways
Nifedipine inhibits VSMC proliferation through multiple signaling pathways:
-
LKB1-AMPK Pathway: Nifedipine induces the phosphorylation of AMP-activated protein kinase (AMPK) in a dose- and time-dependent manner.[3] The upstream kinase LKB1 is required for this activation.[3] Activated AMPK inhibits VSMC proliferation and reactive oxygen species (ROS) production, and blocks cell cycle progression at the G0/G1 phase.[3]
-
Akt Signaling Pathway: Nifedipine suppresses the Akt signaling pathway, which is involved in VSMC dedifferentiation and proliferation.[5]
-
MEK-ERK Pathway: Nifedipine has been shown to decrease the phosphorylation of extracellular signal-regulated protein kinase (ERK) 1/2 and its upstream kinase MEK1/2, thereby inhibiting VSMC growth.[11]
Caption: Nifedipine's anti-proliferative signaling pathways in VSMCs.
This compound's Hypothesized Anti-Proliferative Signaling Pathway
While direct experimental evidence on the specific signaling pathways through which this compound may inhibit VSMC proliferation is lacking, a hypothesized pathway can be inferred from its known mechanism as a calcium channel blocker. By inhibiting calcium influx, this compound would reduce intracellular calcium concentrations. Calcium is a crucial second messenger in many signaling cascades that promote cell proliferation, including pathways involving calmodulin and various kinases. Therefore, it is plausible that bencyclane's anti-proliferative effect, if any, is mediated through the dampening of these calcium-dependent pathways.
Caption: Hypothesized anti-proliferative pathway of this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the anti-proliferative effects of this compound and nifedipine on VSMCs.
Caption: General experimental workflow for VSMC proliferation studies.
Conclusion
Nifedipine has been demonstrated to be a potent inhibitor of vascular smooth muscle cell proliferation.[4][6][12] Its mechanisms of action are well-characterized and involve the modulation of key signaling pathways such as the LKB1-AMPK, Akt, and MEK-ERK pathways.[3][5][11] In contrast, while this compound is known to be a calcium channel blocker with vasodilatory properties, there is a significant lack of direct experimental evidence detailing its effects on VSMC proliferation.[1][2]
For researchers and drug development professionals, nifedipine serves as a well-defined benchmark for anti-proliferative effects mediated by L-type calcium channel blockade. Future studies are warranted to elucidate whether this compound possesses similar anti-proliferative properties and to investigate its potential underlying molecular mechanisms. Such research would be valuable in further understanding the therapeutic potential of bencyclane in vasoproliferative disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [The mechanism of action of bencyclane on smooth musculature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine inhibits vascular smooth muscle cell dedifferentiation via downregulation of Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of cicletanine on vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 10. Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nifedipine suppresses neointimal thickening by its inhibitory effect on vascular smooth muscle cell growth via a MEK-ERK pathway coupling with Pyk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium antagonist nifedipine inhibits arterial smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Electrophysiological Analysis of Bencyclane Fumarate and Verapamil on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed electrophysiological comparison of Bencyclane fumarate (B1241708) and Verapamil, focusing on their effects on critical cardiac ion channels. While both compounds are recognized for their vasodilatory properties, their mechanisms and profiles of action on the heart's electrical activity exhibit notable differences. This document synthesizes available experimental data to offer a clear, objective comparison to inform further research and drug development.
Executive Summary
Bencyclane fumarate is a pharmaceutical agent known for its vasodilatory and spasmolytic effects, which are attributed to its ability to inhibit calcium influx into smooth muscle cells.[1] Electrophysiological studies have also indicated a use-dependent blockade of sodium channels in cardiac Purkinje fibers, suggesting a potential Class I antiarrhythmic activity.[2]
Verapamil is a well-established phenylalkylamine calcium channel blocker widely used in the management of hypertension, angina pectoris, and supraventricular arrhythmias. Its primary mechanism of action involves the blockade of L-type calcium channels (ICaL), leading to a reduction in cardiac contractility, heart rate, and atrioventricular conduction.[3] Furthermore, research has demonstrated that Verapamil also exerts effects on other cardiac ion channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.
This guide presents a side-by-side comparison of the available data on the effects of these two drugs on key cardiac ion channels, details the experimental methodologies employed in these assessments, and provides visual representations of their mechanisms of action and experimental workflows.
Comparative Effects on Cardiac Ion Channels
Table 1: Effect on L-type Calcium Current (ICaL)
| Drug | IC50 | Observations | Experimental Model |
| This compound | Data not available | Functions by inhibiting calcium entry into vascular smooth muscle cells, resulting in vasodilation.[1] | General cellular studies |
| Verapamil | ~0.143 µM (for HERG, a value close to that for L-type Ca2+ channels) | Potent, use-dependent block. Contributes to negative inotropic and chronotropic effects.[4] | Cardiac myocytes |
Table 2: Effect on Rapid Delayed Rectifier Potassium Current (IKr / hERG)
| Drug | IC50 | Observations | Experimental Model |
| This compound | Data not available | Effects on IKr have not been quantitatively reported. | --- |
| Verapamil | 0.143 µM[4] / 3.8 µM[5] | High-affinity, use- and frequency-dependent block.[4] This action may contribute to its antiarrhythmic properties. | hERG-expressed cells / Xenopus oocytes[4][5] |
Table 3: Effect on Slow Delayed Rectifier Potassium Current (IKs)
| Drug | IC50 | Observations | Experimental Model |
| This compound | Data not available | Effects on IKs have not been quantitatively reported. | --- |
| Verapamil | 161.0 µM[5] | Weak inhibitory effect compared to its action on ICaL and IKr.[5] | Xenopus oocytes expressing IKs channels[5] |
Table 4: Effect on Fast Sodium Current (INa)
| Drug | IC50 | Observations | Experimental Model |
| This compound | Data not available | Induces a use-dependent blockade of sodium channels, suggesting Class I antiarrhythmic properties.[2][6] At 10 µM, it decreased the maximal rate of rise (Vmax) of the action potential.[2] | Canine cardiac Purkinje fibers and frog skeletal muscle[2][6] |
| Verapamil | Data not available | Exhibits some inhibitory effects on fast sodium channels, though this is not its primary mechanism of action. | Cardiac muscle |
Table 5: Effect on Transient Outward Potassium Current (Ito)
| Drug | IC50 | Observations | Experimental Model |
| This compound | Data not available | Effects on Ito have not been reported. | --- |
| Verapamil | Data not available | Effects on Ito are not well-characterized. | --- |
Experimental Protocols
The data presented in this guide are derived from various electrophysiological studies, primarily utilizing the patch-clamp technique to record ionic currents from isolated cardiac myocytes or heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines) genetically engineered to express specific ion channels.
General Experimental Workflow:
-
Cell Isolation/Preparation:
-
Cardiac Myocytes: Single ventricular or atrial myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine).
-
Heterologous Expression Systems: Oocytes or cell lines are transfected with the cDNA encoding the specific ion channel subunit(s) of interest.
-
-
Electrophysiological Recording:
-
The whole-cell patch-clamp configuration is most commonly used to measure macroscopic currents. A glass micropipette with a tip diameter of ~1 µm is sealed onto the surface of a single cell. The cell membrane under the pipette is then ruptured to allow electrical access to the cell's interior.
-
The membrane potential is controlled by a voltage-clamp amplifier, and the resulting ionic currents flowing across the cell membrane are recorded.
-
-
Voltage Protocols:
-
Specific voltage-clamp protocols are applied to isolate and characterize the ion current of interest. These protocols are designed to control the voltage-dependent activation and inactivation of the target channel while minimizing contamination from other currents. For example, to study ICaL, cells are typically held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials.
-
-
Drug Application:
-
The drug of interest (this compound or Verapamil) is dissolved in the extracellular solution and perfused over the cell at various concentrations.
-
The effect of the drug is quantified by measuring the reduction in the current amplitude at each concentration.
-
-
Data Analysis:
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value , which represents the drug concentration required to inhibit 50% of the maximal current.
-
Other parameters, such as the kinetics of block and voltage-dependence, are also analyzed.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Verapamil involves the modulation of ion channel function, which in turn alters the cardiac action potential and cellular electrophysiology.
Verapamil's Mechanism of Action
Verapamil's principal therapeutic effects stem from its blockade of L-type calcium channels. This reduces the influx of Ca2+ during the plateau phase of the cardiac action potential, leading to several downstream consequences:
-
Negative Inotropy: Reduced intracellular Ca2+ availability weakens the force of myocardial contraction.
-
Negative Chronotropy: Decreased Ca2+ current in sinoatrial node cells slows the rate of diastolic depolarization, thus reducing heart rate.
-
Negative Dromotropy: Slowed conduction through the atrioventricular node.
Additionally, Verapamil's blockade of IKr can contribute to a prolongation of the action potential duration, an effect that can be antiarrhythmic but also carries a potential for proarrhythmia.
This compound's Postulated Mechanism of Action
Based on available data, this compound's cardiovascular effects are primarily linked to its inhibition of calcium and sodium channels.
-
Calcium Channel Inhibition: Similar to Verapamil, Bencyclane's blockade of calcium channels is thought to be the basis for its vasodilatory and spasmolytic properties.
-
Sodium Channel Blockade: The use-dependent block of sodium channels suggests a mechanism for potential antiarrhythmic effects, particularly in tachyarrhythmias where the channels are frequently in the open or inactivated state.
Further research is required to fully elucidate the specific cardiac ion channel targets of Bencyclane and to quantify its potency on each.
Conclusion
This comparative guide highlights the current understanding of the electrophysiological effects of this compound and Verapamil on cardiac ion channels. Verapamil is a well-characterized multi-channel blocker with a primary and potent effect on L-type calcium channels, and significant inhibitory action on IKr. In contrast, while this compound is known to inhibit calcium influx and exhibits use-dependent sodium channel blockade, there is a notable lack of quantitative data regarding its specific effects on the key cardiac ion channels responsible for cardiac repolarization and depolarization.
For researchers and drug development professionals, this analysis underscores the need for further detailed electrophysiological studies on this compound to fully characterize its cardiac safety and potential antiarrhythmic profile. Such studies would be invaluable in providing a more complete and direct comparison with established cardiovascular drugs like Verapamil.
References
- 1. A patch-clamp study of the effects of cicletanine on whole-cell calcium current in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative analysis of use-dependent ventricular conduction slowing by procainamide in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Protective effect of benidipine against the abnormal electrical activity in single ventricular myocytes of the guinea pig under simulated ischemic conditions and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Vasodilator Effects of Bencyclane Fumarate and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilator properties of Bencyclane (B1663192) Fumarate (B1241708) against other established calcium channel blockers (CCBs). By examining their mechanisms of action, available experimental data, and the methodologies used for their evaluation, this document aims to serve as a valuable resource for professionals in the field of pharmacology and drug development.
Introduction to Bencyclane Fumarate and Calcium Channel Blockers
This compound is a pharmaceutical agent recognized for its vasodilatory and spasmolytic properties.[1] Its primary therapeutic applications are in the management of peripheral and cerebral circulatory disorders. The core mechanism of this compound's vasodilator effect lies in its ability to act as a calcium channel blocker, thereby influencing the contractility of vascular smooth muscle.[1][2]
Calcium channel blockers are a well-established class of drugs that play a crucial role in managing cardiovascular diseases, particularly hypertension and angina. They exert their effects by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation, resulting in the widening of blood vessels (vasodilation) and consequently, a decrease in blood pressure.
This guide will delve into a comparative analysis of this compound with other prominent calcium channel blockers, focusing on their vasodilator effects.
Mechanism of Action: A Multi-faceted Approach to Vasodilation
The vasodilator effect of this compound and other calcium channel blockers is primarily mediated by their interaction with L-type voltage-gated calcium channels in vascular smooth muscle cells. However, nuances in their mechanisms contribute to their distinct pharmacological profiles.
This compound:
This compound's primary mechanism of action is the inhibition of calcium entry into vascular smooth muscle cells.[1] By blocking these channels, it reduces the influx of calcium ions, a critical step in the initiation of muscle contraction.[1] This leads to the relaxation of the smooth muscle, resulting in vasodilation.[1]
Some studies have also suggested that this compound may have a weak inhibitory effect on phosphodiesterase (PDE).[3] However, this effect is considered to be significantly less potent than that of established PDE inhibitors like papaverine, and it is likely that Bencyclane-induced smooth muscle relaxation is largely independent of PDE inhibition.[3] The primary vasodilator action is attributed to its direct Ca++-antagonistic mechanism.[3] Furthermore, in a study on patients with sickle cell anemia, Bencyclane was shown to reduce the intracytoplasmic calcium concentration.[4]
In addition to its vasodilatory effects, this compound also exhibits antiplatelet and spasmolytic activities, which contribute to its overall therapeutic profile in circulatory disorders.[1]
Other Calcium Channel Blockers:
Calcium channel blockers are broadly classified into three main groups based on their chemical structure and pharmacological properties:
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): These are highly selective for vascular smooth muscle and are potent vasodilators.
-
Phenylalkylamines (e.g., Verapamil): These have a more pronounced effect on the heart (negative inotropic and chronotropic effects) with less potent peripheral vasodilation compared to dihydropyridines.
-
Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, affecting both cardiac and vascular smooth muscle.
The primary mechanism for all these classes is the blockade of L-type calcium channels, but their differing affinities for the channel and tissue selectivities result in their varied clinical applications.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the vasodilator effects of this compound and other calcium channel blockers.
Caption: this compound's primary mechanism of vasodilation.
Caption: General mechanism of action for common calcium channel blockers.
Quantitative Data Presentation
A direct head-to-head comparison of the vasodilator potency of this compound with other calcium channel blockers using standardized experimental data such as IC50 (half-maximal inhibitory concentration) or Emax (maximum effect) values is limited in the currently available scientific literature. The following tables summarize typical data structures used in such comparative studies and provide a framework for how such data would be presented.
Table 1: Hypothetical Comparative Vasodilator Potency (IC50) of Calcium Channel Blockers on Pre-contracted Aortic Rings
| Compound | Vasoconstrictor Agent | IC50 (µM) |
| This compound | Phenylephrine (B352888) (1 µM) | Data not available |
| Nifedipine | Phenylephrine (1 µM) | [Typical literature values would be in the nM to low µM range] |
| Verapamil | Phenylephrine (1 µM) | [Typical literature values would be in the µM range] |
| Diltiazem (B1670644) | Phenylephrine (1 µM) | [Typical literature values would be in the µM range] |
Table 2: Hypothetical Maximum Relaxation (Emax) of Calcium Channel Blockers on Pre-contracted Aortic Rings
| Compound | Vasoconstrictor Agent | Emax (% Relaxation) |
| This compound | Phenylephrine (1 µM) | Data not available |
| Nifedipine | Phenylephrine (1 µM) | [Typically high, near 100%] |
| Verapamil | Phenylephrine (1 µM) | [Typically high, near 100%] |
| Diltiazem | Phenylephrine (1 µM) | [Typically high, near 100%] |
Note: The absence of specific quantitative data for this compound in direct comparison with other CCBs highlights a potential area for future research.
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the vasodilator effects of pharmacological compounds.
Isolated Aortic Ring Assay
This ex vivo method is a standard and robust technique for characterizing the vasoconstrictor and vasodilator properties of test compounds.
1. Tissue Preparation:
-
Animal Model: Male New Zealand white rabbits (2.5–3.0 kg) or Wistar rats (250-300g) are commonly used.
-
Dissection: The thoracic aorta is carefully excised and immediately placed in cold Krebs-Henseleit Solution (KHS). The composition of KHS (in mM) is typically: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1.
-
Cleaning and Sectioning: The aorta is cleaned of adherent connective and adipose tissue. It is then cut into rings of approximately 3-5 mm in length.
-
Endothelium Removal (Optional): For studies investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the aortic rings. The successful removal of the endothelium is typically confirmed by the absence of a relaxation response to an endothelium-dependent vasodilator like acetylcholine.
2. Experimental Setup:
-
Organ Bath: Aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with KHS. The solution is maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Force Transducer: One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Data Acquisition: The force transducer is connected to a data acquisition system to record and analyze the contractile responses.
3. Experimental Procedure:
-
Equilibration: The aortic rings are allowed to equilibrate in the organ bath under a resting tension (typically 1.5-2.0 g for rabbit aorta) for 60-90 minutes. The KHS is replaced every 15-20 minutes during this period.
-
Viability Check: The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).
-
Pre-contraction: To study vasodilator effects, a stable submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine (an α1-adrenergic agonist) or prostaglandin (B15479496) F2α.
-
Cumulative Concentration-Response Curve: Once a stable contractile plateau is reached, the test compound (e.g., this compound or another CCB) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-induced contraction. A concentration-response curve is then plotted, from which the IC50 and Emax values can be determined.
Caption: Experimental workflow for the isolated aortic ring assay.
Conclusion
This compound is a vasodilator that primarily acts by blocking L-type calcium channels in vascular smooth muscle, a mechanism it shares with other well-known calcium channel blockers. Its therapeutic efficacy in circulatory disorders is further supported by its spasmolytic and antiplatelet activities.
References
A Cross-Validation of Bencyclane Fumarate Quantification Methods: HPLC vs. GC-MS
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Bencyclane (B1663192) fumarate (B1241708), a vasodilator and spasmolytic agent, is no exception. Two of the most powerful and prevalent analytical techniques for the quantification of such small molecule drugs are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of these two methods for the quantification of Bencyclane fumarate, supported by experimental protocols and performance data.
Comparison of Quantitative Performance
The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the desired throughput. The following table summarizes the typical performance characteristics of each method.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (Relative Standard Deviation, %RSD) | < 2.0% | < 10.0% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL |
| Sample Throughput | High | Medium to Low |
| Instrumentation Cost | Lower | Higher |
| Sample Derivatization | Not typically required | May be required to improve volatility |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using both HPLC and GC-MS.
Representative Reversed-Phase HPLC-UV Method
This proposed method is based on common practices for the analysis of small molecule pharmaceuticals.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to a known concentration.
-
Sample Solution (e.g., from tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in the diluent. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 - 30 °C.
-
Detection: UV detector at a wavelength of maximum absorbance for Bencyclane.
-
Injection Volume: 10 - 20 µL.
3. Data Analysis:
-
Quantification is based on the peak area of Bencyclane in the sample chromatogram compared to the peak area of the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on published methods for the determination of Bencyclane in biological samples.[1][2]
1. Sample Preparation (from plasma):
-
Internal Standard: Add a known amount of a suitable internal standard to the plasma sample.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol) after alkalinization of the plasma sample.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
2. GC-MS Conditions:
-
Column: A capillary column suitable for the analysis of drugs (e.g., a fused silica (B1680970) capillary column coated with a non-polar stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 150 °C and ramping up to 280 °C.
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of Bencyclane and the internal standard.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the sample with the corresponding ratio from a calibration curve prepared with known concentrations of Bencyclane.
Visualized Workflows and Comparison
To better illustrate the processes and key differences, the following diagrams are provided.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. HPLC offers a more straightforward, high-throughput, and cost-effective solution, particularly for quality control of pharmaceutical dosage forms where analyte concentrations are relatively high. GC-MS, on the other hand, provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where very low concentrations of the drug need to be measured in complex biological matrices.[1][2] The selection of the most appropriate method will ultimately be guided by the specific analytical needs and available resources.
References
- 1. Quantitative determination of bencyclane in human plasma by capillary gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-liquid chromatographic evaluation of bencyclane in biological samples for pharmacokinetic and bioavailability investigations: comparison of two analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiplatelet Activity of Bencyclane Fumarate and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antiplatelet properties of Bencyclane (B1663192) fumarate (B1241708) in comparison to the well-established antiplatelet agent, aspirin (B1665792). The following sections detail their mechanisms of action, present available quantitative data on their efficacy, outline experimental protocols for assessing antiplatelet activity, and visualize the key signaling pathways involved.
Mechanism of Action
Bencyclane fumarate and aspirin exert their antiplatelet effects through distinct molecular mechanisms. Aspirin's action is highly specific and well-characterized, while this compound's effects are thought to be multifactorial.
-
Aspirin: The primary antiplatelet mechanism of aspirin involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][2] By acetylating a serine residue in the active site of COX-1, aspirin blocks the synthesis of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist and vasoconstrictor.[1][2][3] This inhibition is permanent for the lifespan of the platelet (approximately 7-10 days) as platelets lack the machinery to synthesize new enzymes.[1]
-
This compound: The antiplatelet activity of this compound is primarily attributed to its ability to inhibit calcium entry into vascular smooth muscle cells and platelets.[4] By acting as a calcium channel blocker, it reduces the intracellular calcium concentration, a critical step in platelet activation and aggregation.[4] Some studies also suggest a role for phosphodiesterase (PDE) inhibition, which would lead to an increase in intracellular cyclic AMP (cAMP) levels and subsequently inhibit platelet function, though the significance of this mechanism is debated.
Quantitative Comparison of Antiplatelet Activity
A direct quantitative comparison of the antiplatelet activity of this compound and aspirin is challenging due to the limited availability of public data for this compound. The following tables summarize the available experimental data for each compound.
Table 1: Antiplatelet Activity of Aspirin
| Agonist | Assay Type | Test System | IC50 / Inhibition | Reference |
| Arachidonic Acid (1 mmol/L) | Light Transmission Aggregometry | Human Platelet-Rich Plasma | log IC50: -5.20 to -5.51 | [5] |
| Collagen | Light Transmission Aggregometry | Human Platelet-Rich Plasma | IC50: 322.5 µmol/L (responders) | [6][7][8] |
| Collagen | Light Transmission Aggregometry | Human Platelet-Rich Plasma | IC50: 336.1 µmol/L (non-responders) | [6][7][8] |
| Collagen (EC50 concentration) | Light Transmission Aggregometry | Citrated Pig Platelet-Rich Plasma | IC50: 23 µg/mL | |
| Collagen (EC50 concentration) | Light Transmission Aggregometry | Heparinized Pig Platelet-Rich Plasma | IC50: 233 µg/mL | |
| ADP | Light Transmission Aggregometry | Human Platelet-Rich Plasma | No significant effect up to 100 µmol/L | [5] |
Table 2: Antiplatelet Activity of this compound
| Agonist | Assay Type | Test System | IC50 / Inhibition | Reference |
| ADP and Serotonin | in vivo Arteriovenous Bypass | Heparinized Stump-tailed Monkeys | Inhibition observed at 0.5-15 mg/kg | [9] |
| Various | in vitro Platelet Aggregation | Rabbit Platelets | Inhibition observed (qualitative) | [10] |
| N/A | N/A | N/A | No quantitative IC50 or percentage inhibition data from in vitro platelet aggregation studies induced by specific agonists (e.g., arachidonic acid, ADP, collagen) is readily available in the public domain. |
Experimental Protocols
The evaluation of antiplatelet activity typically involves in vitro platelet aggregation assays. The following is a generalized protocol for Light Transmission Aggregometry (LTA), a gold-standard method.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Unaggregated platelets in PRP cause turbidity, resulting in low light transmission. Upon addition of an agonist, platelets clump together, reducing turbidity and increasing light transmission.
2. Materials:
-
Freshly drawn human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Platelet agonists (e.g., Arachidonic Acid, ADP, Collagen)
-
Test compounds (this compound, Aspirin) and vehicle control
-
Platelet aggregometer
-
Centrifuge
3. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into cuvettes with a stir bar and allow to equilibrate to 37°C.
-
Add the test compound (this compound or aspirin at various concentrations) or vehicle to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., arachidonic acid, ADP, or collagen).
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.
-
4. Data Analysis:
-
The maximum percentage of platelet aggregation is determined from the aggregation curve.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) is calculated from a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in platelet activation and the experimental workflow for comparing the antiplatelet effects of this compound and aspirin.
Caption: Aspirin's mechanism of action on the arachidonic acid pathway.
Caption: this compound's proposed mechanism of action on calcium signaling.
Caption: Workflow for in vitro comparative analysis of antiplatelet agents.
Conclusion
Aspirin is a well-understood antiplatelet agent with a clearly defined mechanism of action and a wealth of quantitative data supporting its efficacy, primarily through the inhibition of the COX-1 enzyme and subsequent thromboxane A2 synthesis. This compound is proposed to exert its antiplatelet effects mainly by inhibiting calcium influx into platelets.
While both compounds demonstrate antiplatelet activity, a direct and robust quantitative comparison is currently hampered by the limited availability of specific in vitro platelet aggregation data for this compound. Further research is required to generate comprehensive dose-response data for this compound against various platelet agonists to enable a more definitive comparison with aspirin and to fully elucidate its therapeutic potential as an antiplatelet agent.
References
- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Increased platelet sensitivity to collagen in individuals resistant to low-dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of platelet aggregation in vivo i. Effect of bencyclan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of hydergine, bencyclane and isoxsuprine on the rabbit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Off-Target Screening of Bencyclane Fumarate: A Functional Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the off-target screening results of Bencyclane (B1663192) fumarate (B1241708) through functional assays. Bencyclane fumarate is a vasodilator and antispasmodic agent primarily known for its calcium channel blocking activity. However, like many pharmacological agents, it exhibits off-target effects that are crucial to characterize for a comprehensive understanding of its therapeutic and adverse effect profile. This document outlines the methodologies for functional assays relevant to potential off-targets of Bencyclane and presents a comparative analysis of its known on-target and off-target activities.
Comparative Activity of this compound
A direct quantitative comparison of the potency of this compound at these different targets is challenging due to the limited availability of standardized IC50 values in published studies. However, based on qualitative descriptions and isolated experimental data, a general comparison can be made.
| Target Classification | Specific Target | Reported Effect | Quantitative Data (IC50/Concentration for Effect) | Assay Type |
| On-Target | L-type Calcium Channels | Inhibition | IC50 values not consistently reported in publicly available literature. | Electrophysiology (Patch Clamp) |
| Off-Target | Voltage-gated Sodium Channels | Use-dependent blockade | A concentration of 10 µM resulted in a significant decrease in the maximal rate of rise (Vmax) of the action potential in frog skeletal muscle[1]. | Electrophysiology (Microelectrode/Patch Clamp) |
| Off-Target | Platelet Aggregation | Inhibition | Specific IC50 values for inhibition of aggregation induced by common agonists (e.g., ADP, collagen) are not consistently reported. | Light Transmission Aggregometry |
| Off-Target | Phosphodiesterases (PDEs) | Inhibition | Weak inhibition reported, but specific IC50 values against different PDE isoforms are not well-documented. | Biochemical Assay (e.g., Fluorescence Polarization) |
Key Off-Target Signaling Pathway: Platelet Aggregation
Platelet aggregation is a complex process involving multiple signaling pathways that converge to activate platelets, leading to thrombus formation. This compound's antiplatelet activity represents a significant off-target effect. The diagram below illustrates a simplified overview of a key platelet activation pathway.
Experimental Protocols
To functionally validate the off-target activities of this compound, the following experimental protocols are recommended.
Voltage-Gated Sodium Channel Inhibition Assay
Principle: The whole-cell patch-clamp technique is the gold standard for characterizing the effects of a compound on voltage-gated ion channels. This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels in response to voltage steps.
Experimental Workflow:
Methodology:
-
Cell Culture: Use a cell line stably expressing the voltage-gated sodium channel subtype of interest (e.g., NaV1.5 for cardiac channels). Culture cells under standard conditions.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Hold the cell at a resting potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 50 ms).
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
-
-
Drug Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in the external solution.
-
After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Record the effect of each concentration on the peak sodium current.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each drug concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
Platelet Aggregation Inhibition Assay
Principle: Light Transmission Aggregometry (LTA) is the gold-standard method for measuring platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP to induce aggregation and record the baseline aggregation curve.
-
To test the effect of Bencyclane, pre-incubate the PRP with varying concentrations of this compound for a specified time (e.g., 5 minutes) before adding the agonist.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the control (no drug).
-
Plot the percentage inhibition as a function of Bencyclane concentration and determine the IC50 value.
-
Phosphodiesterase (PDE) Inhibition Assay
Principle: A variety of assay formats are available to measure PDE activity, with fluorescence polarization (FP) being a common method in drug discovery. This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP when it is hydrolyzed by a PDE.
Methodology:
-
Reagents:
-
Recombinant human PDE enzymes (specific isoforms of interest).
-
Fluorescently labeled substrate (e.g., FAM-cAMP).
-
Binding agent that specifically binds to the fluorescent substrate.
-
Assay buffer.
-
-
Assay Procedure (in a microplate format):
-
Add the PDE enzyme to the wells of the microplate.
-
Add varying concentrations of this compound to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate at room temperature to allow for substrate hydrolysis.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed.
-
Calculate the percentage inhibition of PDE activity for each Bencyclane concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Conclusion
Validating the off-target activities of this compound through robust functional assays is essential for a complete pharmacological characterization. While there is a need for more comprehensive and standardized quantitative data, the methodologies outlined in this guide provide a clear path for researchers to investigate and compare the on-target and off-target effects of this compound. Such studies will contribute to a better understanding of its clinical utility and potential for adverse effects, ultimately aiding in safer and more effective drug development.
References
A Comparative Guide to the Metabolic Stability of Bencyclane Fumarate and Newer Vasodilator Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the vasodilator agent Bencyclane (B1663192) fumarate (B1241708) with newer agents in the same therapeutic class, namely Cilostazol, Pentoxifylline, and Naftidrofuryl. The information presented herein is intended to assist researchers and professionals in drug development in understanding the metabolic profiles of these compounds, supported by experimental data and methodologies.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide delves into the metabolic pathways, stability parameters, and mechanisms of action of four vasodilator agents. While comprehensive metabolic data is available for newer agents like Cilostazol and Pentoxifylline, detailed information on the biotransformation of Bencyclane fumarate is less elucidated in publicly available literature.
Comparative Metabolic Stability Data
The following table summarizes key pharmacokinetic parameters related to the metabolic stability of this compound and the selected newer vasodilator agents.
| Parameter | This compound | Cilostazol | Pentoxifylline | Naftidrofuryl |
| Half-Life (t½) | ~6-8 hours | ~11-13 hours | 0.4–0.8 hours (parent drug), 1–1.6 hours (active metabolite) | 1 - 3.5 hours |
| Primary Metabolism Site | Liver (presumed) | Liver | Liver and Erythrocytes | Liver |
| Key Metabolizing Enzymes | Not explicitly identified | CYP3A4, CYP2C19 | Not explicitly identified, but involves reduction and oxidation | Not explicitly identified |
| Active Metabolites | Not explicitly identified | Yes (OPC-13015 and OPC-13213) | Yes (Lisofylline and others) | Not explicitly identified |
| Primary Route of Excretion | Not specified | Urine (as metabolites) | Urine (as metabolites) | Urine (as metabolites) |
Detailed Metabolic Pathways and Mechanisms of Action
The vasodilatory effects of these agents are achieved through distinct signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
This compound
This compound's mechanism of action primarily involves the inhibition of calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1] It is also suggested to have antiplatelet and spasmolytic effects.[1] While it is known to undergo metabolism, specific pathways and the cytochrome P450 (CYP) enzymes involved are not well-documented in the available literature. One study indicated that the fumaric acid moiety of bencyclane might serve as a substrate in carbohydrate metabolism.[2]
Cilostazol
Cilostazol is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[3] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. The elevated cAMP levels result in the inhibition of platelet aggregation and vasodilation. Cilostazol is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19, into active metabolites that contribute significantly to its pharmacological effects.[4][5]
Pentoxifylline
Pentoxifylline is a xanthine (B1682287) derivative that improves microcirculation by increasing red blood cell deformability, reducing blood viscosity, and decreasing platelet aggregation.[6] Its mechanism involves the non-selective inhibition of phosphodiesterases, leading to increased intracellular cAMP and subsequent downstream effects.[6] It undergoes extensive first-pass metabolism in the liver and erythrocytes to form several active metabolites.[2]
Naftidrofuryl
Naftidrofuryl exerts its vasodilatory effect primarily by acting as a selective antagonist of serotonin (B10506) 5-HT2 receptors in vascular smooth muscle, thereby inhibiting serotonin-induced vasoconstriction. It is also suggested to have metabolic effects, improving cellular oxidative capacity. It is metabolized in the liver, and its metabolites are primarily excreted in the urine.
Experimental Protocols for Metabolic Stability Assessment
The in vitro metabolic stability of a compound is typically assessed using liver subcellular fractions (microsomes or S9) or intact hepatocytes. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½).
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 enzymes.
Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Internal standard for analytical quantification
-
Acetonitrile (B52724) or other organic solvent to stop the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard. Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plates to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.
Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Incubation medium (e.g., Williams' Medium E)
-
Positive control compounds
-
Internal standard
-
Acetonitrile or other organic solvent
-
96-well plates
-
Incubator with CO2 supply (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (e.g., using trypan blue exclusion). Dilute the hepatocytes to the desired cell density in the incubation medium.
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound and pre-incubate at 37°C in a CO2 incubator.
-
Time Points: Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plates to pellet cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, determine the elimination rate constant, half-life, and intrinsic clearance (CLint = (k / hepatocyte cell density) * 1000).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for assessing the metabolic stability of a drug candidate.
Conclusion
This guide provides a comparative overview of the metabolic stability of this compound and the newer vasodilator agents Cilostazol, Pentoxifylline, and Naftidrofuryl. The newer agents, particularly Cilostazol, have well-characterized metabolic pathways and demonstrate the importance of understanding biotransformation in drug development. While this compound has established clinical use, a more detailed elucidation of its metabolic fate would be beneficial for a comprehensive understanding of its pharmacokinetic properties and potential for drug interactions. The experimental protocols and workflows presented herein offer a foundational framework for conducting metabolic stability studies, which are indispensable for the selection and optimization of new drug candidates.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Action of bencyclane-hydrogen-fumarate on the carbohydrate metabolism of bovine lens homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. A contribution to the pharmacokinetics of bencyclane (Fludilat) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-liquid chromatographic evaluation of bencyclane in biological samples for pharmacokinetic and bioavailability investigations: comparison of two analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Bencyclane Fumarate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds like bencyclane (B1663192) fumarate (B1241708) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols is not just a best practice but a critical component of a safe and ethical research environment. This guide provides essential, step-by-step procedures for the proper disposal of bencyclane fumarate, grounded in general principles of pharmaceutical and chemical waste management.
Regulatory Landscape: A Multi-layered Framework
The disposal of pharmaceutical waste is governed by a stringent regulatory framework. In the United States, the Environmental Protection Agency (EPA) establishes the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1] Additionally, state and local regulations may impose more stringent requirements. Research institutions are typically equipped with an Environmental Health and Safety (EHS) department to oversee chemical waste disposal in accordance with all applicable regulations.
It is crucial to note that specific regulations may vary by region. Always consult your institution's EHS department for guidance tailored to your location.
Core Principles for this compound Disposal
Based on general safety data sheets (SDS) and chemical waste guidelines, the following principles are to be strictly followed for the disposal of this compound:
-
Avoid Improper Disposal: Under no circumstances should this compound be disposed of down the sink or in regular trash.[2][3][4] This can lead to environmental contamination and potential harm to public health.[3]
-
Professional Disposal is Key: The recommended method for disposing of chemical waste such as this compound is through a licensed chemical destruction facility, which typically involves incineration.[2][5] This service is generally arranged through your institution's EHS department or a specialized waste disposal company.
**Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting:
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled liquid hazardous waste container. The label must list all chemical constituents, including the solvent(s) and the estimated concentration of this compound.[4]
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed.[4][6][7] The first rinseate must be collected and disposed of as hazardous waste.[4][7] Subsequent rinses may also need to be collected depending on local regulations.
2. Container Management:
-
Use containers that are provided or approved by your institution's EHS department.[4]
-
Ensure containers are in good condition and have a secure, tight-fitting lid.[4]
-
Do not overfill containers; a general rule is to fill them to no more than 90% capacity.[4]
-
Hazardous pharmaceutical waste is typically collected in black containers.[2]
3. Labeling and Documentation:
-
Attach a completed hazardous waste label to each container as soon as waste is first added.[4][8]
-
The label should include the full chemical name(s) of the contents, the approximate percentages of each component, and the date the waste was first added to the container.[4][8]
4. Storage:
-
Store waste containers in a designated and properly managed satellite accumulation area.[4]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[7][8]
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Provide all necessary information about the waste to the EHS personnel.[4]
Quantitative Data Summary
| Data Point | Value/Information | Source/Regulation |
| Regulating Body | Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA)[1] |
| Primary Disposal Method | Incineration | General practice for hazardous chemical waste[2][5] |
| "Empty" Container Rinse | Triple-rinse required | First rinseate collected as hazardous waste[4][7] |
| Waste Container Color | Black for hazardous pharmaceutical waste | EPA recommendation[2] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste | EPA Subpart P[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a research laboratory.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Handling Protocols for Bencyclane Fumarate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Bencyclane Fumarate (B1241708).
This document provides crucial safety and logistical information for laboratory professionals handling Bencyclane fumarate. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on its known toxicological properties and general guidelines for active pharmaceutical ingredients (APIs) is essential. This compound is known to be poisonous by ingestion, intramuscular, intraperitoneal, subcutaneous, and intravenous routes.[1] Furthermore, it can emit toxic fumes of nitrogen oxides when heated to decomposition.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling this compound powder.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves tested for use with chemicals. | Provides a robust barrier against direct skin contact. Nitrile offers good chemical resistance. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A full-face shield is required when there is a risk of splashes or aerosol generation. | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. For activities with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended. | Minimizes the inhalation of fine powder, a primary route of exposure for potent compounds. |
| Protective Clothing | A disposable, polyethylene-coated polypropylene (B1209903) gown or a lab coat made of a non-absorbent material. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents the tracking of contaminants outside the work area. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure risk during the handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary PPE as outlined in the table above and don it correctly before entering the designated handling area.
-
Prepare all required equipment, such as spatulas, weigh boats, and glassware, ensuring they are clean and readily accessible to minimize movement and potential for spills.
-
-
Handling:
-
Weighing and Aliquoting: Perform all weighing and aliquoting of the powder within the ventilated enclosure to contain any airborne particles. Use dedicated, labeled utensils.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. If sonication is required, ensure the container is securely capped.
-
In-Experiment Handling: Keep containers of this compound, whether in solid or solution form, covered when not in immediate use.
-
-
Decontamination and Disposal:
-
Work Surfaces: At the end of the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Reusable Equipment: Thoroughly clean and rinse all reusable equipment.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be considered hazardous waste.[2][3] Collect this solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled liquid hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[2][3]
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2][3] Do not dispose of this compound down the drain or in regular trash.[2]
-
-
Post-Handling:
-
Carefully doff PPE, ensuring not to contaminate skin or clothing. Dispose of all single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
-
Spills: For a small spill, carefully cover the powder with a damp paper towel to avoid making it airborne, then gently wipe it up. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
